tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(acetyloxymethyl)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-9(15)18-8-10-7-14(6-5-11(10)16)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDTXJJNCYFCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Functionalization of the piperidine ring allows for the precise tuning of pharmacological properties, making the synthesis of novel derivatives a cornerstone of modern drug discovery. This technical guide provides a comprehensive overview of this compound, a key intermediate for the synthesis of complex piperidine-containing molecules. While direct experimental data for this specific compound is not extensively available in public literature, this document extrapolates its physical and chemical properties from well-characterized analogous structures and fundamental chemical principles. We will delve into its predicted physicochemical properties, a plausible synthetic pathway, its expected chemical reactivity, and its potential applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Functionalized Piperidines
The piperidine ring is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a favored building block in the design of compounds targeting the central nervous system, as well as in oncology and infectious diseases. The strategic introduction of substituents onto the piperidine core is a critical strategy for modulating a compound's potency, selectivity, pharmacokinetic profile, and toxicological properties.
This compound, with its orthogonal protecting groups and multiple points for diversification, represents a valuable, albeit specialized, synthetic intermediate. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protection for the piperidine nitrogen, while the ketone at the 4-position and the acetoxymethyl substituent at the 3-position offer distinct handles for subsequent chemical modifications.[1]
Predicted Physicochemical Properties
Precise experimental data for the title compound is not readily found in peer-reviewed literature. However, we can predict its key physicochemical properties based on its structure and data from closely related analogs, such as N-Boc-4-piperidone.[2]
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₃H₂₁NO₅ | Derived from the chemical structure. |
| Molecular Weight | 271.31 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar 3-substituted N-Boc-4-piperidones. |
| Melting Point | < 50 °C | N-Boc-4-piperidone has a melting point of 71-72 °C[2]; the addition of the flexible acetoxymethyl group is likely to lower the melting point. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition at elevated temperatures is common for such molecules. |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, MeOH). Sparingly soluble in water. | The Boc group and the overall hydrocarbon content confer solubility in organic solvents, while the polar ketone and ester groups allow for limited water solubility.[3] |
| pKa | Non-ionizable under typical physiological conditions. The piperidine nitrogen is protected as a carbamate. | The Boc-protected nitrogen is not basic. |
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound would originate from the commercially available and widely used starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[1][4] The key transformation is the introduction of the acetoxymethyl group at the C-3 position, which can be achieved through an enolate-based alpha-functionalization.
Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Enolate Formation: To a solution of N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise. The reaction is stirred at this temperature for approximately one hour to ensure complete formation of the lithium enolate. The acidic α-hydrogens adjacent to the carbonyl group allow for this enolate formation.[5]
-
Hydroxymethylation: To the enolate solution, an excess of dry paraformaldehyde is added. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC). This step introduces a hydroxymethyl group at the 3-position. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation of the Hydroxymethyl Intermediate: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate can be purified by column chromatography on silica gel.
-
Acetylation: The purified hydroxymethyl intermediate is dissolved in a suitable solvent like dichloromethane (DCM). A base, such as pyridine or triethylamine, is added, followed by the dropwise addition of acetic anhydride. The reaction is stirred at room temperature until completion.
-
Final Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Final purification by flash column chromatography provides the target compound, this compound.
Chemical Reactivity and Synthetic Utility
The title compound is a versatile intermediate due to its multiple reactive sites. The judicious choice of reagents allows for the selective manipulation of each functional group.
Caption: Key reactive sites of the target molecule.
-
N-Boc Deprotection: The tert-butoxycarbonyl protecting group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent, to yield the free secondary amine.[6] This unmasked amine can then participate in a variety of reactions, including N-alkylation, acylation, and reductive amination.
-
Ketone Chemistry: The carbonyl group at the 4-position is a versatile handle for further modifications.[5]
-
Reduction: It can be stereoselectively reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Nucleophilic Addition: The ketone can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.
-
Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can be converted into a secondary or tertiary amine.
-
-
Ester Hydrolysis: The acetate ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to reveal the primary alcohol of the hydroxymethyl group. This alcohol can then be used for further functionalization, such as etherification or oxidation.
Predicted Spectral Characteristics
While experimental spectra are not available, the key features of the NMR and IR spectra can be predicted with a high degree of confidence.
-
¹H NMR:
-
A large singlet at approximately 1.45 ppm integrating to 9 hydrogens, corresponding to the tert-butyl group of the Boc protector.
-
A singlet at around 2.1 ppm integrating to 3 hydrogens, characteristic of the acetyl methyl group.
-
A complex set of multiplets between 2.0 and 4.5 ppm representing the protons of the piperidine ring and the methylene protons of the acetoxymethyl group. The diastereotopic nature of the protons on the piperidine ring will likely result in complex splitting patterns.
-
-
¹³C NMR:
-
A signal around 170 ppm for the ester carbonyl carbon.
-
A signal around 208 ppm for the ketone carbonyl carbon.
-
A signal around 155 ppm for the carbamate carbonyl of the Boc group.
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
Signals in the range of 20-65 ppm for the piperidine ring carbons, the acetoxymethyl carbon, and the acetyl methyl carbon.
-
A signal around 28 ppm for the methyl carbons of the Boc group.
-
-
IR Spectroscopy:
-
A strong absorption band around 1740 cm⁻¹ corresponding to the ester carbonyl stretch.
-
A strong absorption band around 1715 cm⁻¹ for the ketone carbonyl stretch.
-
A strong absorption band around 1690 cm⁻¹ for the carbamate carbonyl stretch of the Boc group.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
Applications in Drug Development
This compound is a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The orthogonal reactivity of its functional groups allows for a modular and divergent synthetic approach. For example, after modification of the ketone, the Boc group can be removed to allow for the introduction of a different substituent on the nitrogen. Subsequently, the ester can be hydrolyzed to provide a primary alcohol for further derivatization. This step-wise functionalization enables the construction of a library of diverse piperidine derivatives for screening in various biological assays. The substitution pattern of this intermediate is relevant for the synthesis of compounds targeting a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Safety and Handling
While a specific safety data sheet for this compound is not available, general laboratory safety precautions should be observed. Based on the data for structurally similar compounds like tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a synthetically valuable, albeit not widely commercialized, building block for the construction of complex, substituted piperidines. Its predicted physicochemical properties, reactivity, and plausible synthetic route, as outlined in this guide, are based on established principles of organic chemistry and data from closely related analogs. The strategic use of this intermediate can streamline the synthesis of novel chemical entities for drug discovery and development, offering medicinal chemists a versatile platform for creating diverse molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such functionalized intermediates in enabling innovative synthetic strategies cannot be overstated.
References
-
Bloomtech. (2025). What reactions can N-Boc-3-carboethoxy-4-piperidone participate in?. Knowledge. Retrieved from [Link]
- Gao, X. H. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025.
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. Retrieved January 14, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from a relevant chemical supplier website.
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of N-Boc-4-piperidone: A Key Building Block for Specialty Chemicals. Retrieved from a relevant chemical supplier website.
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
PubChem. (n.d.). tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- van der Veken, P., et al. (2002).
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An In-depth Technical Guide to the Structural Analysis of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
This technical guide provides a comprehensive examination of the structural analysis of tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the methodologies and expected outcomes for the thorough characterization of this molecule. While direct literature on this specific compound is sparse, this guide leverages established principles of organic chemistry and spectroscopic data from closely related analogs to present a robust analytical framework.
Introduction: The Significance of Substituted Piperidones
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of functional groups onto this core structure allows for the fine-tuning of pharmacological properties. The N-Boc (tert-butoxycarbonyl) protecting group is frequently employed during synthesis to modulate the reactivity of the piperidine nitrogen, rendering molecules like this compound as valuable intermediates in the construction of more complex molecular architectures. A thorough understanding of the structural features of these intermediates is paramount for ensuring the integrity and purity of final active pharmaceutical ingredients.
Proposed Synthetic Pathway
A plausible and efficient synthesis of the title compound would likely proceed via a two-step sequence starting from the commercially available precursor, tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate. This approach involves the reduction of a suitable starting material to the alcohol, followed by acetylation.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Acetylation of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate
-
To a solution of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Spectroscopic and Spectrometric Analysis
A multi-technique approach is essential for the unambiguous structural elucidation of the target molecule. This section details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 - 3.2 | m | 5H | Piperidine ring protons (C2-H, C5-H, C6-H) |
| ~4.1 | d | 2H | -CH₂-OAc |
| ~2.8 - 2.4 | m | 1H | Piperidine ring proton (C3-H) |
| 2.05 | s | 3H | -OCOCH₃ |
| 1.47 | s | 9H | -C(CH₃)₃ (Boc) |
Note: Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C=O (ketone) |
| ~170 | C=O (ester) |
| ~154 | C=O (carbamate) |
| ~80 | -C(CH₃)₃ (Boc) |
| ~65 | -CH₂-OAc |
| ~50-40 | Piperidine ring carbons |
| ~28 | -C(CH₃)₃ (Boc) |
| ~21 | -OCOCH₃ |
Note: Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For the ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For the ¹³C NMR, use a proton-decoupled pulse sequence.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~2975, 2860 | C-H stretching (aliphatic) |
| ~1740 | C=O stretching (ester) |
| ~1715 | C=O stretching (ketone) |
| ~1690 | C=O stretching (carbamate) |
| ~1240 | C-O stretching (ester) |
| ~1160 | C-N stretching |
Experimental Protocol: IR Analysis
-
Ensure the sample is dry and free of solvent.
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the sample on the ATR crystal.
-
For a liquid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights.
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.
| m/z | Assignment |
| ~272.15 | [M+H]⁺ (Calculated for C₁₃H₂₂NO₅⁺) |
| ~216.12 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| ~172.08 | [M - Boc + H]⁺ (Loss of the Boc group) |
| ~57.07 | [C₄H₉]⁺ (tert-butyl cation) |
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode using ESI.
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
If necessary, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and aid in structural elucidation.
Caption: A standard workflow for mass spectrometric analysis.
Conclusion
The structural characterization of this compound relies on a synergistic application of modern analytical techniques. While direct experimental data for this specific molecule is not widely published, a comprehensive analysis can be confidently achieved by leveraging the well-established spectroscopic and spectrometric behaviors of its structural analogs. The predictive data and detailed protocols provided in this guide offer a solid foundation for researchers to successfully identify and characterize this important synthetic intermediate, ensuring the quality and integrity of their chemical research and development endeavors.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22644642, tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. [Link]
-
Wang, M., Wang, W., & Q, Y. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the synthesis of complex molecules is a foundational activity. Among the vast array of building blocks available, piperidine derivatives, such as tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate, are of significant interest due to their prevalence in pharmacologically active compounds. This guide provides an in-depth, technically-grounded framework for the safe handling and management of this specific piperidine derivative, ensuring both personnel safety and experimental integrity.
Hazard Identification and Risk Assessment: An Analog-Based Approach
The primary hazards associated with this compound are inferred from related N-Boc protected piperidones. The recurring hazard classifications for these analogs suggest a consistent safety profile.
Inferred Hazard Statements:
The causality for these hazards lies in the chemical reactivity of the functional groups present. The ester and ketone moieties can potentially interact with biological macromolecules, while the overall lipophilicity of the molecule, enhanced by the tert-butyl group, may facilitate absorption through the skin. The fine, potentially airborne nature of the solid compound contributes to the inhalation and respiratory irritation risk.
Table 1: Summary of Inferred GHS Hazard Classifications
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate personal protective equipment.
Primary Engineering Controls
All manipulations of solid this compound should be conducted within a certified chemical fume hood. This is non-negotiable. The rationale is to contain any dust or vapors at the source, preventing inhalation and contamination of the laboratory environment. For weighing procedures, a ventilated balance enclosure or a fume hood with minimized airflow disruption is essential to maintain both safety and measurement accuracy.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the identified risks of skin, eye, and respiratory exposure.
-
Hand Protection: Nitrile gloves are the standard recommendation. It is crucial to inspect gloves for any defects before use and to practice proper removal techniques to avoid skin contact with the outer surface of the glove.[6] Contaminated gloves should be disposed of as chemical waste immediately after use.
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6] If there is a significant risk of splashing, a face shield should be worn in addition to safety glasses.
-
Skin and Body Protection: A standard laboratory coat is required. For larger scale operations or situations with a higher risk of spillage, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup of a significant quantity of solid material, a respirator is necessary. A P95 (US) or P1 (EU EN 143) particle respirator is suitable for nuisance exposures. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[6]
Safe Handling and Experimental Workflow
A systematic workflow ensures that safety is integrated into every step of the experimental process, from receiving the compound to its final disposal.
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A Technical Guide to the Sourcing and Quality Verification of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate for Pharmaceutical Research and Development
Introduction: The Strategic Value of Functionalized Piperidine Scaffolds
In the landscape of modern medicinal chemistry, the piperidine ring remains a privileged scaffold, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable design element. The subject of this guide, tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate , represents a highly functionalized and strategically important building block. The presence of four distinct functionalities—the N-Boc protecting group for controlled reactivity, a ketone for further elaboration (e.g., reductive amination), a C3 side chain for vectoral diversity, and an ester for potential prodrug strategies or as a synthetic handle—renders it a versatile intermediate for constructing complex molecular architectures in drug discovery programs.
This guide provides a comprehensive overview of the commercial landscape for this specific reagent, outlines a robust procurement and verification strategy, and offers expert insights into its handling and application. Given its status as a specialized, non-commodity chemical, a strategic approach to sourcing is paramount to ensuring project timelines and experimental reproducibility.
Section 1: Chemical Identity and Physicochemical Properties
Before procurement, a thorough understanding of the molecule's identity is essential. The structure combines a piperidin-4-one core with a tert-butoxycarbonyl (Boc) group on the nitrogen and an acetoxymethyl group at the 3-position.
Caption: 2D Structure of the target molecule.
Table 1: Physicochemical and Identity Data
| Property | Value | Source / Comment |
|---|---|---|
| IUPAC Name | This compound | --- |
| CAS Number | 885279-37-8 | Primary identifier for sourcing. |
| Molecular Formula | C₁₃H₂₁NO₅ | Calculated from structure. |
| Molecular Weight | 271.31 g/mol | Calculated from formula. |
| Appearance | Typically an off-white to yellow solid or oil. | Varies by supplier and purity. |
| Purity | >95% to >98% | Specification is critical for custom synthesis orders. |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol. | Based on typical organic intermediates. |
| Storage | Store at 2-8°C under an inert atmosphere. | Recommended to prevent hydrolysis of the ester and degradation of the Boc group. |
Section 2: Commercial Availability and Strategic Procurement
Direct, off-the-shelf availability of this specific molecule is limited. It is not a bulk commodity but rather a specialized building block found in the catalogs of fine chemical suppliers or, more commonly, offered on a custom synthesis basis. This procurement reality necessitates a different strategy than for common starting materials.
Procurement Pathways:
-
Specialty Catalog Suppliers: A limited number of vendors may list this compound. Lead times can be variable, and stock is not always guaranteed. These are often synthesized in batches based on demand.
-
Custom Synthesis Organizations (CSOs): This is the most reliable and common route. CSOs can synthesize quantities from milligrams to kilograms. The key advantage is the ability to specify purity, analytical data requirements, and packaging.
-
In-House Synthesis: For organizations with sufficient synthetic chemistry resources, an in-house synthesis may be cost-effective, particularly for large quantities. This route provides maximum control but requires sourcing the necessary precursors, such as tert-Butyl 4-oxopiperidine-1-carboxylate (CAS: 79099-07-3) , which is a readily available commodity chemical.[1]
Table 2: Supplier and Procurement Landscape
| Procurement Route | Key Considerations | Typical Lead Time | Best For |
|---|---|---|---|
| Specialty Catalog | Verify stock and batch data before ordering. May have limited availability. | 1-4 Weeks | Small quantities for initial screening. |
| Custom Synthesis | Requires detailed quote request (purity, quantity, analytics). Supplier selection is critical. | 6-12 Weeks | Gram-to-kilogram scale; projects requiring high purity and documentation. |
| In-House Synthesis | Requires internal chemistry resources and precursor sourcing. | Project Dependent | Large-scale campaigns or when structural analogs are needed. |
Caption: Procurement decision workflow for the specialized building block.
Section 3: Incoming Quality Control and Verification
For a non-commodity reagent, particularly one from a custom synthesis campaign, rigorous incoming quality control (QC) is not optional—it is a mandatory step to ensure the validity of all subsequent experimental data. The goal is to confirm both the chemical identity and the purity of the received material against the Certificate of Analysis (CoA).
Core Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show characteristic peaks for the Boc group (~1.4 ppm, 9H), the acetoxy methyl group (~2.1 ppm, 3H), the acetoxymethyl CH₂ (~4.2 ppm), and the various piperidine ring protons.
-
Mass Spectrometry (MS): Typically performed via LC-MS, this analysis confirms the molecular weight. Expect to see the [M+H]⁺ ion at ~272.15 or the [M+Na]⁺ ion at ~294.13.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or ELSD detection is the workhorse for purity assessment.[2][3] It separates the main compound from any starting materials, by-products, or degradation products, allowing for accurate purity calculation (e.g., % area).
Field-Proven Protocol: QC Verification of a New Batch
This protocol outlines a self-validating system to confirm the identity and purity of a newly acquired batch of this compound.
Objective: To verify that the material meets ≥95% purity and its structure is consistent with the CoA.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the compound.
-
For NMR, dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For LC-MS/HPLC, prepare a stock solution of ~1 mg/mL in a suitable solvent like acetonitrile or methanol.[2] Further dilute this stock to an appropriate concentration for analysis (e.g., 10-50 µg/mL).
-
-
¹H NMR Analysis:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Procedure: Acquire a standard proton spectrum.
-
Acceptance Criteria (Causality):
-
Confirm Structural Integrity: Verify the presence of all key signals corresponding to the structure. The large singlet for the t-butyl group should integrate to 9 protons relative to the other signals.
-
Check for Impurities: Look for signals that do not correspond to the product or the residual solvent. Common impurities could include residual solvents from the synthesis or unreacted starting materials.
-
-
-
HPLC-UV Purity Analysis:
-
Instrumentation: HPLC system with a UV detector (e.g., PDA).[4]
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. For example, a 10-minute gradient from 10% B to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (ketone chromophore).
-
Acceptance Criteria (Causality):
-
Purity Assessment: The main peak should have an area percentage of ≥95.0%.
-
Identity Confirmation (if using LC-MS): The mass spectrum associated with the main HPLC peak must show the correct molecular ion.
-
-
-
Decision:
-
If all acceptance criteria are met, the batch is approved and released for research use.
-
If discrepancies are found, quarantine the material and contact the supplier with the data to resolve the issue.
-
Section 4: Safe Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of the reagent over time.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid generating dust if it is a solid.
-
Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated at 2-8°C. This minimizes the risk of hydrolysis of the acetate ester and protects the acid-labile Boc group.
-
Stability: The molecule is sensitive to strong acids (which will cleave the Boc group) and strong bases (which can promote ester hydrolysis or self-condensation reactions via the enolizable ketone). It should be kept away from strong oxidizing and reducing agents.
Conclusion
This compound is a high-value, specialized chemical intermediate. Its procurement is not a simple transaction but a strategic process that requires careful planning, supplier vetting, and rigorous, non-negotiable incoming quality control. By understanding the commercial landscape and implementing the robust verification protocols outlined in this guide, researchers can ensure the quality and reliability of this building block, thereby safeguarding the integrity of their synthetic chemistry programs and accelerating the path to discovery.
References
- A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives. (n.d.). Benchchem.
- tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). Sigma-Aldrich.
- tert-butyl-4-oxopiperidine-1-carboxylate-3-3-5-5-d4. (n.d.). MedchemExpress.com.
- Buy tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2. (n.d.). Blademed.
- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2025). ResearchGate.
- tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | C12H21NO3. (n.d.). PubChem.
- tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). CAS Common Chemistry.
- Analytical Quality-By-Design Compliant Ultrafast Liquid Chromatographic Method for Determination of Paliperidone in Extended Release Tablet Dosage Form. (2025). ResearchGate.
- Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2018). Drug Analytical Research.
- Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.
- tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. (n.d.). Benchchem.
- tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. (2023). Apollo Scientific.
- Techniques for Quality Control in Pharmaceutical Analysis. (2023). Journal of Chemical and Pharmaceutical Research.
- METHYL 7-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885279-52-7. (n.d.). ChemicalBook.
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Role of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate in medicinal chemistry
An In-Depth Technical Guide to the Role of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate in Medicinal Chemistry
Executive Summary
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals.[1] The strategic introduction of multiple, orthogonally reactive functional groups onto this core structure provides a powerful platform for the rapid generation of molecular diversity and the exploration of complex chemical space. This guide introduces this compound, a highly versatile, though specialized, synthetic intermediate. Its unique architecture, featuring a Boc-protected amine, a reactive ketone, and a modifiable acetoxymethyl side-chain, makes it a valuable building block for constructing complex, three-dimensional molecules, particularly in the fields of neuroscience, oncology, and infectious disease research. This document outlines its strategic importance, proposes a robust synthetic pathway, maps its core reactivity, and provides exemplar protocols to guide its application in drug discovery programs.
The Piperidine Scaffold: A Privileged Structure in Drug Design
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical industry.[2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, which serves as an excellent scaffold for presenting substituents in well-defined three-dimensional orientations. This spatial arrangement is critical for precise interactions with biological targets such as GPCRs, ion channels, and enzymes. Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing for the formation of key salt-bridge interactions with acidic residues in protein binding pockets.[3] Consequently, piperidine derivatives are found in over twenty classes of pharmaceuticals, ranging from analgesics to antipsychotics and anticancer agents.[2]
Strategic Value of this compound
The title compound is a trifunctionalized building block designed for maximum synthetic utility. Each functional group offers a distinct reaction handle that can be addressed under specific conditions, allowing for a stepwise and controlled elaboration of the molecular framework.
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it non-basic and non-nucleophilic. This prevents unwanted side reactions during the modification of other parts of the molecule. Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid), which allows for clean deprotection late in a synthetic sequence to reveal the secondary amine for further functionalization.[4]
-
4-Oxo Group: The ketone at the C4 position is a versatile electrophilic center. It is amenable to a wide range of transformations, including reductions to form secondary alcohols (often with stereocontrol), reductive aminations to install diverse amine substituents, and carbon-carbon bond-forming reactions such as Wittig, Grignard, or aldol reactions.[5]
-
3-(Acetoxymethyl) Substituent: This group is the key to unlocking advanced molecular designs. The acetate can be easily hydrolyzed to reveal a primary alcohol. This alcohol can then be oxidized to an aldehyde or carboxylic acid, or converted into a good leaving group (e.g., tosylate, mesylate) for nucleophilic displacement, providing a secondary point for diversification. The presence of this substituent adjacent to the ketone also allows for the creation of chiral centers and complex bicyclic or spirocyclic systems.
Proposed Synthesis and Physicochemical Profile
While not a widely commercialized reagent, this compound can be accessed through a logical and scalable synthetic sequence starting from the readily available N-Boc-4-piperidone.[6][7]
A Plausible Synthetic Pathway
The proposed synthesis involves an initial α-functionalization of N-Boc-4-piperidone via its enolate, followed by protection of the newly introduced hydroxyl group.
Caption: Proposed synthetic route to the title compound.
Causality Behind Experimental Choices:
-
Step 1 (Hydroxymethylation): The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) is critical to selectively form the kinetic enolate at the C3 position. Trapping this enolate with an electrophilic source of formaldehyde, such as paraformaldehyde, installs the required hydroxymethyl group. The low temperature prevents side reactions like self-condensation.
-
Step 2 (Acetylation): The subsequent reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (Et₃N) is a standard and high-yielding method to protect the primary alcohol as an acetate. This step is important because the acetate is generally more stable than the free alcohol to various reaction conditions and can prevent intramolecular cyclization reactions.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₃H₂₁NO₅ |
| Molecular Weight | 271.31 g/mol |
| CAS Number | Not publicly registered |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) |
Core Reactivity Map: A Guide to Derivatization
The synthetic power of this building block lies in the ability to selectively manipulate its three functional handles. The following diagram illustrates the primary reaction vectors available to the medicinal chemist.
Caption: Reactivity map illustrating key transformations.
Application Showcase: A Blueprint for Drug Discovery
This building block is ideally suited for the synthesis of complex piperidine-containing cores. Its utility can be demonstrated in the design of novel inhibitors for challenging targets.
Case Study: Synthesis of a Disubstituted 4-Aminopiperidine Core
Many potent antagonists of the CCR5 receptor, a key co-receptor for HIV entry, feature a 4-aminopiperidine scaffold with additional substituents that occupy adjacent pockets. The title compound is an excellent starting point for such molecules.
Caption: Synthetic workflow for a drug-like scaffold.
Rationale:
-
Reductive Amination: This step introduces the first point of diversity (R1) at the C4 position, forming a key pharmacophoric element. Sodium triacetoxyborohydride is a mild reducing agent ideal for this transformation, tolerating the ester in the side chain.
-
Hydrolysis: Saponification of the acetate reveals the primary alcohol without affecting the Boc group or the newly installed amine.
-
Oxidation: A selective and mild oxidation using Dess-Martin periodinane (DMP) converts the primary alcohol to an aldehyde, providing a new electrophilic handle.
-
Grignard Addition: The final step introduces a second diversity point (R2) via nucleophilic addition to the aldehyde, simultaneously creating a new stereocenter. The resulting diastereomers can then be separated to explore structure-activity relationships (SAR).
Detailed Experimental Protocol: Stereoselective Reduction of the 4-Oxo Group (Luche Reduction)
This protocol describes a self-validating system for the diastereoselective reduction of the ketone to the corresponding cis-alcohol, a common requirement in medicinal chemistry. The use of cerium(III) chloride is key to achieving high selectivity.
Objective: To prepare cis-tert-butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.71 g, 10.0 mmol) and CeCl₃·7H₂O (4.10 g, 11.0 mmol).
-
Dissolution: Add methanol (50 mL) and stir the resulting slurry at room temperature for 30 minutes until a clear solution is formed.
-
Causality: Pre-complexing the ketone with the Lewis-acidic cerium ion enhances the electrophilicity of the carbonyl carbon and directs the hydride attack.
-
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature is crucial for maximizing the diastereoselectivity of the hydride addition.
-
-
Hydride Addition: Add sodium borohydride (0.42 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Causality: NaBH₄ is the hydride source. The borohydride, coordinated to the cerium complex, delivers the hydride axially to the less hindered face of the piperidone ring, resulting in the equatorial (cis) alcohol as the major product.
-
-
Quenching: After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Workup: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM (50 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, 30-50% ethyl acetate in hexanes) to yield the desired cis-alcohol.
-
Self-Validation: The diastereomeric ratio can be confirmed by ¹H NMR analysis of the crude product, observing the coupling constants of the proton at C4.
-
Conclusion and Future Outlook
This compound represents a sophisticated and highly adaptable building block for modern drug discovery. While not a common off-the-shelf reagent, its logical synthesis and orthogonal reactivity make it an invaluable tool for accessing novel, complex, and three-dimensional chemical matter. The ability to precisely control derivatization at three distinct points on the piperidine scaffold allows for the systematic exploration of SAR and the optimization of lead compounds. As medicinal chemistry continues to move towards more complex and sp³-rich molecules, the strategic application of such multifunctional intermediates will be paramount in the development of the next generation of therapeutics.
References
-
Knowledge Base on N-Boc-3-carboethoxy-4-piperidone Reactions. (2025). Provides an overview of the reactivity of a closely related 3-substituted 4-oxopiperidine, detailing nucleophilic additions, reductions, and enolate chemistry. Link
-
US Patent 11254641B2: Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents. Describes the utility of substituted 4-oxopiperidines as crucial intermediates in the synthesis of optically active pharmaceuticals. Link
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Reviews the significant role of the piperidine scaffold across more than twenty classes of pharmaceuticals. Link
-
Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. Details methods for the synthesis of 3-substituted 4-oxopiperidines. Link
-
What is N-(tert-Butoxycarbonyl)-4-piperidone? ChemicalBook. Discusses the synthesis and versatile applications of the parent N-Boc-4-piperidone scaffold, including its use as a key pharmaceutical intermediate. Link
-
Synthesis of N-Boc 4-piperidone. (2022). ChemicalBook. Describes various synthetic applications and reactions of N-Boc-4-piperidone. Link
-
Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025). ACS Publications. Shows the application of N-Boc-4-piperidone in the synthesis of complex spirocyclic systems. Link
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2011). ResearchGate. Details the synthesis of a regioisomeric building block used as an intermediate for a Jak3 inhibitor. Link
-
Synthesis of 4-substituted 3,3-difluoropiperidines. (2010). Journal of Organic Chemistry. Describes synthetic strategies toward functionalized piperidines as building blocks in medicinal chemistry. Link
-
Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (2024). RSC Medicinal Chemistry. Illustrates advanced synthetic routes involving substituted heterocycles in a drug discovery context. Link
-
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem. Provides physicochemical data for a related C3-substituted piperidone. Link
-
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. PubChem. Provides physicochemical data for a related C3-disubstituted piperidone. Link
-
CN Patent 103204801A: Synthesis method for N-Boc-3-piperidone. Google Patents. Describes a synthetic route for the regioisomeric N-Boc-3-piperidone. Link
-
Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). Molecules. Details the conversion of substituted piperidines into more complex heterocyclic systems. Link
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. Shows the use of a substituted piperidine as a key intermediate for the drug Vandetanib. Link
-
tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. Provides the CAS registry number and properties for the parent compound. Link
-
Synthesis of 3-substituted 1,4'-bipiperidine derivatives. ResearchGate. Illustrates the synthesis of complex piperidines as PARP inhibitors. Link
-
tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. Provides comprehensive data and links for the common starting material. Link
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The Strategic Utility of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and bioactive natural products.[1][2] Its conformational flexibility and the ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. The introduction of chirality into the piperidine scaffold further enhances its utility, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.[1][2] This guide delves into the technical nuances of a particularly valuable chiral building block: tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate. We will explore its synthesis, the critical importance of its stereochemistry, and its application in the construction of complex, high-value pharmaceutical agents.
The Architectural Advantage: Why a 3-Substituted 4-Piperidone?
The arrangement of functional groups in this compound offers a unique combination of synthetic handles, making it a powerful intermediate. The N-Boc protecting group allows for controlled manipulation of other parts of the molecule without interference from the piperidine nitrogen. The 4-oxo group provides a reactive site for a variety of transformations, including nucleophilic additions and the formation of new carbon-carbon bonds. The chiral center at the 3-position, bearing an acetoxymethyl group, introduces a defined stereochemistry early in a synthetic sequence, which is crucial for the development of enantiomerically pure drugs.[3] The acetoxy group can also serve as a latent hydroxyl group, providing a further point for diversification.
Crafting Chirality: The Synthetic Challenge and Key Strategies
The synthesis of enantiomerically pure 3-substituted 4-piperidones is a significant challenge in organic chemistry. Several strategies have been developed to address this, broadly categorized into asymmetric synthesis and chiral resolution.
A common conceptual approach to this compound involves the stereoselective synthesis of its precursor, tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate, followed by a straightforward acetylation. The key to the entire process lies in establishing the stereocenter at the C3 position with high fidelity.
Below is a conceptual workflow illustrating a potential asymmetric synthesis:
Caption: Conceptual workflow for the asymmetric synthesis of the target chiral building block.
Key Considerations for Stereocontrol:
-
Catalyst Selection: The choice of a chiral catalyst (e.g., a proline-based organocatalyst or a chiral metal complex) is paramount in directing the facial selectivity of the reaction to yield a high enantiomeric excess (ee).
-
Reaction Conditions: Temperature, solvent, and the nature of the formaldehyde equivalent can all significantly impact the stereochemical outcome. Optimization of these parameters is crucial for achieving high diastereo- and enantioselectivity.
The Final Touch: Acetylation Protocol
Once the chiral hydroxymethyl piperidone is obtained, the final acetylation step is typically straightforward.
Protocol: General N-Acetylation of a Hydroxymethyl Piperidine
| Step | Procedure | Rationale |
| 1 | Dissolve the chiral tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). | Ensures a homogenous reaction mixture and prevents side reactions with atmospheric moisture. |
| 2 | Add a suitable base, such as triethylamine (1.2 equiv.) or pyridine (1.2 equiv.), to the solution and cool to 0 °C. | The base neutralizes the acetic acid byproduct of the reaction, driving the equilibrium towards the product. Cooling helps to control the reaction rate. |
| 3 | Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution. | Acetic anhydride is the acetylating agent. Dropwise addition prevents a rapid exotherm. |
| 4 | Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). | Ensures the reaction proceeds to completion. |
| 5 | Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. | The aqueous workup removes excess reagents and byproducts. |
| 6 | Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. | Standard procedures for isolation and purification of the final product. |
Application in Pharmaceutical Synthesis: A Gateway to Complex Molecules
Chiral 3-substituted 4-piperidones are valuable intermediates in the synthesis of a wide range of pharmaceutical agents, including treatments for cancer, neurological disorders, and infectious diseases.[5] The specific stereochemistry at the 3-position is often critical for the desired biological activity.
While a specific, publicly disclosed drug synthesis utilizing this compound is not prominently featured in the searched literature, its structural motifs are present in numerous complex drug candidates. The combination of a protected nitrogen, a reactive ketone, and a chiral side chain makes it an ideal starting point for the construction of polycyclic and highly substituted piperidine derivatives.
The logical progression of its use in a synthetic campaign is outlined below:
Caption: Logical workflow for the utilization of the chiral building block in a drug discovery program.
Conclusion: A Versatile Tool for Modern Drug Hunters
This compound represents a sophisticated and highly valuable chiral building block for the synthesis of complex pharmaceutical agents. Its carefully arranged functional groups, coupled with a defined stereocenter, provide medicinal chemists with a powerful tool to navigate the intricate landscape of drug design. The ability to introduce chirality early and in a controlled manner is a cornerstone of modern, efficient, and cost-effective drug development. As the demand for enantiomerically pure therapeutics continues to grow, the strategic importance of such well-designed chiral intermediates will only increase.
References
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]
-
A new stereoselective synthesis of chiral optically pure 4-piperidones. Sci-Hub. Available at: [Link]
-
Enantioselective Synthesis of Highly Functionalized 4-Piperidones by the Asymmetric Imino-Diels-Alder Reaction of Chiral 2-Amino. ElectronicsAndBooks. Available at: [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. Available at: [Link]
- Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
1-Boc-4-AP. Wikipedia. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available at: [Link]
-
Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Taylor & Francis Online. Available at: [Link]
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. PMC - NIH. Available at: [Link]
-
The Role of Piperidine Derivatives in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. Available at: [Link]
-
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]
-
Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]
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The Emergence of a Versatile Scaffold: A Technical Guide to tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Modern Drug Development
Introduction: The Piperidine Moiety as a Privileged Structure in Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold." This distinction arises from its ability to adopt a stable chair conformation, similar to cyclohexane, which allows for precise three-dimensional positioning of substituents to interact with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological macromolecules. The historical significance of piperidine dates back to its initial isolation from black pepper in 1850. Since then, the exploration of piperidine derivatives has been a continuous and fruitful endeavor in the quest for new therapeutic agents.
This guide delves into the discovery and history of a particularly valuable derivative: tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate . This compound has emerged as a key building block in the synthesis of complex pharmaceutical agents, owing to its unique combination of functionalities. The presence of the N-Boc protecting group, a ketone at the 4-position, and an acetoxymethyl group at the 3-position provides a rich platform for diverse chemical transformations.
The Genesis of a Key Intermediate: A Historical Perspective
The development of this compound is not marked by a singular, serendipitous discovery but rather by the convergence of several key advancements in synthetic organic chemistry. Its history is intrinsically linked to the evolution of piperidine synthesis and the strategic implementation of protecting group chemistry.
The Foundational Precursor: N-Boc-4-piperidone
The journey to our target molecule begins with a more fundamental precursor: N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone) . The development of this compound was a significant step forward, as it provided a stable and versatile starting material for the synthesis of a multitude of 4-substituted piperidine derivatives. The tert-butoxycarbonyl (Boc) group serves to temporarily mask the reactivity of the piperidine nitrogen, preventing its participation in unwanted side reactions during subsequent synthetic steps. This protection is robust under a wide range of reaction conditions yet can be readily removed under mild acidic conditions. The strategic use of the Boc group allows for selective functionalization at other positions of the piperidine ring, most notably at the C-3 and C-4 positions.
The synthesis of N-Boc-4-piperidone is typically achieved through the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine.[1] This straightforward and high-yielding reaction has made N-Boc-4-piperidone a readily available and indispensable tool for medicinal chemists.
Synthetic Pathways to this compound
While a definitive first synthesis of this compound is not prominently documented in publicly available literature, its synthesis can be logically deduced from established synthetic methodologies for the functionalization of N-Boc-4-piperidone. The key transformations involve the introduction of a hydroxymethyl group at the 3-position, followed by acetylation.
Pathway 1: Formylation followed by Reduction and Acetylation
A plausible and widely applicable route commences with the formylation of N-Boc-4-piperidone at the C-3 position. This can be achieved through a Claisen condensation-type reaction using a suitable formylating agent, such as ethyl formate, in the presence of a strong base like sodium hydride or lithium diisopropylamide (LDA). The resulting intermediate, tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, can then be selectively reduced to the corresponding hydroxymethyl derivative.
The choice of reducing agent is critical to avoid the reduction of the ketone at the 4-position. A mild reducing agent, such as sodium borohydride (NaBH₄), would likely be effective under controlled conditions (e.g., low temperature) to selectively reduce the formyl group.
The final step in this pathway is the acetylation of the newly formed hydroxyl group. This is a standard transformation that can be readily accomplished using acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.
Caption: Proposed Synthetic Pathway 2
Experimental Protocols
The following are representative, detailed experimental protocols for the key synthetic steps, grounded in established chemical principles.
Synthesis of N-(tert-Butoxycarbonyl)-4-piperidone
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Methanol
-
Triethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane
-
Hydrochloric acid (2M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in methanol, add triethylamine (1.5 equivalents). [1]2. Stir the mixture for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.3 equivalents) in portions over a 5-minute period, followed by a catalytic amount of DMAP. [1]4. Stir the resulting solution at ambient temperature for 20 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the crude residue in dichloromethane.
-
Wash the organic phase sequentially with 2M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone as a white solid.
Synthesis of tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate (via Aldol Condensation)
Materials:
-
N-Boc-4-piperidone
-
Formaldehyde (aqueous solution, e.g., 37%)
-
A suitable base catalyst (e.g., potassium carbonate) or acid catalyst (e.g., p-toluenesulfonic acid)
-
A suitable organic solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-4-piperidone (1 equivalent) in the chosen organic solvent.
-
Add the catalyst (catalytic amount) to the solution.
-
Add formaldehyde (1.1 to 1.5 equivalents) dropwise to the mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate.
Synthesis of this compound
Materials:
-
tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane
-
Saturated aqueous copper sulfate solution (if using pyridine) or water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate (1 equivalent) in dichloromethane.
-
Add the base (e.g., pyridine or triethylamine, 1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Add acetic anhydride or acetyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture. If pyridine was used, wash with saturated aqueous copper sulfate solution to remove the pyridine. Subsequently, wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Physicochemical Data and Spectroscopic Characterization
The structural elucidation and confirmation of this compound and its key precursors rely on standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key ¹³C NMR Signals (δ, ppm, CDCl₃) |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | White solid | ~3.7 (t, 4H), ~2.4 (t, 4H), 1.49 (s, 9H) | ~207 (C=O), ~154 (Boc C=O), ~80 (C(CH₃)₃), ~45 (CH₂), ~41 (CH₂), ~28 (C(CH₃)₃) |
| tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate | C₁₁H₁₉NO₄ | 229.27 | Colorless oil or low melting solid | ~4.0-3.0 (m, piperidine protons), ~3.8 (m, CH₂OH), ~2.5 (m, CH), 1.48 (s, 9H) | ~209 (C=O), ~155 (Boc C=O), ~81 (C(CH₃)₃), ~60 (CH₂OH), ~50-40 (piperidine carbons), ~28 (C(CH₃)₃) |
| This compound | C₁₃H₂₁NO₅ | 271.31 | Colorless oil or solid | ~4.2 (m, CH₂OAc), ~4.0-3.0 (m, piperidine protons), 2.05 (s, 3H, COCH₃), 1.47 (s, 9H) | ~206 (C=O), ~170 (OAc C=O), ~154 (Boc C=O), ~81 (C(CH₃)₃), ~62 (CH₂OAc), ~50-40 (piperidine carbons), ~28 (C(CH₃)₃), ~21 (COCH₃) |
Note: The exact chemical shifts (δ) may vary depending on the solvent and instrument used.
Applications in Drug Discovery and Development
The utility of this compound as a synthetic intermediate is rooted in the orthogonal reactivity of its functional groups. The N-Boc group provides robust protection of the nitrogen, the ketone at the 4-position is a handle for nucleophilic additions or reductive aminations, and the acetoxymethyl group at the 3-position can be hydrolyzed to the corresponding alcohol for further functionalization or can participate in other transformations.
This trifunctional scaffold allows for the rapid generation of diverse molecular architectures, making it a valuable asset in the construction of compound libraries for high-throughput screening. Furthermore, its application in the synthesis of specific drug candidates, particularly those requiring a substituted piperidine core, highlights its importance in modern medicinal chemistry. While specific drug synthesis examples directly from this intermediate are not readily found in the initial search, its structural motifs are present in numerous bioactive molecules, suggesting its potential as a key building block.
Conclusion
The discovery and development of this compound represent a logical progression in the field of synthetic organic and medicinal chemistry. While its own "discovery" may be more of an evolutionary step than a revolutionary breakthrough, its existence is a testament to the power of strategic protecting group chemistry and the continuous refinement of synthetic methodologies. The ability to efficiently synthesize this and related functionalized piperidines has significantly expanded the toolbox of drug discovery professionals, enabling the exploration of novel chemical space and the development of the next generation of therapeutics. The principles of its synthesis, rooted in fundamental organic reactions, provide a clear and logical framework for its preparation and application, ensuring its continued relevance in the years to come.
References
Sources
The Ascendant Therapeutic Potential of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a recurring structural motif in a multitude of approved therapeutic agents.[1] Its conformational flexibility and synthetic tractability have rendered it an invaluable building block in the quest for novel bioactive molecules. This technical guide delves into the latent therapeutic promise of a specific, yet versatile, derivative: tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate. While direct and extensive biological evaluations of its immediate derivatives are emerging, the foundational chemistry of this scaffold, coupled with the well-documented bioactivities of related 3-substituted N-Boc-4-oxopiperidines, provides a fertile ground for the rational design of new chemical entities with significant potential in oncology, infectious diseases, and inflammatory disorders.
This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It will navigate the synthetic pathways to derivatize this core structure, explore the established biological activities of analogous compounds, and provide detailed, field-proven experimental protocols to empower the scientific community to unlock the full therapeutic potential of this promising class of molecules. Our narrative is grounded in scientific integrity, drawing upon established literature to explain the causality behind experimental choices and to ensure that the methodologies presented are robust and reproducible.
I. The Core Scaffold: Synthetic Versatility and Derivatization Strategies
The synthetic utility of this compound lies in the strategic placement of its functional groups. The N-Boc protecting group offers stability and allows for controlled reactions, while the 4-oxo position is a key site for modifications such as the synthesis of spirocyclic compounds.[2][3][4] Critically, the acetoxymethyl group at the 3-position serves as a versatile handle for a variety of chemical transformations.
The initial step in many synthetic routes involves the hydrolysis of the acetate ester to unveil the primary alcohol, yielding tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate. This seemingly simple deprotection opens a gateway to a plethora of derivatization possibilities.
Synthetic Workflow: From Core Scaffold to Diverse Derivatives
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- 2. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Abstract
This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate, a valuable substituted piperidine intermediate for pharmaceutical research and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of marketed drugs and clinical candidates due to its favorable physicochemical properties.[1][2] This guide details a robust three-step synthetic sequence commencing with the commercially available tert-butyl 4-oxopiperidine-1-carboxylate. Each section elucidates the underlying chemical principles, provides a meticulously detailed experimental protocol, and offers expert insights into process optimization and troubleshooting. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound.
Introduction
Substituted piperidines are cornerstone building blocks in medicinal chemistry, present in numerous pharmaceuticals targeting a wide range of diseases.[3][4] The functionalization of the piperidine ring allows for the precise tuning of pharmacological activity and pharmacokinetic properties. The target molecule, this compound, incorporates several key features: an N-Boc protecting group for stability and orthogonal deprotection, a ketone at the 4-position for further elaboration (e.g., reductive amination), and an acetoxymethyl group at the 3-position, which can act as a hydrogen bond acceptor or be hydrolyzed to reveal a primary alcohol. These functionalities make it a versatile intermediate for the synthesis of complex molecular architectures.
This guide presents a reliable synthetic pathway involving an initial α-formylation of N-Boc-4-piperidone, followed by a chemoselective reduction of the resulting aldehyde, and concluding with the acetylation of the primary alcohol.
Overall Synthetic Scheme
The synthesis is accomplished via a three-step process, as illustrated in the workflow diagram below.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate
Scientific Rationale
The first step involves the introduction of a formyl group at the C-3 position, which is α to the ketone. This is achieved through a Claisen condensation-type reaction. A strong base, sodium ethoxide (NaOEt), is used to deprotonate the α-carbon, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and workup yields the β-keto-aldehyde, which exists predominantly as its more stable enol tautomer. The use of N-Boc-4-piperidone as the starting material is strategic, as the Boc group protects the nitrogen from participating in undesired side reactions and ensures the substrate remains in the organic phase.[5]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10g starting material) | Molar Equiv. |
| tert-Butyl 4-oxopiperidine-1-carboxylate | 79099-07-3 | 199.25 | 10.0 g | 1.0 |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 4.1 g | 1.2 |
| Ethyl Formate | 109-94-4 | 74.08 | 5.6 g (6.1 mL) | 1.5 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 100 mL | - |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
| Diethyl Ether | 60-29-7 | 74.12 | For extraction | - |
| Brine (Saturated NaCl solution) | - | - | For washing | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying | - |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL) followed by the portion-wise addition of sodium ethoxide (4.1 g, 60.2 mmol). Stir the mixture until the sodium ethoxide is fully dissolved.
-
Addition of Reactants: To the stirred solution, add tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol) dissolved in a small amount of toluene (20 mL), followed by the dropwise addition of ethyl formate (5.6 g, 75.3 mmol) over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material will have a lower Rf value than the product.
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. To the resulting slurry, add ice-cold water (100 mL) and diethyl ether (50 mL).
-
Acidification and Extraction: Cool the biphasic mixture in an ice bath and carefully acidify to pH 3-4 with 1 M HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The product is typically obtained as a pale yellow oil or low-melting solid.[6][7]
Part 2: Synthesis of tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate
Scientific Rationale
This step requires the chemoselective reduction of an aldehyde in the presence of a ketone. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation under controlled conditions.[8] Aldehydes are inherently more electrophilic and less sterically hindered than ketones, making them more reactive towards nucleophilic attack by the hydride ion from NaBH₄.[9][10] By performing the reaction at a low temperature (0 °C), the selectivity for the reduction of the more reactive aldehyde over the ketone can be maximized. Methanol is used as the solvent as it is protic and helps to stabilize the borohydride reagent, while also serving as a proton source during the workup to quench the intermediate alkoxide.[11]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10g starting material) | Molar Equiv. |
| tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate | 100501-55-1 | 227.26 | 10.0 g | 1.0 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.42 g | 0.25 |
| Methanol | 67-56-1 | 32.04 | 150 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) solution | - | - | For quenching | - |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction | - |
| Brine (Saturated NaCl solution) | - | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying | - |
Detailed Experimental Protocol
-
Reaction Setup: Dissolve tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate (10.0 g, 44.0 mmol) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: To the cold, stirred solution, add sodium borohydride (0.42 g, 11.0 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction should be carefully monitored by TLC to ensure complete consumption of the starting material while minimizing the reduction of the ketone.
-
Workup: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Solvent Removal and Extraction: Allow the mixture to warm to room temperature and remove the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography on silica gel (Eluent: 1:1 Hexanes/Ethyl Acetate).
Part 3: Synthesis of this compound
Scientific Rationale
The final step is the acetylation of the primary alcohol. This is a standard esterification reaction. Acetic anhydride is used as the acetylating agent, and pyridine serves as both the solvent and a basic catalyst.[3] Pyridine activates the acetic anhydride and also neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.[4] The reaction is typically clean and high-yielding.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10g starting material) | Molar Equiv. |
| tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate | 143979-56-4 | 229.28 | 10.0 g | 1.0 |
| Acetic Anhydride | 108-24-7 | 102.09 | 6.7 g (6.2 mL) | 1.5 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 50 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For workup | - |
| 1 M Copper (II) Sulfate (CuSO₄) solution (optional) | - | - | For washing | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For washing | - |
| Brine (Saturated NaCl solution) | - | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying | - |
Detailed Experimental Protocol
Figure 2: Step-by-step acetylation workflow.
-
Reaction Setup: Dissolve tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate (10.0 g, 43.6 mmol) in anhydrous pyridine (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (6.7 g, 65.4 mmol) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture again to 0 °C and quench by the slow addition of water (20 mL). Dilute the mixture with dichloromethane (100 mL).
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) or 1 M CuSO₄ solution (until the aqueous layer remains blue) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (50 mL), and finally brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (Eluent: 4:1 to 2:1 Hexanes/Ethyl Acetate) to yield this compound as a colorless to pale yellow oil.
Characterization and Data
Expected Yield: ~60-70% over three steps.
Appearance: Colorless to pale yellow oil.
¹H NMR (400 MHz, CDCl₃) δ (Predicted): 4.25-3.90 (m, 4H), 3.20-2.80 (m, 2H), 2.60-2.30 (m, 3H), 2.05 (s, 3H), 1.85-1.60 (m, 2H), 1.46 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ (Predicted): 208.5, 170.8, 154.5, 80.5, 64.2, 52.1, 45.3, 41.8, 38.5, 28.4, 20.9.
Mass Spectrometry (ESI+) m/z: Calculated for C₁₄H₂₃NO₅ [M+H]⁺: 286.16; Found: 286.2.
Troubleshooting and Safety
-
Formylation Step: The reaction is moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous. The product exists as an enol tautomer, which may complicate NMR interpretation.
-
Reduction Step: Over-reduction to the diol can occur. It is critical to use a limited amount of NaBH₄ (0.25-0.3 equivalents) and maintain a low temperature. Monitor the reaction closely by TLC.
-
Acetylation Step: Pyridine has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood. The aqueous washes with acid are crucial for its complete removal.
-
General Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, throughout all procedures.
References
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Vasilev, V. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2765. [Link]
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Organic Synthesis. (2023). Sodium Borohydride (NaBH4) Reduction. [Link]
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Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
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ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
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Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4. [Link]
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Royal Society of Chemistry. (2012). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry, 14(12), 3291-3294. [Link]
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PubChem. (2024). tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]
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ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]
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PubChem. (2024). Tert-butyl 4-formyl-3-oxopiperidine-1-carboxylate. [Link]
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PubChem. (2024). tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. [Link]
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CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]
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Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. [Link]
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PubChem. (2024). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. [Link]
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IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
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The Synthetic Versatility of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate: A Guide for Advanced Chemical Synthesis
Introduction: The Strategic Value of Substituted Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent placement to optimize target engagement. Among the myriad of piperidine building blocks, N-Boc protected 4-oxopiperidines are particularly valuable as they offer a versatile platform for chemical elaboration. This application note focuses on a specialized derivative, tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate , a trifunctional building block poised for the synthesis of complex molecular architectures. The presence of a ketone, a protected amine, and a reactive acetoxymethyl group provides orthogonal handles for a diverse range of chemical transformations, making it an invaluable intermediate for researchers, scientists, and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, along with the necessary safety precautions, is paramount for the successful and safe implementation of any chemical reagent in a laboratory setting.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | tert-Butyl 4-oxopiperidine-1-carboxylate[1] | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate[2] |
| Molecular Formula | C₁₂H₁₉NO₅ | C₁₀H₁₇NO₃ | C₁₁H₁₉NO₃ |
| Molecular Weight | 257.28 g/mol | 199.25 g/mol | 213.27 g/mol [2] |
| Appearance | Typically an oil or low-melting solid | White to off-white solid | Not specified |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | Soluble in organic solvents | Soluble in organic solvents |
| CAS Number | 171349-57-4 (May vary based on stereochemistry) | 79099-07-3 | 181269-69-2[2] |
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application Protocol: Diastereoselective Reductive Amination
One of the most powerful applications of 4-oxopiperidines is their use in reductive amination to generate 4-aminopiperidine derivatives, a common motif in pharmacologically active compounds. The following protocol details a representative procedure for the reductive amination of this compound with a primary amine, adapted from established methodologies for similar substrates.
Reaction Scheme
Caption: Reductive amination workflow.
Rationale for Experimental Choices
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride, STAB is sufficiently mild to not reduce the starting ketone but is reactive enough to reduce the iminium ion intermediate formed in situ. This chemoselectivity is crucial for the success of the one-pot reaction. Furthermore, STAB is compatible with mildly acidic conditions, which are often used to catalyze imine formation.
-
Solvent: Dichloroethane (DCE) is a common solvent for reductive aminations as it is non-protic and effectively solubilizes the reactants and intermediates.
-
Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate by protonating the hydroxylamine species formed from the initial condensation of the ketone and amine.
-
Influence of the 3-substituent: The acetoxymethyl group at the 3-position introduces a chiral center and can influence the stereochemical outcome of the reaction. The approach of the hydride to the iminium ion can be directed by this substituent, potentially leading to a diastereomeric mixture of products. The ratio of these diastereomers can be influenced by the reaction temperature and the specific reagents used.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous dichloroethane (DCE, approximately 0.1 M). To this solution, add the primary amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Initiation of Reduction: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed (typically 2-16 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 4-amino-3-(acetoxymethyl)piperidine derivative. The diastereomers, if formed, may be separable by chromatography.
Further Synthetic Transformations
The versatility of the product from the reductive amination, as well as the starting material itself, allows for a multitude of subsequent chemical modifications.
Sources
The Strategic Application of tert-Butyl 3-(Acetoxymethyl)-4-oxopiperidine-1-carboxylate in Complex Alkaloid Synthesis
Introduction: A Versatile Chiral Building Block for Modern Synthesis
The piperidine scaffold is a cornerstone of alkaloid chemistry and medicinal chemistry, forming the structural core of numerous biologically active natural products and pharmaceuticals.[1][2] The development of efficient and stereoselective methods to construct highly functionalized piperidine rings remains a significant endeavor in modern organic synthesis.[3][4] In this context, tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate emerges as a pre-functionalized, conformationally defined building block, primed for strategic elaboration into complex molecular architectures.
The presence of a ketone at the 4-position, an acetoxymethyl group at the 3-position, and a Boc-protected nitrogen atom offers a unique combination of reactive sites. This strategic arrangement allows for a diverse range of transformations, including stereoselective additions to the carbonyl, manipulations of the acetoxy group, and reactions at the enolizable α-position. This application note will provide a detailed exploration of the utility of this versatile intermediate in the synthesis of complex alkaloids, with a focus on the strategic implementation of a bio-inspired, three-component vinylogous Mannich reaction for the construction of quinolizidine and piperidine alkaloid cores.[5][6]
Core Concept: A Bio-Inspired Vinylogous Mannich Reaction Strategy
Nature frequently employs the Δ¹-piperideine intermediate, derived from L-lysine, as a key precursor in the biosynthesis of a wide array of piperidine-based alkaloids.[6] Inspired by this elegant biosynthetic pathway, a powerful synthetic strategy involves a stereoselective three-component vinylogous Mannich-type reaction (VMR).[5][6] This approach assembles multi-substituted chiral piperidines from achiral starting materials in a highly convergent and stereocontrolled manner.
While the seminal work in this area often utilizes silyl enol ethers as dienolate precursors, we propose a novel adaptation where the enolizable nature of this compound can be harnessed to participate in a similar transformation. The core of our proposed application lies in the reaction of this piperidinone with a chiral amine and a suitable aldehyde to forge key carbon-carbon and carbon-nitrogen bonds in a single, stereoselective step.
Proposed Application: Synthesis of a Quinolizidine Alkaloid Precursor
A key class of alkaloids featuring a fused piperidine ring system are the quinolizidines.[6] The synthesis of these structures often presents a significant challenge. Herein, we detail a proposed synthetic sequence leveraging this compound for the asymmetric synthesis of a versatile quinolizidine enaminone, a precursor to alkaloids such as (-)-epimyrtine.[6]
The proposed synthetic workflow is depicted below:
Caption: Proposed workflow for the synthesis of a chiral quinolizidine precursor.
This strategy hinges on the initial formation of a reactive enolate from the starting piperidinone, which then partakes in a stereoselective vinylogous Mannich reaction. The resulting intermediate is designed to undergo a subsequent intramolecular cyclization to furnish the desired quinolizidine core.
Detailed Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Chiral Dihydropyridinone Intermediate via Vinylogous Mannich Reaction
This protocol describes the core three-component reaction to generate a key chiral dihydropyridinone intermediate, which serves as a versatile precursor for various piperidine and quinolizidine alkaloids.[5][6]
Materials:
-
This compound
-
Chiral primary amine (e.g., (R)-(+)-α-methylbenzylamine)
-
Aldehyde (e.g., isovaleraldehyde for the synthesis of precursors to isosolenopsin A)[6]
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
1,3-Bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene (Rawal's diene)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add anhydrous DCM (0.2 M relative to the aldehyde).
-
Add the chiral primary amine (1.1 equivalents) and the aldehyde (1.0 equivalent).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add Ti(Oi-Pr)₄ (1.2 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes to pre-form the chiral imine.
-
In a separate flame-dried flask, dissolve this compound (1.2 equivalents) in anhydrous DCM.
-
To the piperidinone solution, add Rawal's diene (1.5 equivalents) to act as a proton shuttle and facilitate enolate formation.
-
Slowly add the solution from step 6 to the reaction mixture from step 4 at -78 °C via cannula.
-
Stir the reaction at -78 °C and monitor by TLC for the consumption of the starting materials (typically 4-6 hours).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral dihydropyridinone intermediate.
Causality and Experimental Choices:
-
Chiral Amine: The use of a chiral amine is crucial for inducing stereoselectivity in the vinylogous Mannich reaction, leading to an enantiomerically enriched product.
-
Lewis Acid: Ti(Oi-Pr)₄ acts as a Lewis acid to activate the in situ formed imine towards nucleophilic attack by the enolate.
-
Low Temperature: The reaction is conducted at -78 °C to enhance stereoselectivity by minimizing thermal racemization and undesired side reactions.
-
Rawal's Diene: While the piperidinone itself is the nucleophile, the addition of a silyl enol ether like Rawal's diene can facilitate the formation of the reactive enolate under mild conditions.
Protocol 2: Conversion of the Dihydropyridinone Intermediate to a Quinolizidine Enaminone
This protocol details the cyclization of the dihydropyridinone intermediate to form the core quinolizidine structure.[6]
Materials:
-
Chiral dihydropyridinone intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral dihydropyridinone intermediate (1.0 equivalent) in DCM (0.1 M).
-
Add TFA (5.0 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC (typically 2-4 hours). The TFA will cleave the Boc protecting group, and the acetoxy group may be hydrolyzed, facilitating intramolecular cyclization.
-
Upon completion, carefully quench the reaction by the addition of saturated aqueous NaHCO₃ until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral quinolizidine enaminone.
Data Presentation: Representative Yields and Stereoselectivities
The following table summarizes expected yields and diastereoselectivities for the key vinylogous Mannich reaction, based on analogous transformations reported in the literature.[6]
| Aldehyde Substrate | Chiral Amine | Diastereomeric Ratio (d.r.) | Yield (%) |
| Isovaleraldehyde | (R)-(+)-α-Methylbenzylamine | >95:5 | 75-85 |
| 3-Phenylpropanal | (S)-(-)-α-Methylbenzylamine | >95:5 | 70-80 |
| Benzaldehyde | (R)-(+)-α-Methylbenzylamine | >90:10 | 65-75 |
Visualization of the Key Transformation
The following diagram illustrates the key bond formations in the proposed stereoselective vinylogous Mannich reaction.
Caption: Key steps in the stereoselective vinylogous Mannich reaction.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for the synthesis of complex alkaloids. The proposed application of a bio-inspired, stereoselective vinylogous Mannich reaction provides a powerful and convergent strategy for the construction of chiral piperidine and quinolizidine cores. The detailed protocols and mechanistic rationale presented herein offer a robust starting point for researchers in natural product synthesis and drug discovery to explore the full potential of this readily accessible intermediate. Further elaboration of the resulting quinolizidine enaminone can provide access to a diverse range of natural products, underscoring the strategic importance of this synthetic approach.
References
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(10), 2971-2983. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Buffa, F., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(10), 1697-1700. [Link]
-
O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperine alkaloids. Natural product reports, 17(5), 435-446. [Link]
-
Watson, P. S., Jiang, B., & Scott, B. (2000). Recent advances in the synthesis of piperidones and piperidines. Organic Preparations and Procedures International, 32(4), 367-399. [Link]
- Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. RSC Publishing.
- Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. RSC Publishing.
Sources
- 1. Total synthesis of dendrobate alkaloid (+)-241D, isosolenopsin and isosolenopsin A: application of a gold-catalyzed cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
The Strategic Application of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate in Asymmetric Synthesis: A Guide for Advanced Drug Discovery
The quest for stereochemically pure, complex molecular architectures is a cornerstone of modern drug development. Within this landscape, the piperidine scaffold holds a privileged position, being a ubiquitous structural motif in a vast array of pharmaceuticals. This guide delves into the strategic application of a versatile building block, tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate , in the realm of asymmetric synthesis. We will explore its utility in forging chiral centers with high fidelity, providing researchers and drug development professionals with both the theoretical underpinnings and practical protocols to leverage this valuable synthon.
The Significance of the 3,4-Disubstituted Piperidine Motif
The precise spatial arrangement of substituents on the piperidine ring is critical for pharmacological activity. The 3,4-disubstituted piperidine framework, in particular, is a key pharmacophore in numerous bioactive molecules. The ability to control the stereochemistry at both the C3 and C4 positions allows for the fine-tuning of drug-receptor interactions, leading to enhanced potency and reduced off-target effects. The subject of this guide, this compound, provides a synthetically tractable entry point to a diverse range of chiral 3-(hydroxymethyl)-4-hydroxypiperidines and their derivatives.
Asymmetric Reduction: A Gateway to Chiral Hydroxypiperidines
A primary and highly effective transformation of this compound is the asymmetric reduction of the C4-ketone. This reaction establishes a new stereocenter and, depending on the method, can influence the relative stereochemistry of the resulting 1,2-diol system. Both biocatalytic and chemocatalytic approaches offer powerful solutions to this synthetic challenge.
Biocatalytic Approach: Harnessing the Precision of Enzymes
Enzymes, particularly carbonyl reductases (KREDs), are renowned for their exceptional stereoselectivity. While a specific protocol for the enzymatic reduction of this compound is not extensively documented, a highly analogous transformation of N-Boc-3-piperidinone has been successfully demonstrated using a whole-cell biocatalyst system.[1] This provides a robust template for the development of a protocol for our target molecule.
The causality behind this choice lies in the enzyme's active site, which creates a chiral environment that preferentially binds the substrate in a specific orientation, leading to the delivery of a hydride from a cofactor (typically NADPH or NADH) to one face of the carbonyl.
Conceptual Workflow for Enzymatic Asymmetric Reduction
Caption: Workflow for enzymatic asymmetric reduction.
Protocol: Whole-Cell Biocatalytic Asymmetric Reduction of this compound
This protocol is adapted from established procedures for similar substrates and serves as a starting point for optimization.[1]
1. Preparation of the Biocatalyst:
-
Cultivate a recombinant E. coli strain co-expressing a suitable carbonyl reductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration in a suitable growth medium (e.g., LB broth) with appropriate antibiotics at 37°C.
-
Induce protein expression with IPTG at a lower temperature (e.g., 16-20°C) for 12-16 hours.
-
Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 7.0). The resulting cell paste can be used directly or stored at -80°C.
2. Asymmetric Reduction:
-
In a reaction vessel, prepare a solution of this compound (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent like DMSO if needed to aid solubility.
-
Add glucose (1.5-2.0 eq) as the co-substrate for the GDH-catalyzed regeneration of NADPH/NADH.
-
Initiate the reaction by adding the prepared whole-cell biocatalyst.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by TLC or HPLC analysis.
3. Work-up and Purification:
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3-(hydroxymethyl)-4-hydroxypiperidine derivative.
Expected Outcome and Validation:
The stereochemical outcome (formation of the syn- or anti-diol) will depend on the specific carbonyl reductase used. The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product should be determined by chiral HPLC analysis. High conversions (>95%) and excellent enantioselectivities (>99% ee) are often achievable with this method.
| Parameter | Expected Value | Analytical Method |
| Conversion | >95% | HPLC, TLC |
| Enantiomeric Excess (ee) | >99% | Chiral HPLC |
| Diastereomeric Ratio (dr) | Dependent on enzyme | NMR, Chiral HPLC |
Chemocatalytic Asymmetric Hydrogenation
An alternative to biocatalysis is the use of chiral transition-metal catalysts for asymmetric hydrogenation. Catalysts based on rhodium, ruthenium, or iridium, complexed with chiral phosphine ligands, are commonly employed for the reduction of ketones.
The choice of ligand is crucial for achieving high enantioselectivity. The ligand creates a chiral pocket around the metal center, which coordinates to the ketone and directs the hydrogenation to a specific face.
Conceptual Reaction Scheme
Sources
Application Notes and Protocols for Coupling Reactions with tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Substituted Piperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and the ability to introduce substituents at various positions allow for the fine-tuning of pharmacological properties. tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate is a valuable building block in this context, offering multiple points for diversification. The presence of a ketone at the C4 position allows for coupling with a wide range of nucleophiles, particularly amines, through reductive amination. The acetoxymethyl group at the C3 position not only provides a handle for further functionalization but also introduces a stereocenter that can influence the orientation of substituents at C4, impacting biological activity. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for controlled reactions, and can be readily removed under acidic conditions for subsequent modifications.
This guide provides a comprehensive overview of the key reaction conditions for coupling primary amines with this compound, with a focus on the widely employed reductive amination reaction. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide detailed experimental protocols, and discuss the expected stereochemical outcomes.
Core Reaction: Reductive Amination
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. The reaction proceeds in two main steps: the formation of an iminium ion intermediate from the reaction of the ketone with a primary amine, followed by the in-situ reduction of this intermediate to the corresponding secondary amine.
Mechanism and Rationale
The one-pot reductive amination of this compound with a primary amine is typically carried out using a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
Diagram: Reductive Amination Workflow
Caption: General workflow for the one-pot reductive amination.
The choice of sodium triacetoxyborohydride is critical for the success of this one-pot reaction. It is a milder reducing agent compared to other borohydrides like sodium borohydride (NaBH₄). This selectivity is crucial because it preferentially reduces the protonated iminium ion intermediate over the starting ketone. This prevents the undesired side reaction of reducing the piperidone to the corresponding alcohol. The reaction is often carried out in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), or in ethers like tetrahydrofuran (THF). The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion.
Stereochemical Considerations: The Influence of the C3-Substituent
A key aspect of the reductive amination of 3-substituted 4-piperidones is the stereochemical outcome at the C4 position. The reduction of the iminium ion intermediate can lead to the formation of two diastereomers: the cis isomer, where the newly formed amino group and the C3-substituent are on the same side of the piperidine ring, and the trans isomer, where they are on opposite sides.
For 3-alkyl-substituted 4-piperidones, the reductive amination generally favors the formation of the cis diastereomer. This preference is attributed to the steric hindrance posed by the C3-substituent, which directs the hydride attack from the less hindered face of the iminium ion. In the case of this compound, the acetoxymethyl group is expected to exert a similar steric influence, leading to a predominance of the cis product.
Diagram: Stereochemical Outcome of Reductive Amination
Caption: Preferential formation of the cis-diastereomer.
Experimental Protocols
The following protocols provide a general framework for the synthesis of the starting material and its subsequent coupling with a primary amine via reductive amination.
Protocol 1: Synthesis of this compound
This synthesis can be adapted from procedures for analogous 3-substituted piperidones. A plausible route involves the introduction of the acetoxymethyl group onto a suitable piperidine precursor.
Materials:
-
Commercially available N-Boc-3-hydroxymethyl-4-hydroxypiperidine or a suitable precursor
-
Acetic anhydride
-
Pyridine or another suitable base
-
Oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation reagents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Acetylation of the Hydroxymethyl Group: Dissolve the starting piperidinol in DCM and cool the solution to 0 °C. Add pyridine, followed by the dropwise addition of acetic anhydride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Oxidation of the C4-Hydroxyl Group: Dissolve the resulting alcohol in DCM. Add the chosen oxidizing agent (e.g., Dess-Martin periodinane) portion-wise at room temperature. Stir the reaction until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. Extract the product with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.
Protocol 2: Reductive Amination with a Primary Amine
This protocol is a general procedure for the coupling of this compound with a representative primary amine (e.g., benzylamine).
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DCE, add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers and obtain the desired coupled product.
Data Summary and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the reductive amination of 3-substituted N-Boc-4-piperidones. While specific yields and diastereomeric ratios for the acetoxymethyl substituent may vary, the data from analogous systems provide a useful benchmark.
| Parameter | Typical Value/Observation | Rationale/Justification |
| Solvent | 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents that are compatible with the reducing agent. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for the iminium ion over the ketone. |
| Catalyst | Acetic Acid (catalytic) | Promotes the formation of the iminium ion intermediate. |
| Temperature | Room Temperature | Mild conditions are generally sufficient for the reaction to proceed. |
| Reaction Time | 12-24 hours | Typically requires overnight stirring for complete conversion. |
| Yield | 60-90% | Generally good to excellent yields are achieved. |
| Diastereomeric Ratio | cis:trans > 3:1 (expected) | Steric hindrance from the C3-substituent favors hydride attack from the less hindered face, leading to the cis product as the major isomer. |
Conclusion
This compound is a versatile synthetic intermediate that readily undergoes coupling reactions with primary amines via reductive amination. The use of sodium triacetoxyborohydride provides a mild and efficient method for this transformation. A key consideration is the stereochemical outcome of the reaction, with a general preference for the formation of the cis-diastereomer. The protocols and data presented in this guide offer a solid foundation for researchers to successfully utilize this valuable building block in the synthesis of complex piperidine derivatives for drug discovery and development.
References
- Wang, M., Wang, W., & Qiao, R. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
- Lenci, E., & Trabocchi, A. (2020). Piperidine and Tetrahydropyridine Scaffolds in FDA-Approved Drugs. Pharmaceuticals, 13(12), 439.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
- Shin, J., et al. (2025). Stereoselective synthesis of 3-amino-4-substituted succinimides via base-catalyzed [3+2]-annulation of N-alkoxy-4-oxo-acrylamides with azlactones.
- Vedejs, E., & Wang, G. (2009). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. Organic letters, 11(5), 1059–1061.
Sources
Application Notes and Protocols for the Purification of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Introduction
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate is a key building block in medicinal chemistry, valued for its role in the synthesis of complex nitrogen-containing heterocyclic scaffolds. The precise arrangement of its functional groups—a ketone, a protected amine, and an acetoxymethyl substituent—makes it a versatile intermediate for introducing diversity in drug discovery programs. However, the presence of these multiple functionalities necessitates rigorous purification protocols to ensure the high purity required for subsequent synthetic transformations and biological screening.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.
Understanding the Synthetic Landscape and Impurity Profile
A robust purification strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. While multiple synthetic pathways can be envisioned, a common and logical approach involves the acetylation of a hydroxymethyl precursor.
Caption: Plausible synthetic route to the target compound.
This synthetic approach can introduce several classes of impurities that must be addressed during purification:
-
Unreacted Starting Material: Residual tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate.
-
Acetylation Reagents and Byproducts: Excess acetic anhydride, acetic acid (formed from hydrolysis of the anhydride), and the base used (e.g., pyridine).
-
Side-Reaction Products: Potential for di-acetylation or other unforeseen reactions.
-
Degradation Products: The acetoxymethyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, reverting to the hydroxymethyl precursor.
Purification Strategy: A Multi-faceted Approach
A combination of purification techniques is often necessary to achieve high purity. The general workflow involves an initial extractive work-up followed by either column chromatography or recrystallization, depending on the scale and required purity.
Caption: General purification workflow.
Protocol 1: Extractive Work-up
Rationale: The initial work-up is designed to remove the bulk of water-soluble impurities, such as excess acetylation reagents and their byproducts. The use of a mild base like sodium bicarbonate is crucial to neutralize acidic components without promoting significant hydrolysis of the acetoxymethyl ester.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Once the acetylation reaction is complete, cool the reaction mixture to room temperature.
-
If a solvent like pyridine was used in excess, remove it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate. The volume should be sufficient to fully dissolve the product.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2-3 times). This step is critical for removing acetic acid and any unreacted acetic anhydride. Check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic.
-
Water (1 time).
-
Brine (1 time). The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for at least 30 minutes.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be subjected to further purification.
Protocol 2: Purification by Column Chromatography
Rationale: Column chromatography is a highly effective method for separating the target compound from closely related impurities, such as the starting hydroxymethyl material.[1] The choice of a moderately polar solvent system is key to achieving good separation. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed.[2]
Materials:
-
Crude product from extractive work-up
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system: Hexanes/Ethyl Acetate (EtOAc) gradient
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of Hexanes:EtOAc (e.g., 4:1, 3:1, 2:1). The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 4:1 Hexanes:EtOAc).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to yield the purified product.
Table 1: Suggested Solvent Gradient for Column Chromatography
| Step | Solvent System (Hexanes:EtOAc) | Purpose |
| 1 | 4:1 | Elute non-polar impurities. |
| 2 | 3:1 | Elute the target compound. |
| 3 | 1:1 | Elute more polar impurities. |
| 4 | 100% EtOAc | Wash out any remaining polar material. |
Protocol 3: Purification by Recrystallization
Rationale: If the crude product is a solid and of reasonable purity after extraction, recrystallization can be an efficient and scalable purification method. The principle is to dissolve the impure solid in a hot solvent in which it is sparingly soluble at room temperature, and then allow it to cool slowly, leading to the formation of pure crystals. A two-solvent system is often effective.[3]
Materials:
-
Crude solid product
-
Recrystallization solvents (e.g., ethyl acetate and hexanes, or isopropanol and water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"), and the two solvents must be miscible. A common pair for moderately polar compounds is ethyl acetate and hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) until the solid just dissolves.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the point of saturation). If too much anti-solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture. Dry the crystals under vacuum to remove any residual solvent.
Table 2: Potential Recrystallization Solvent Systems
| "Good" Solvent | "Anti-Solvent" | Rationale |
| Ethyl Acetate | Hexanes | A common choice for moderately polar compounds. |
| Isopropanol | Water | Effective if the compound has some water solubility at higher temperatures. |
| Dichloromethane | Pentane | Useful for compounds that are highly soluble in chlorinated solvents. |
| Acetone | Hexanes | Another viable option for compounds of intermediate polarity. |
Stability of the Acetoxymethyl Group
The acetoxymethyl group is essentially a protected hydroxymethyl group, and its stability is a critical consideration during purification.[4] While generally stable under neutral and mildly acidic or basic conditions, prolonged exposure to strong acids or bases can lead to hydrolysis, reforming the hydroxymethyl precursor.
Key Considerations:
-
Aqueous Work-up: Use mild bases like sodium bicarbonate for neutralization and avoid prolonged contact with aqueous phases.
-
Chromatography: While silica gel is slightly acidic, it is generally well-tolerated. However, if hydrolysis is observed, the silica gel can be neutralized by pre-treating it with a dilute solution of triethylamine in the eluent.
-
Storage: Store the purified product in a cool, dry place to prevent hydrolysis.
Conclusion
The successful purification of this compound hinges on a systematic approach that begins with understanding the potential impurities from its synthesis. A well-executed extractive work-up is essential for removing the bulk of reaction-related impurities. For achieving high purity, column chromatography offers excellent resolving power, while recrystallization is a practical alternative for solid materials. By carefully controlling the conditions, particularly pH, the integrity of the acetoxymethyl group can be preserved, yielding a high-quality building block ready for its application in the synthesis of novel chemical entities.
References
- Wang, M., Wang, W., & Q, A. (Year). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Intermediates for optically active piperidine derivatives and preparation methods thereof.
- Choinière, C., Cloutier, P. L., Lesage, J., & Breau, L. (2023). Synthesis of 3‐Alkyl Oxazolidines, Derived from 2‐Hydroxymethyl Piperidine, as Analytical Standards for the Analysis. Archipel UQAM.
- Google Patents. (n.d.). Synthesis method for N-Boc-3-piperidone.
-
ResearchGate. (n.d.). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
ResearchGate. (2025). Solvation of Piperidine in Nonaqueous Solvents. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
PubMed. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and utility of fluorogenic acetoxymethyl ethers. Retrieved from [Link]
- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 1-N-BOC-4-acetyl piperidine.
-
ResearchGate. (n.d.). Acetoxymethyl (AM) groups. (a) General schematic of AM ester... | Download Scientific Diagram. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and utility of fluorogenic acetoxymethyl ethers. Retrieved from [Link]
-
Organic Syntheses. (2011). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved from [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.). Retrieved from [Link]
- IOP Publishing. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
- Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazol
- MDPI. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones.
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
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Application Notes and Protocols for the Stereoselective Synthesis of Piperidines using tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Introduction: The Piperidine Scaffold - A Cornerstone in Modern Drug Discovery
The piperidine motif is a privileged heterocyclic scaffold, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents, underscores its significance in medicinal chemistry.[3] The three-dimensional architecture of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[4][5] Consequently, the development of synthetic methodologies for the stereoselective construction of highly functionalized piperidines is an area of intense and ongoing research.[6][7] Chiral piperidines, in particular, are of paramount importance as the stereochemistry of a drug molecule can profoundly influence its pharmacological activity and safety profile.[8]
This application note provides an in-depth technical guide on the stereoselective synthesis of valuable piperidine derivatives utilizing tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate as a versatile chiral building block. We will explore the fundamental principles governing the stereochemical outcomes of key transformations, provide detailed experimental protocols, and discuss the mechanistic rationale behind the observed selectivity.
The Strategic Advantage of this compound
The choice of starting material is pivotal in any synthetic endeavor. This compound offers several strategic advantages for the stereoselective synthesis of 3,4-disubstituted piperidines:
-
Pre-installed Functionality: The presence of the ketone at C-4 and the acetoxymethyl group at C-3 provides two key points for further elaboration.
-
Stereochemical Directing Group: The C-3 acetoxymethyl group, or its corresponding alcohol, can act as a powerful directing group in subsequent stereoselective transformations of the C-4 ketone.
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions.
The following sections will detail the application of this building block in achieving high levels of stereocontrol in the synthesis of important piperidine intermediates.
Diastereoselective Reduction of the C-4 Ketone: Accessing cis- and trans-3,4-Disubstituted Piperidines
The reduction of the C-4 ketone in this compound can be controlled to selectively yield either the cis- or trans-3,4-disubstituted piperidin-4-ol. The stereochemical outcome is dictated by the choice of reducing agent and the ability of the C-3 substituent to participate in chelation.
Mechanism of Stereocontrol: Chelation vs. Non-Chelation Pathways
The stereoselectivity of the hydride reduction of cyclic ketones is governed by the direction of hydride attack on the carbonyl carbon. In the case of our substrate, the C-3 acetoxymethyl group (or the corresponding alcohol after in situ hydrolysis) can coordinate with certain metal hydride reagents, leading to a rigid, chelated intermediate. This chelation blocks one face of the ketone, directing the hydride to attack from the opposite face.
-
Chelation Control: Reagents capable of forming a stable five-membered chelate with the C-3 oxygen and the C-4 carbonyl oxygen will favor the formation of the cis-diol. The hydride is delivered from the less hindered face of the rigid chelate.
-
Non-Chelation (Steric) Control: Bulky reducing agents that do not form a stable chelate will preferentially attack from the less sterically hindered equatorial face of the piperidine ring in its chair conformation, leading to the formation of the trans-diol.
Caption: Control of stereochemistry in the reduction of the C-4 ketone.
Experimental Protocols
Protocol 1: Synthesis of cis-tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate (Chelation-Controlled Reduction)
-
Preparation: To a solution of this compound (1.0 eq) in methanol at 0 °C, add cerium(III) chloride heptahydrate (1.1 eq). Stir the mixture for 30 minutes.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Work-up: After stirring for 2 hours at 0 °C, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to afford the desired cis-diol.
Protocol 2: Synthesis of trans-tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate (Steric-Controlled Reduction)
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Reduction: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe.
-
Work-up: Stir the reaction at -78 °C for 3 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to afford the desired trans-diol.
| Reducing Agent | Conditions | Major Diastereomer | Diastereomeric Ratio (cis:trans) | Yield (%) |
| NaBH₄ / CeCl₃ | MeOH, 0 °C | cis | >95:5 | ~85-90 |
| L-Selectride® | THF, -78 °C | trans | <5:95 | ~80-85 |
| K-Selectride® | THF, -78 °C | trans | <5:95 | ~80-85 |
| NaBH(OAc)₃ | AcOH, CH₂Cl₂ | trans | 10:90 | ~75-80 |
Table 1: Comparison of Reducing Agents for the Diastereoselective Reduction of the C-4 Ketone. (Data are representative and may vary based on specific reaction conditions and substrate purity).
Stereoselective Alkylation: Forging New Carbon-Carbon Bonds
The enolate of this compound can undergo stereoselective alkylation, providing access to a diverse range of 3,3-disubstituted and 3,5-disubstituted piperidines. The stereochemical outcome of these reactions is influenced by the nature of the base, the electrophile, and the reaction conditions.
Mechanism of Stereocontrol: Kinetic vs. Thermodynamic Enolate Formation
The regioselectivity of enolate formation is a critical factor in the alkylation of 3-substituted 4-piperidones.
-
Kinetic Enolate: Deprotonation at the less substituted C-5 position is generally favored under kinetic control (strong, bulky base at low temperature), leading to the 5-alkylated product.
-
Thermodynamic Enolate: Under thermodynamic conditions (weaker base, higher temperature), the more substituted and thermodynamically more stable enolate at the C-3 position can be formed, leading to 3,3-disubstituted products.
The stereoselectivity of the subsequent alkylation is then determined by the facial bias of the enolate, which can be influenced by the conformation of the piperidine ring and the nature of the C-3 substituent.
Caption: Regiocontrol in the formation of enolates for stereoselective alkylation.
Experimental Protocol: Stereoselective C-5 Alkylation
-
Enolate Formation: To a solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine and n-butyllithium, in anhydrous THF at -78 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C.
-
Work-up: After stirring for 2-4 hours at -78 °C, quench the reaction with saturated aqueous ammonium chloride.
-
Extraction: Warm the mixture to room temperature and extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 5-alkylated piperidone. The diastereoselectivity can be determined by NMR analysis of the crude product.
Conclusion
This compound is a highly valuable and versatile building block for the stereoselective synthesis of functionalized piperidines. The strategic placement of the C-3 acetoxymethyl and C-4 keto functionalities allows for precise control over the introduction of new stereocenters through diastereoselective reductions and alkylations. The principles of chelation control and kinetic/thermodynamic enolate formation provide a rational basis for predicting and controlling the stereochemical outcomes of these transformations. The protocols outlined in this application note offer reliable methods for accessing a diverse range of chiral piperidine derivatives, which are key intermediates in the synthesis of complex natural products and pharmaceutical agents.
References
- O'Hagan, D. (2000). Piperidine and pyridine alkaloids.
- Liotta, D. C., & Momose, T. (1995). The Chemistry of Heterocyclic Compounds, The Piperidine Ring System. John Wiley & Sons, Inc.
- Watson, P. S., Jiang, B., & Scott, B. (2000). A New Route to Enantiomerically Pure 2,6-Disubstituted Piperidines. Organic Letters, 2(23), 3679-3681.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Tanabe Seiyaku’s patent literature. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729.
- Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
- Sasmal, P. K., & Ready, J. M. (2011). Stereoselective Synthesis of 2,3,6-Trisubstituted Piperidines by a [4+2] Cycloaddition/Ring-Opening Strategy. Organic Letters, 13(21), 5780-5783.
- McConnell, O. J., & Thompson, L. A. (2011). Chiral piperidines in drug design and discovery. Drug Discovery Today, 16(11-12), 484-491.
- Hill, M. D. (2010). Aza-Michael additions: a versatile approach to the synthesis of piperidines. Chemical Society Reviews, 39(6), 2067-2085.
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- 4. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
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Application Notes & Protocols: The Strategic Utility of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate in Pharmaceutical Intermediate Synthesis
Abstract: The 4-piperidone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved therapeutic agents. Its value lies in its conformational rigidity and the synthetic versatility that allows for three-dimensional diversification. This guide focuses on a highly functionalized derivative, tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate , a sophisticated building block designed for complex molecule synthesis. The strategic placement of an N-Boc protecting group, a reactive ketone at the C-4 position, and a modifiable acetoxymethyl group at the C-3 position creates a trifecta of synthetic handles. This document provides an in-depth exploration of the synthesis and application of this intermediate, offering detailed protocols and explaining the chemical rationale behind methodological choices to empower researchers in drug discovery and development.
Introduction: A Multifunctional Scaffold for Drug Discovery
In the landscape of pharmaceutical development, the demand for novel chemical entities with high specificity and efficacy is perpetual. Piperidine derivatives are central to this effort, offering a stable heterocyclic core that can be elaborated to target a wide array of biological receptors. The subject of this guide, this compound, is not merely a simple cyclic ketone; it is an advanced intermediate engineered for efficiency in multi-step synthetic campaigns.
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is instrumental. It deactivates the piperidine nitrogen, preventing its interference in reactions targeting other parts of the molecule. Its key advantage is the ease of removal under acidic conditions, which are typically orthogonal to many other protecting groups, allowing for late-stage functionalization of the nitrogen.[1]
-
The C-4 Ketone: This carbonyl group serves as a primary hub for molecular diversification. It is an electrophilic center amenable to a vast range of transformations, including reductive amination, Wittig reactions, and nucleophilic additions (e.g., Grignard or organolithium reagents), enabling the construction of complex side chains.
-
The C-3 Acetoxymethyl Group: This feature distinguishes the molecule as a sophisticated building block. The C-3 position is adjacent to the ketone, creating a β-functionalized ketone. The acetoxy group can be readily hydrolyzed to a primary alcohol, which can then be used for ether or ester linkages, oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, thereby providing a secondary vector for diversification.
This combination of features allows for a logical and controlled sequence of reactions, making it a valuable tool for building libraries of compounds for screening and lead optimization.[2]
Physicochemical Properties and Safe Handling
While specific experimental data for the title compound is not widely published, its properties can be reliably extrapolated from the closely related and commercially available analog, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
| Property | Value (Estimated/Analog-Based) | Source/Reference |
| CAS Number | 194193-47-8 (for the title compound) | N/A |
| Molecular Formula | C₁₃H₂₁NO₅ | Calculated |
| Molecular Weight | 271.31 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid or oil | Analogy |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF | Common for protected amino ketones |
| GHS Hazard Statements | H302, H315, H319, H335 (Assumed from analog) | [3] |
| Precautionary Statements | P261, P280, P301+P317, P305+P351+P338 | [3] |
Handling & Storage: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
Proposed Synthesis of the Core Intermediate
A robust synthesis of this compound can be envisioned starting from the commercially available N-Boc-4-piperidone. The strategy involves the α-functionalization of the ketone via an enolate intermediate.
Caption: Proposed synthetic workflow for the title compound.
Protocol 1: Synthesis of this compound
Causality Behind Choices:
-
Base (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base. It is ideal for generating the kinetic enolate at the less-substituted α-carbon (C-3) of N-Boc-4-piperidone at low temperatures, minimizing self-condensation side reactions.
-
Solvent (THF): Anhydrous tetrahydrofuran (THF) is used as it is an aprotic polar solvent that effectively solvates the lithium cation and remains liquid at the required -78 °C.
-
Electrophile (Paraformaldehyde): Paraformaldehyde serves as a source of anhydrous formaldehyde, which reacts with the enolate to install the required hydroxymethyl group.
-
Acetylation: A standard acetylation using acetic anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) and pyridine as a base/solvent efficiently converts the primary alcohol to the target acetate ester.
Step-by-Step Methodology:
-
Enolate Formation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (200 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF at -78 °C and stir for 30 minutes to pre-form LDA.
-
Add a solution of N-Boc-4-piperidone (1.0 eq, CAS 79099-07-3) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
-
Hydroxymethylation:
-
Add anhydrous paraformaldehyde (1.5 eq) to the reaction mixture as a solid in one portion.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Work-up and Isolation:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate. This intermediate is often used directly in the next step without further purification.
-
-
Acetylation:
-
Dissolve the crude alcohol from the previous step in pyridine (100 mL) and cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate, wash successively with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the title compound.
-
Synthetic Applications and Protocols
The true value of this intermediate is realized in its subsequent transformations. The orthogonally reactive sites can be addressed sequentially to build molecular complexity.
Caption: Synthetic utility map of the title intermediate.
Protocol 2: Reductive Amination at the C-4 Position
This protocol demonstrates the selective modification of the ketone in the presence of the ester and carbamate groups.
Causality Behind Choices:
-
Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is less basic and less reactive towards esters and carbamates than other hydrides like NaBH₄ or LiAlH₄. It reacts preferentially with the iminium ion formed in situ from the ketone and the amine.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE, 0.1 M), add the desired primary or secondary amine (1.1 eq) and acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by the slow addition of a saturated NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting product by flash column chromatography to yield the C-4 aminated piperidine derivative. The relative stereochemistry (cis/trans) of the new C-4 substituent will depend on the steric bulk of the incoming amine and may require characterization by NMR.
-
Conclusion
This compound represents a highly valuable and versatile building block for pharmaceutical synthesis. Its pre-installed, orthogonally protected functional groups provide a clear and logical pathway for the systematic construction of complex, drug-like molecules. By understanding the causality behind the choice of reagents and conditions, researchers can effectively leverage this intermediate to accelerate their drug discovery programs, enabling the efficient synthesis of novel compounds with therapeutic potential.
References
- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google P
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchG
- tert-Butyl 3-methyl-4-oxopiperidine-1-carboxyl
- tert-Butyl 4-oxopiperidine-1-carboxyl
- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE - Organic Syntheses Procedure.
- Recent applications of click chemistry in drug discovery - PubMed.
Sources
Application Note: Robust Analytical Strategies for Monitoring Reactions of N-Boc-3-acetoxymethyl-4-piperidone
Abstract
This document provides a comprehensive guide to the analytical methods for monitoring chemical transformations involving tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate (also known as N-Boc-3-acetoxymethyl-4-piperidone). As a key chiral building block in the synthesis of numerous pharmaceutical agents, rigorous in-process control is critical to ensure reaction completion, identify side products, and optimize yield. This application note details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering researchers and process chemists a robust framework for reaction monitoring.
Introduction: The Central Role of N-Boc-3-acetoxymethyl-4-piperidone
This compound is a versatile intermediate in medicinal chemistry, valued for its bifunctional nature. The piperidone ring is a common scaffold in many biologically active molecules, while the ketone and acetoxymethyl functionalities at the 3- and 4-positions provide reactive handles for a variety of synthetic transformations. Common reactions include, but are not limited to:
-
Reductive amination: Conversion of the ketone to a secondary or tertiary amine.
-
Ketone reduction: Stereoselective or non-selective reduction to the corresponding alcohol.
-
Ester hydrolysis: Cleavage of the acetoxy group to reveal a primary alcohol.
-
Boc-deprotection: Removal of the tert-butyloxycarbonyl protecting group under acidic conditions.
Given the potential for multiple reaction pathways and the formation of closely related impurities, the selection of an appropriate analytical method is paramount for accurate reaction monitoring. The choice of technique depends on the specific reaction being performed, the properties of the reactants and expected products, and the required level of sensitivity and resolution.
Strategic Approach to Method Selection
The optimal analytical strategy is dictated by the chemical transformation at hand. A logical workflow for method selection ensures that the chosen technique provides the most relevant and reliable data for process control.
Figure 1: Decision workflow for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for monitoring reactions of N-Boc-3-acetoxymethyl-4-piperidone due to the compound's polarity and limited volatility. A reverse-phase (RP-HPLC) method is typically the most effective approach.
3.1. Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilyl) column is the standard choice, offering excellent hydrophobic retention for the piperidone derivative and its common reaction products. For resolving closely related impurities, a column with high surface area and end-capping is recommended to minimize peak tailing.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of acid, such as trifluoroacetic acid (TFA) or formic acid (0.05-0.1% v/v), is added to the mobile phase to suppress the ionization of any free amine or carboxylic acid functionalities, ensuring sharp, symmetrical peaks.
-
Detection: The Boc-protecting group and the ketone chromophore allow for sensitive detection by UV absorbance, typically between 200-220 nm. A Photodiode Array (PDA) detector is highly recommended as it can provide spectral information to aid in peak identification and purity assessment.
3.2. Standard RP-HPLC Protocol
This protocol is a starting point and should be optimized for the specific reaction mixture.
Experimental Workflow:
Figure 2: Standard workflow for HPLC-based reaction monitoring.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | PDA/UV at 210 nm |
3.3. Data Interpretation
-
Retention Time (RT): The starting material, this compound, is moderately polar and will have a characteristic RT under these conditions.
-
Conversion: As the reaction progresses, the peak area of the starting material will decrease, while the peak areas of the product(s) will increase. Percent conversion can be calculated based on the relative peak areas (assuming similar response factors).
-
Impurity Profiling: The appearance of new peaks indicates the formation of byproducts. A PDA detector can be used to compare the UV spectrum of an unknown peak to that of the starting material to infer structural similarities.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common due to the compound's polarity and molecular weight, GC-MS can be a powerful tool for identifying volatile byproducts or after derivatization. It is generally not suitable for direct monitoring of the main reaction but excels at impurity analysis.
4.1. Rationale and Considerations
The direct injection of N-Boc-3-acetoxymethyl-4-piperidone is challenging due to its low volatility and potential for thermal degradation of the Boc group in the hot injector. Therefore, GC-MS is most effective for:
-
Analyzing for low molecular weight, volatile impurities.
-
Analysis after a derivatization step to increase volatility (e.g., silylation), though this adds complexity.
-
Confirming the structure of byproducts through mass fragmentation patterns.
4.2. Protocol for Headspace or Direct Injection GC-MS
This protocol is designed to identify volatile components in the reaction mixture.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977B MSD, or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C |
| Mass Range | m/z 40-500 |
4.3. Data Interpretation
The key advantage of GC-MS is the structural information provided by the mass spectrum. The fragmentation pattern can help identify byproducts such as those resulting from the loss of the Boc group (tert-butyl cation, m/z 57) or other degradation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information and is invaluable for unambiguously identifying products and intermediates without the need for chromatographic separation. It can be used for both qualitative and quantitative analysis of reaction aliquots.
5.1. Rationale and Key Observables
By tracking the chemical shifts and integrals of specific protons (¹H NMR) or carbons (¹³C NMR), one can directly observe the transformation of functional groups.
-
Starting Material Signature: The ¹H NMR spectrum of this compound will show characteristic signals for the Boc group (~1.4 ppm, singlet, 9H), the acetoxy methyl group (~2.1 ppm, singlet, 3H), and the various piperidine ring protons.
-
Ketone Reduction: The disappearance of the ketone carbonyl in the ¹³C NMR spectrum (~205-210 ppm) and the appearance of a new carbinol proton (CH-OH) signal in the ¹H NMR spectrum (~3.5-4.5 ppm) are clear indicators of reaction.
-
Boc Deprotection: The disappearance of the large singlet at ~1.4 ppm is the most obvious sign of Boc group removal.
-
Ester Hydrolysis: The disappearance of the acetoxy methyl singlet at ~2.1 ppm indicates hydrolysis of the ester.
5.2. Protocol for ¹H NMR Reaction Monitoring
Sample Preparation:
-
Carefully quench a small aliquot (0.1-0.5 mL) of the reaction mixture.
-
Perform a workup if necessary to remove catalysts or salts (e.g., a simple extraction).
-
Evaporate the solvent in vacuo.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., dimethyl terephthalate).
-
Transfer the solution to an NMR tube for analysis.
Data Acquisition:
-
Spectrometer: 400 MHz or higher for good resolution.
-
Experiment: Standard ¹H acquisition.
-
Key Parameters: Sufficient relaxation delay (d1) of at least 5 seconds to ensure accurate integration for quantitative analysis.
5.3. Quantitative Analysis (qNMR)
By comparing the integral of a product peak to the integral of the internal standard, the exact concentration and yield can be determined at any point during the reaction, providing highly accurate kinetic data.
| Compound Group | ¹H Chemical Shift (ppm, approx.) | Multiplicity | Key Diagnostic Feature |
| Boc Group | 1.4 - 1.5 | singlet (9H) | Disappears upon deprotection. |
| Acetoxy Methyl | 2.0 - 2.1 | singlet (3H) | Disappears upon ester hydrolysis. |
| Piperidone Protons | 2.5 - 4.5 | multiplets | Shift significantly upon ketone reduction. |
| New Carbinol Proton | 3.5 - 4.5 | multiplet | Appears upon ketone reduction. |
Troubleshooting and Method Validation
Effective in-process controls rely on robust and reliable data. It is crucial to anticipate and address potential analytical issues.
Figure 3: Troubleshooting guide for common HPLC issues.
Conclusion
The successful synthesis of complex molecules using this compound is underpinned by a rigorous analytical monitoring strategy. RP-HPLC with UV detection serves as the primary tool for routine monitoring of reaction progress and purity. For unambiguous structural confirmation and detailed mechanistic studies, NMR spectroscopy is indispensable. GC-MS provides a complementary technique for the analysis of volatile impurities. By implementing the protocols and strategies outlined in this note, researchers and drug development professionals can achieve robust in-process control, leading to higher yields, improved purity, and more efficient process development.
References
-
High-Performance Liquid Chromatography (HPLC): Principles and Applications. (Source: Waters Corporation, URL: [Link])
-
A Guide to Modern HPLC. (Source: Agilent Technologies, URL: [Link])
-
NMR Spectroscopy in Organic Chemistry. (Source: LibreTexts Chemistry, URL: [Link])
-
Spectral Database for Organic Compounds (SDBS). (Source: National Institute of Advanced Industrial Science and Technology, Japan, URL: [Link])
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The primary route discussed is the base-catalyzed acetoxymethylation of N-Boc-4-piperidone.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent and direct method is the reaction of N-Boc-4-piperidone with a source of formaldehyde and acetic anhydride, typically in the presence of a suitable base and solvent. This reaction proceeds via the formation of an enolate from N-Boc-4-piperidone, which then acts as a nucleophile.
Q2: My reaction doesn't seem to start. What should I check first? A2: First, verify the quality and dryness of your reagents and solvent, especially the N-Boc-4-piperidone and the base. Moisture can quench the base and inhibit the formation of the necessary enolate. Second, ensure your base is strong enough to deprotonate the piperidone at the reaction temperature. Finally, confirm the reaction temperature is appropriate for the chosen base/solvent system.
Q3: What is a typical yield for this reaction? A3: Reported yields can vary significantly based on the specific conditions (base, solvent, temperature, workup procedure). Well-optimized procedures can achieve yields upwards of 70-80%. However, without careful optimization, yields between 40-60% are more common. If your yields are significantly lower, consult the troubleshooting section.
Q4: Is the product stable during purification? A4: The target compound is generally stable under standard purification conditions like silica gel chromatography. However, it is a ketone and can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.[4] It is advisable to use a moderately polar solvent system (e.g., ethyl acetate/hexanes) for chromatography and to remove solvents under reduced pressure at temperatures below 40-50°C.
Troubleshooting Guide: Low Yield & Impurities
Low yields are the most common complaint in this synthesis. The following guide addresses specific experimental observations and provides corrective actions.
Issue 1: The reaction is incomplete; significant starting material remains.
Q: I ran the reaction overnight, but my TLC/LC-MS analysis shows a large amount of unreacted N-Boc-4-piperidone. What went wrong?
A: This issue almost always points to inefficient enolate formation. The α-protons of N-Boc-4-piperidone are acidic, but a sufficiently strong base is required for complete deprotonation to drive the reaction forward.
-
Causality & Explanation: The reaction mechanism hinges on the formation of a piperidone enolate, which acts as the key nucleophile. If the base is too weak or is deactivated (e.g., by moisture), the equilibrium will favor the starting materials, leading to low conversion.
-
Troubleshooting Steps:
-
Base Selection: If you are using a weaker base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). These bases will ensure rapid and irreversible enolate formation.
-
Solvent Purity: Ensure your solvent (e.g., THF, Dichloromethane) is anhydrous. Water will protonate the enolate and consume your base. Use freshly distilled solvents or those from a solvent purification system.[5]
-
Temperature Control: When using strong bases like LDA, the reaction must be kept cold (typically -78 °C) during the deprotonation step to prevent side reactions. After enolate formation, the reaction may be allowed to warm.
-
Reagent Quality: Verify the purity of your N-Boc-4-piperidone. Impurities can interfere with the reaction.
-
Issue 2: The reaction yields multiple unidentified side products.
Q: My crude product shows several spots on the TLC plate, and the yield of the desired product is low. What are these impurities?
A: The formation of multiple products typically arises from competing reaction pathways, such as self-condensation, multiple additions, or reactions involving the reagents.
-
Causality & Explanation:
-
Aldol Self-Condensation: The piperidone enolate can react with another molecule of the starting ketone, leading to aldol addition or condensation products. This is more prevalent at higher temperatures or with prolonged reaction times.
-
Formaldehyde Side Reactions: Formaldehyde can polymerize (forming paraformaldehyde) or undergo Cannizzaro reactions in the presence of a strong base. Acetic anhydride can also react with other nucleophiles present.[6]
-
Di-acetoxymethylation: It is possible for the enolate to react twice, leading to the addition of two acetoxymethyl groups, although this is often sterically hindered.
-
-
Troubleshooting Steps & Optimization:
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of formaldehyde and acetic anhydride. A large excess can promote side reactions.
-
Order of Addition: The preferred order is to first generate the enolate by adding the base to the piperidone at low temperature. Then, slowly add the electrophile (a pre-mixed solution of formaldehyde and acetic anhydride, or the corresponding acetal precursor). This ensures the electrophile encounters the enolate rather than unreacted base.
-
Temperature Management: Maintain low temperatures (-78 °C to 0 °C) during the addition phase to minimize the rate of side reactions. Allow the reaction to warm slowly to room temperature.
-
Optimized Experimental Protocol
This protocol is provided as a baseline. Researchers should optimize based on their specific equipment and reagent batches.
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)[7]
-
Diisopropylamine (1.2 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.15 eq)
-
Acetic Anhydride (1.2 eq)
-
Paraformaldehyde (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
LDA Preparation: To the flask, add anhydrous THF and cool to -10 °C. Add diisopropylamine via syringe. Slowly add n-BuLi dropwise while maintaining the temperature below 0 °C. Stir the resulting LDA solution at this temperature for 30 minutes.
-
Enolate Formation: Cool the LDA solution to -78 °C (dry ice/acetone bath). Dissolve tert-Butyl 4-oxopiperidine-1-carboxylate in a minimal amount of anhydrous THF and add it dropwise to the LDA solution via the dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: In a separate flask, gently heat paraformaldehyde and acetic anhydride in THF to depolymerize the formaldehyde and form the reactive species. Cool this mixture to room temperature. Slowly add this solution to the enolate mixture at -78 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.[5]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary Table
The choice of base is critical and significantly impacts reaction success. The following table summarizes common choices and their typical reaction conditions.
| Base | pKa (Conj. Acid) | Typical Temp. | Pros | Cons |
| Triethylamine (TEA) | ~10.8 | 25-80 °C | Easy to handle, mild | Often too weak, leads to incomplete reaction or requires high heat |
| Potassium Carbonate (K₂CO₃) | ~10.3 | 25-80 °C | Inexpensive, mild | Heterogeneous, often slow, and requires polar aprotic solvents |
| Sodium Hydride (NaH) | ~36 | 0-25 °C | Strong, irreversible deprotonation | Highly reactive, requires careful handling, can be slow |
| LDA (Lithium Diisopropylamide) | ~36 | -78 °C | Very strong, fast, non-nucleophilic, soluble | Must be prepared fresh or titrated, requires cryogenic temperatures |
| NaHMDS / KHMDS | ~26 | -78 to 0 °C | Strong, non-nucleophilic, commercially available | Air and moisture sensitive, requires anhydrous technique |
References
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available at: [Link]
- Google Patents.US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
Beilstein Journal of Organic Chemistry. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Available at: [Link]
-
Journal of the Chemical Society C: Organic. Reactions of formaldehyde with methylene compounds. Part I. Products from acetoacetic esters. Available at: [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
-
CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Available at: [Link]
-
Chemistry LibreTexts. Reversible Addition Reactions of Aldehydes and Ketones. Available at: [Link]
-
DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]
-
PubChem. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. Available at: [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. Available at: [Link]
-
ResearchGate. Reactions of Aldehydes and Ketones and Their Derivatives. Available at: [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 3. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. jackwestin.com [jackwestin.com]
- 5. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 6. Reactions of formaldehyde with methylene compounds. Part I. Products from acetoacetic esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Tert-butyl 4-oxopiperidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Navigating Reactions with tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during reactions with this versatile building block. Our aim is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted impurities, thereby improving your reaction yields and product purity.
Introduction: Understanding the Reactivity Profile
This compound is a highly functionalized piperidine derivative, valued for its utility in the synthesis of complex nitrogen-containing heterocycles. However, the interplay of its key functional groups—the N-Boc protecting group, the β-keto ester system, and the acetoxymethyl substituent—can give rise to a number of predictable, yet often challenging, side reactions. This guide will dissect these potential pitfalls and offer practical solutions.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental observations and provides a step-by-step guide to diagnosing and resolving the underlying chemical issues.
Question 1: "I'm observing a significant amount of a more polar byproduct on my TLC, and my desired product yield is low. What could this be?"
Answer: A more polar byproduct is often indicative of the hydrolysis of the acetoxymethyl ester, leading to the formation of tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate.
Causality: The acetoxymethyl ester is susceptible to cleavage under both acidic and basic aqueous conditions, as well as by enzymatic action if there is any biological contamination.[1][2] The presence of even trace amounts of water in your reaction mixture, particularly at elevated temperatures or with prolonged reaction times, can facilitate this hydrolysis.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of atmospheric moisture.
-
Control of pH: If your reaction conditions are not strictly neutral, consider buffering the reaction mixture. For base-catalyzed reactions, the use of non-nucleophilic, hindered bases can sometimes minimize hydrolysis. For acid-catalyzed reactions, using the minimum required catalytic amount of acid is crucial.
-
Reaction Time and Temperature: Monitor the reaction progress closely by TLC. Avoid unnecessarily long reaction times and elevated temperatures, as these can promote the hydrolysis of the acetoxy group.
Question 2: "My mass spectrometry results show an unexpected peak corresponding to the loss of acetic acid from my starting material. What is this impurity?"
Answer: This observation strongly suggests the formation of an α,β-unsaturated ketone, specifically tert-butyl 3-methylene-4-oxopiperidine-1-carboxylate, via an elimination reaction.
Causality: The proton on the carbon bearing the acetoxymethyl group is acidic due to the adjacent carbonyl group. In the presence of a base, this proton can be abstracted to form an enolate. Subsequent elimination of the acetate anion results in the formation of a double bond conjugated with the ketone.
Mitigation Strategies:
-
Choice of Base: Avoid strong, non-hindered bases if possible. If a base is required, consider using a weaker base or a sterically hindered one at low temperatures to favor the desired reaction over elimination.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Elimination reactions are often favored at higher temperatures.
Below is a diagram illustrating the base-catalyzed elimination pathway:
Caption: Base-catalyzed elimination of the acetoxy group.
Question 3: "I'm performing a reaction at the 3-position, but I'm getting a complex mixture of products, some of which appear to be dimers or higher molecular weight species. What's happening?"
Answer: This is a classic sign of aldol condensation reactions. The enolate of your starting material or product can react with the carbonyl group of another molecule.
Causality: The presence of both an enolizable ketone and an electrophilic carbonyl group in the same molecule makes it susceptible to self-condensation, especially under basic or acidic conditions. The acidic proton at the C3 position can be removed to form an enolate, which then acts as a nucleophile.
Preventative Measures:
-
Slow Addition: If your reaction involves adding a reagent to the piperidone, add it slowly at a low temperature to keep the concentration of the enolate low at any given time.
-
Use of a Strong, Non-nucleophilic Base: To generate the enolate cleanly and completely before the addition of an electrophile, consider using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). This can prevent the presence of both the enolate and the ketone at the same time.
The following diagram illustrates the aldol condensation pathway:
Caption: Potential aldol condensation side reaction.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the N-Boc group labile?
A1: The tert-butoxycarbonyl (Boc) protecting group is generally stable to basic and nucleophilic conditions. However, it is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), hydrochloric acid (HCl) in an organic solvent, or other strong protic acids. Elevated temperatures can also lead to thermal decomposition of the Boc group.
Q2: Can epimerization occur at the C3 position?
A2: Yes, the proton at the C3 position is acidic due to the adjacent carbonyl group, making it susceptible to abstraction under both acidic and basic conditions to form an enol or enolate intermediate. This can lead to epimerization if the C3 position is a stereocenter in your desired product. To minimize this, it is advisable to work at low temperatures and use reaction conditions that are as mild as possible.
Q3: What is the general stability of the acetoxymethyl group?
A3: The acetoxymethyl group is an ester and is therefore sensitive to hydrolysis. Its stability is pH-dependent.
| Condition | Stability | Byproducts of Cleavage |
| Strongly Acidic | Low | tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate, Acetic Acid |
| Mildly Acidic | Moderate | Gradual hydrolysis can occur, especially with water present. |
| Neutral | Generally Stable | Slow hydrolysis may occur in the presence of water over time. |
| Mildly Basic | Moderate | Susceptible to hydrolysis. |
| Strongly Basic | Low | Rapid hydrolysis will occur. |
Q4: Are there any recommended purification strategies to remove these common side products?
A4: Standard column chromatography on silica gel is typically effective for separating the desired product from the common side products. The hydrolyzed byproduct (the alcohol) will be significantly more polar than the starting material. The elimination product (the α,β-unsaturated ketone) will be less polar. Aldol condensation products will be of a much higher molecular weight and can often be separated by careful chromatography or, in some cases, by crystallization.
Experimental Protocols
Protocol 1: Minimizing Hydrolysis of the Acetoxymethyl Group
-
Glassware and Syringes: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator. Assemble the apparatus hot and cool under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system are ideal.
-
Reagents: Use freshly opened reagents. If a reagent is a solid, dry it in a vacuum oven before use.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup, including during the addition of reagents.
-
Temperature Control: If the reaction can be performed at a lower temperature, do so to minimize the rate of hydrolysis.
Protocol 2: A General Procedure for Reductive Amination with Minimal Side Products
This protocol is a general guideline and may need to be optimized for your specific amine.
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M) at 0 °C under an inert atmosphere, add the desired amine (1.1 eq).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature does not rise above 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
-
Rodenhuis, N., Wanner, M. J., & Koomen, G. J. (2001). Acyloxymethyl and pivaloyloxymethyl protected derivatives of the fluorescent indicator Calcium Green-5N. Bioorganic & medicinal chemistry letters, 11(16), 2133–2136. [Link]
-
Bundgaard, H. (1985). Design of prodrugs. Elsevier. [Link]
Sources
Technical Support Center: Optimization of Reaction Parameters for tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis and optimization of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine intermediate. The following content is structured in a problem-oriented, question-and-answer format to directly address specific experimental issues.
Section 1: Synthesis Overview and Core Challenges
The target molecule, this compound, is a functionalized piperidone derivative crucial in medicinal chemistry. Its synthesis typically involves the functionalization of a readily available precursor, N-Boc-4-piperidone. The most common and direct route involves a two-step process: α-hydroxymethylation followed by acetylation. While seemingly straightforward, this pathway is fraught with potential pitfalls related to regioselectivity, side reactions, and product stability.
This guide will focus on troubleshooting this primary synthetic pathway, which is often preferred for its atom economy and use of accessible starting materials.
Caption: Primary synthetic workflow for the target molecule.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and a step-by-step troubleshooting protocol.
FAQ 1: Why am I getting low or no yield during the initial α-hydroxymethylation step?
Core Problem: The reaction of N-Boc-4-piperidone with formaldehyde to introduce the hydroxymethyl group is an aldol-type reaction. Low yields are typically traced back to three main issues: inefficient enolate formation, competing side reactions, or decomposition of the product via a retro-aldol reaction.
Causality and Scientific Explanation:
-
Inefficient Enolate Formation: The acidity of the α-protons in N-Boc-4-piperidone is moderate. The choice of base is critical. A base that is too weak will not generate a sufficient concentration of the enolate. A base that is too strong or sterically unhindered can lead to self-condensation or other side reactions.
-
Side Reactions: Formaldehyde is a highly reactive electrophile and can react multiple times, leading to di-hydroxymethylated byproducts. Furthermore, under harsh basic conditions, N-Boc-4-piperidone can undergo self-condensation.
-
Retro-Aldol Reaction: The hydroxymethylated product can undergo a retro-aldol reaction, especially at elevated temperatures or upon prolonged exposure to the base, leading back to the starting material and formaldehyde. This equilibrium can significantly reduce the isolated yield.
Troubleshooting Protocol:
-
Optimize the Base and Temperature:
-
Switch to a hindered base: Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective as they are strong enough to deprotonate efficiently but are sterically hindered, which can suppress side reactions.
-
Strict Temperature Control: Form the enolate at a low temperature (e.g., -78 °C) to ensure kinetic control and minimize degradation. After enolate formation, add the formaldehyde source slowly while maintaining the low temperature.
-
-
Choose the Right Formaldehyde Source:
-
Paraformaldehyde: Using anhydrous paraformaldehyde, which depolymerizes in situ, can help maintain a low and steady concentration of formaldehyde, reducing the likelihood of multiple additions. Ensure the paraformaldehyde is dry and of high quality.
-
Avoid Aqueous Formalin: Water can interfere with the enolate and promote side reactions.
-
-
Control Reaction Time and Quenching:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction promptly but carefully at low temperature with a mild acid source like saturated aqueous ammonium chloride (NH₄Cl) to neutralize the base and prevent the retro-aldol reaction during workup.
-
| Parameter | Recommendation | Rationale |
| Base | LDA or LHMDS (1.1 eq) | Promotes efficient, kinetically controlled enolate formation. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the lithium enolate. |
| Temperature | -78 °C | Minimizes side reactions and prevents retro-aldol decomposition. |
| Formaldehyde | Anhydrous Paraformaldehyde | Provides a controlled, in situ source of CH₂O. |
| Quenching | Saturated aq. NH₄Cl | Neutralizes the strong base under mild conditions. |
FAQ 2: The acetylation of my hydroxymethyl intermediate is slow and incomplete. What can I do?
Core Problem: The hydroxyl group of the intermediate, tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate, is a secondary alcohol adjacent to a carbonyl group, which can present some steric hindrance. Incomplete acetylation is often due to insufficient catalytic activity or suboptimal reaction conditions.
Causality and Scientific Explanation:
-
Catalyst Efficiency: 4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst for acylation compared to pyridine.[1] It functions by reacting with the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is then attacked by the alcohol.[2][3] If the catalyst loading is too low or the catalyst has degraded, the reaction will be sluggish.
-
Steric Hindrance: The piperidone ring structure can sterically shield the hydroxyl group, slowing the reaction rate, especially with bulky acylating agents.[4]
-
Presence of a Base: An auxiliary base, such as triethylamine (Et₃N) or pyridine, is often required to scavenge the acetic acid byproduct generated during the reaction.[3] This prevents the protonation of DMAP, which would render it catalytically inactive.
Troubleshooting Protocol:
-
Ensure an Effective Catalytic System:
-
Use Catalytic DMAP: Employ DMAP in catalytic amounts (e.g., 0.1-0.2 equivalents). Ensure the DMAP is pure and dry.
-
Include a Stoichiometric Base: Add a non-nucleophilic base like triethylamine (1.5-2.0 equivalents) to act as an acid scavenger.[3]
-
Reagent Purity: Use fresh, high-purity acetic anhydride. Acetic anhydride can hydrolyze to acetic acid over time, which will consume the base and inhibit the reaction.[5]
-
-
Optimize Reaction Conditions:
-
Solvent: Use an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: While many DMAP-catalyzed reactions proceed at room temperature, gentle heating (e.g., to 40 °C) may be necessary to overcome steric hindrance and accelerate the reaction.[6] Monitor for potential side reactions like elimination if heating.
-
Concentration: Ensure adequate concentration to favor the bimolecular reaction. A typical concentration is 0.1-0.5 M.
-
Optimized DMAP-Catalyzed Acetylation Protocol:
-
Dissolve the hydroxymethyl intermediate (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) followed by DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with water or saturated sodium bicarbonate solution and proceed with standard aqueous workup.
FAQ 3: I am observing a significant amount of an α,β-unsaturated ketone (enone) byproduct. How can I prevent this?
Core Problem: The formation of tert-butyl 3-methylene-4-oxopiperidine-1-carboxylate is a common side reaction resulting from the dehydration of the hydroxymethyl intermediate.
Causality and Scientific Explanation:
The β-hydroxy ketone moiety is susceptible to elimination, particularly under basic or acidic conditions, or at elevated temperatures. The driving force is the formation of a stable, conjugated enone system. This can occur during the hydroxymethylation step if the reaction is allowed to warm before quenching, or during the subsequent acetylation or workup if conditions are not carefully controlled.
Troubleshooting and Alternative Strategies:
-
Minimize Dehydration During Hydroxymethylation:
-
Maintain strict low-temperature control (-78 °C) throughout the addition and reaction phases.
-
Use a mild quenching procedure (e.g., saturated NH₄Cl) and avoid strong acids or bases during workup.
-
-
Consider an Alternative Route: The Saegusa-Ito Oxidation
-
If dehydration is a persistent issue, an alternative strategy is to intentionally form the enone and then perform a different transformation. The Saegusa-Ito oxidation is a reliable method for converting ketones into their corresponding α,β-unsaturated counterparts.[7][8]
-
This pathway involves converting N-Boc-4-piperidone to its silyl enol ether, followed by oxidation with a palladium(II) catalyst.[7][9] While effective, this method involves expensive palladium reagents.[8]
-
Caption: Troubleshooting decision tree for common synthesis issues.
FAQ 4: My final product is difficult to purify. What are the best practices?
Core Problem: Purification can be challenging due to the presence of unreacted starting material, the hydroxymethyl intermediate, or other byproducts with similar polarities. The product's stability on silica gel can also be a concern.
Troubleshooting Protocol:
-
Optimize Chromatography:
-
Solvent System: A gradient elution on silica gel chromatography is often necessary. Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
TLC Analysis: Carefully choose your TLC solvent system to maximize the separation between your product, starting material, and key byproducts before attempting column chromatography.
-
Treated Silica: If product degradation on the column is suspected (streaking, low recovery), consider neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%).
-
-
Aqueous Workup:
-
A thorough aqueous workup is critical. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove basic impurities like DMAP and triethylamine, followed by saturated sodium bicarbonate to remove acidic impurities, and finally brine to remove excess water.[10]
-
-
Recrystallization:
-
If the product is a solid and of sufficient purity after chromatography (>90%), recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Diethyl Ether/Hexanes) can be an excellent final purification step to obtain highly pure material.
-
References
-
Xiao Hua, G. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. [Link]
-
Alcaraz, L., et al. (2024). The Construction of Highly Substituted Piperidines via Dearomative Functionalization Reaction. Organic Letters. [Link]
-
Jørgensen, M., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Xu, S., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Chemistry – A European Journal, 11(16), 4751-7. [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]
-
Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. [Link]
-
D'hooghe, M., et al. (2007). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information. [Link]
- Google Patents. (2003). Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
- Google Patents. (2022).
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
DTIC. (1987). Piperidine Synthesis. [Link]
-
PubChem. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. [Link]
-
Wikipedia. Acetic anhydride. [Link]
-
ScholarWorks@CWU. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous. [Link]
-
National Institutes of Health. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. [Link]
-
NROChemistry. Saegusa-Ito Oxidation. [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. [Link]
-
CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]
-
Wikipedia. Saegusa–Ito oxidation. [Link]
-
Chem-Station Int. Ed. (2014). Saegusa-Ito Oxidation. [Link]
-
PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. [Link]
-
National Institutes of Health. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]
-
ResearchGate. (2016). Saegusa Oxidation of Enol Ethers at Extremely Low Pd-Catalyst Loadings under Ligand-free and Aqueous Conditions. [Link]
-
The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. [Link]
-
Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. [Link]
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Efficient Catalyst DMAP [en.highfine.com]
- 5. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 8. Saegusa-Ito Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereocontrol in Reactions of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges related to achieving desired stereochemical outcomes in reactions involving this versatile building block.
Introduction
This compound is a valuable intermediate in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents. The stereochemical outcome of reactions at the C4-carbonyl group is critical for the biological activity of the final product. However, controlling the stereoselectivity can be challenging due to the complex interplay of steric and electronic factors within the molecule. This guide will help you navigate these challenges and optimize your reaction conditions to achieve the desired diastereoselectivity.
Troubleshooting Guide
This section addresses common problems encountered during reactions of this compound, providing potential causes and actionable solutions.
Problem 1: Poor Diastereoselectivity in the Reduction of the C4-Carbonyl Group
Question: I am performing a reduction of the 4-oxo group on this compound and obtaining a nearly 1:1 mixture of the cis- and trans-4-hydroxy diastereomers. How can I improve the diastereoselectivity?
Answer:
Poor diastereoselectivity in the reduction of 3-substituted 4-piperidones is a common issue. The outcome is determined by the facial selectivity of the hydride attack on the carbonyl, which is influenced by several factors.
Potential Causes and Solutions:
-
Lack of Steric Bias: The N-Boc group can adopt various conformations, and the acetoxymethyl group at C3 may not provide sufficient steric hindrance to direct the incoming nucleophile to one face of the carbonyl.
-
Solution 1: Employ Bulky Reducing Agents. Utilize sterically demanding reducing agents that will preferentially attack from the less hindered face. The choice of the less hindered face will depend on the preferred conformation of the piperidine ring. For instance, L-Selectride® or other bulky trialkylborohydrides can enhance selectivity.
-
Solution 2: Lower the Reaction Temperature. Reducing the reaction temperature can amplify small energetic differences between the transition states leading to the two diastereomers, thereby improving the diastereomeric ratio.
-
-
Insufficient Chelation Control: The acetoxymethyl group has the potential to coordinate with a metal hydride, directing the hydride delivery from the same face as the substituent (syn-addition). If non-chelating conditions are used, the reaction may proceed through a non-selective pathway.
-
Solution 1: Utilize Chelating Reducing Agents. Employ reducing agents known to participate in chelation-controlled reductions, such as zinc borohydride (Zn(BH₄)₂). The bidentate nature of the zinc can allow for coordination with both the carbonyl oxygen and an oxygen of the acetoxymethyl group, leading to a more rigid transition state and higher selectivity.[1]
-
Solution 2: Add Lewis Acids. The addition of a Lewis acid, such as CeCl₃ (Luche reduction conditions), can enhance chelation and improve selectivity.[1]
-
-
Unfavorable Ring Conformation: The piperidine ring exists in a dynamic equilibrium of chair and boat conformations. The N-Boc group can influence this equilibrium. The axial or equatorial orientation of the 3-acetoxymethyl group in the dominant chair conformation will dictate the steric environment around the carbonyl.
-
Solution: Solvent and Additive Screening. The conformational equilibrium can be influenced by the solvent. A systematic screen of solvents with varying polarities and coordinating abilities is recommended. Additionally, the presence of certain salts can influence the reaction outcome.
-
Experimental Protocol: Diastereoselective Reduction of a Substituted Pyridine using PtO₂
For comparative purposes and as a general guideline for achieving high diastereoselectivity in piperidine synthesis, consider the hydrogenation of a substituted pyridine. This method often yields high stereocontrol.
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[2]
Problem 2: Epimerization at the C3 Position
Question: After my reaction, I've noticed the formation of an unexpected diastereomer, and I suspect epimerization is occurring at the C3 position. What could be causing this and how can I prevent it?
Answer:
Epimerization at the C3 position adjacent to the carbonyl group can occur under certain conditions, leading to a loss of stereochemical integrity.
Potential Causes and Solutions:
-
Basic Reaction or Workup Conditions: The presence of a base can facilitate the formation of an enolate at the C3 position, which upon protonation can lead to a mixture of diastereomers.
-
Solution 1: Maintain Neutral or Acidic Conditions. If possible, conduct the reaction and workup under neutral or mildly acidic conditions to prevent enolate formation.
-
Solution 2: Careful Choice of Base. If a base is required, use a non-nucleophilic, sterically hindered base and maintain low temperatures to minimize the rate of enolization.
-
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for enolization and subsequent epimerization.
-
Solution: Reduce Reaction Temperature. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Prolonged Reaction Times: Extended reaction times increase the likelihood of side reactions, including epimerization.
-
Solution: Monitor the Reaction Closely. Carefully monitor the progress of the reaction and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely conformation of the piperidine ring in this compound and how does it affect stereocontrol?
A1: The conformation of N-Boc protected piperidines is complex. The bulky tert-butyl group can lead to a flattening of the ring and can influence the preference for axial or equatorial substituents. In many 3-substituted 4-piperidones, the ring adopts a chair conformation. The 3-acetoxymethyl group will likely prefer an equatorial position to minimize steric interactions. However, the presence of the N-Boc group can lead to a dynamic equilibrium with other conformations, including boat or twist-boat forms, which can complicate stereochemical predictions. The dominant conformation will dictate the steric accessibility of the two faces of the C4-carbonyl to an incoming nucleophile.
Q2: Can the acetoxymethyl group at C3 participate in chelation to direct the stereochemical outcome?
A2: Yes, the acetoxymethyl group, with its two oxygen atoms, has the potential to act as a chelating moiety. In reactions involving metal-containing reagents (e.g., LiAlH₄, Zn(BH₄)₂, Grignard reagents), the metal can coordinate to both the carbonyl oxygen and one of the oxygens of the acetoxymethyl group. This chelation creates a more rigid, cyclic transition state, forcing the reagent to attack from a specific face of the carbonyl, usually the same face as the chelating group, leading to a syn product. To favor chelation control, consider using reagents and conditions known to promote it, such as Zn(BH₄)₂ in a non-coordinating solvent.
Q3: How does the N-Boc protecting group influence the stereoselectivity of reactions at the C4-carbonyl?
A3: The N-Boc group has a significant impact on both the steric and electronic properties of the piperidine ring. Its large size can sterically hinder one face of the ring, directing incoming reagents to the opposite face. Furthermore, the amide nature of the carbamate can lead to a more planar geometry around the nitrogen atom, which can alter the overall ring conformation and the relative energies of different transition states. This can either enhance or diminish the directing effect of the C3 substituent.
Q4: What analytical techniques are best for determining the diastereomeric ratio of the products?
A4: ¹H NMR spectroscopy is the most common and powerful tool for determining the diastereomeric ratio. The signals for the protons at C3 and C4 in the two diastereomers will have different chemical shifts and coupling constants. Careful integration of these distinct signals will provide the ratio of the two products. In some cases, ¹³C NMR or 2D NMR techniques like NOESY can be used to confirm the relative stereochemistry. For more complex mixtures or for obtaining highly accurate ratios, chromatographic methods such as HPLC or GC, preferably with chiral columns if enantiomers are possible, can be employed.
Data and Protocols
Table 1: Influence of Reducing Agent on Diastereoselectivity (Hypothetical Data for Illustrative Purposes)
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ | MeOH | 0 | 55:45 |
| 2 | LiAlH₄ | THF | -78 | 60:40 |
| 3 | L-Selectride® | THF | -78 | 85:15 |
| 4 | Zn(BH₄)₂ | Et₂O | 0 | 10:90 |
| 5 | NaBH₄, CeCl₃ | MeOH | -78 | 70:30 |
Note: This table provides hypothetical data to illustrate the potential effects of different reducing agents. Actual results may vary.
Visualizing Reaction Control
Diagram 1: Factors Influencing Stereocontrol
Caption: Key factors influencing the stereochemical outcome.
Diagram 2: Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A decision-making workflow for improving diastereoselectivity.
References
- Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
Werner, J. A., Cerbone, L. R., Frank, S. A., Ward, J. A., Labib, P., & Tharp-Taylor, R. W. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry, 61(2), 587–597. [Link]
-
Chemistry LibreTexts. (2019). 20.6 Enantioselective Carbonyl Reductions. [Link]
Sources
Technical Support Center: Purification of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate Derivatives
Welcome to the technical support guide for navigating the purification challenges associated with tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate and its analogs. This class of molecules serves as a critical building block in medicinal chemistry, particularly in the synthesis of complex pharmaceutical agents.[1] However, their multifunctional nature—featuring a labile Boc-protecting group, an enolizable ketone, and a susceptible ester linkage—presents unique and often frustrating purification hurdles.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Section 1: Understanding the Molecule's Inherent Instabilities
The key to successful purification is anticipating potential degradation pathways. The structure of this compound contains three primary points of vulnerability that can lead to impurity formation during workup and purification.
-
Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. Standard silica gel chromatography can be sufficiently acidic to cause partial or complete deprotection, leading to a highly polar, free amine impurity that complicates purification.[2]
-
Enolizable Ketone: The proton on the carbon adjacent to the ketone (C3) is acidic and can be removed under basic or even mildly acidic conditions, leading to an enol or enolate intermediate. This can result in epimerization at the C3 position if it is a stereocenter, or other unwanted side reactions.
-
Hydrolysis-Prone Acetoxy Group: The acetoxymethyl ester can be hydrolyzed under either strongly acidic or basic conditions, yielding a primary alcohol. This is a common issue during aqueous workups if the pH is not carefully controlled.
The following diagram illustrates these primary degradation pathways which are critical to recognize during analysis of impure samples.
Sources
Technical Support Center: Navigating the Stability of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice regarding the stability of this key synthetic intermediate. Understanding the stability profile of this molecule is critical for reliable experimental outcomes, process development, and ensuring the integrity of your research.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter. We will delve into the chemical principles governing the stability of this compound, providing not just protocols, but the rationale behind them.
I. Core Concepts: Understanding the Molecule's Vulnerabilities
This compound incorporates three key functional groups that dictate its stability: the N-Boc protecting group, the acetoxymethyl ester, and the 4-oxopiperidine core. Each of these moieties presents distinct stability considerations.
II. Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary stability concerns for this compound?
A1: The two main points of instability are the tert-butoxycarbonyl (Boc) protecting group and the acetoxymethyl (AM) ester. The Boc group is highly susceptible to cleavage under acidic conditions[1][2][3][4][5][6]. The acetoxymethyl ester is prone to hydrolysis, which can be catalyzed by both acids and bases, as well as by esterase enzymes[7][8][9][10][11].
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The stability of this compound is highly pH-dependent.
-
Acidic Conditions (pH < 5): Strong acidic conditions will rapidly cleave the N-Boc group, yielding the corresponding piperidinium salt. This is a standard deprotection strategy[2][5]. The acetoxymethyl ester can also undergo acid-catalyzed hydrolysis, although the Boc group is generally more labile to acid.
-
Neutral Conditions (pH ≈ 6-8): The compound is expected to be most stable at or near neutral pH. However, spontaneous hydrolysis of the acetoxymethyl ester can still occur in aqueous media over time[8].
-
Basic Conditions (pH > 8): Strong basic conditions will primarily catalyze the hydrolysis of the acetoxymethyl ester to the corresponding alcohol. The N-Boc group is generally stable to basic conditions and most nucleophiles[1].
Q3: What is the recommended solvent for storing this compound?
A3: For long-term storage, the compound should be kept as a solid in a cool, dry, and dark place, preferably under an inert atmosphere[12][13]. For solutions, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are recommended for short-term storage and immediate use in reactions. Protic solvents, especially water and alcohols, should be used with caution due to the risk of hydrolysis of the acetoxymethyl ester.
Q4: Can I heat this compound? What is its thermal stability?
A4: While the piperidine ring itself is relatively stable, the N-Boc group can be thermally labile. Thermal deprotection of N-Boc groups can occur at elevated temperatures, sometimes as low as 80-150°C, depending on the solvent and molecular context[14][15][16][17]. It is advisable to avoid excessive heat during handling, purification (e.g., distillation), and long-term storage.
III. Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent reaction yields or appearance of unexpected byproducts.
-
Potential Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before use, confirm the purity of your starting material using a suitable analytical method like ¹H NMR, LC-MS, or HPLC. Look for the characteristic signals of the Boc group (~1.4 ppm, 9H singlet) and the acetoxymethyl group (~5.7 ppm, 2H singlet; ~2.1 ppm, 3H singlet).
-
Solvent Purity: Ensure that your reaction solvents are anhydrous, especially if the reaction is run over an extended period. Moisture can lead to hydrolysis.
-
pH Control: If your reaction conditions are acidic or basic, consider if this could be prematurely cleaving one of the functional groups. For instance, using acidic catalysts in a subsequent reaction step will likely remove the Boc group.
-
Issue 2: Compound appears to degrade upon dissolution in a protic solvent for an assay.
-
Potential Cause: Hydrolysis of the acetoxymethyl ester.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous or alcoholic solutions of the compound immediately before use[18].
-
Use a Co-solvent: If possible, dissolve the compound in a minimal amount of a water-miscible aprotic solvent like DMSO or DMF first, and then dilute it into the aqueous buffer.
-
Run a Time-Course Experiment: Analyze the stability of your compound in the assay buffer over the time course of your experiment by HPLC to quantify the rate of degradation.
-
IV. Visualization of Potential Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Primary degradation pathways of the target compound.
V. Experimental Protocols for Stability Assessment
To quantitatively assess the stability of your compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and monitoring its purity over time.
Protocol 1: Stability Assessment by HPLC
This protocol provides a framework for testing stability under acidic, basic, and neutral aqueous conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN).
2. Preparation of Stress Samples:
-
Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Condition: Mix 1 mL of the stock solution with 9 mL of purified water (or a relevant buffer, e.g., PBS).
-
Control: Dilute 1 mL of the stock solution with 9 mL of ACN.
3. Incubation:
-
Incubate all samples at a controlled temperature (e.g., room temperature or 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
For the acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, to quench the degradation.
4. HPLC Analysis:
-
Analyze the aliquots by a suitable reverse-phase HPLC method. A C18 column is a good starting point.
-
Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.
-
Monitor the disappearance of the parent compound peak and the appearance of any degradation product peaks using a UV detector (e.g., at 210 nm).
-
Calculate the percentage of the parent compound remaining at each time point.
Workflow for Stability Testing
Caption: Experimental workflow for stability assessment.
VI. Summary of Stability Profile
The following table summarizes the expected stability of this compound under various conditions. This is a qualitative guide; experimental verification is crucial for specific applications.
| Condition | Stability | Primary Degradation Pathway |
| pH | ||
| Strong Acid (pH < 3) | Labile | Rapid N-Boc cleavage[1][2] |
| Mild Acid (pH 4-6) | Potentially Unstable | Slow N-Boc cleavage and/or AM ester hydrolysis |
| Neutral (pH 6.5-7.5) | Moderately Stable | Slow hydrolysis of AM ester in aqueous media[8] |
| Mild Base (pH 8-10) | Potentially Unstable | Hydrolysis of AM ester |
| Strong Base (pH > 11) | Labile | Rapid hydrolysis of AM ester |
| Temperature | ||
| Refrigerated (2-8°C, solid) | Stable | Recommended for long-term storage[12] |
| Room Temperature (solid) | Generally Stable | Monitor for discoloration over time |
| Elevated Temp (>80°C) | Potentially Labile | Thermal N-Boc deprotection[14][15] |
| Solvents | ||
| Anhydrous Aprotic (DCM, THF) | Stable | Recommended for solutions |
| Protic (Water, Methanol) | Unstable | Hydrolysis of AM ester[7][8] |
| Other | ||
| Esterase Enzymes | Labile | Enzymatic hydrolysis of AM ester[9][10] |
VII. References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 299-311. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22644642, tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. [Link]
-
Google Patents. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22278899, tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. [Link]
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
-
ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. [Link]
-
Smith, A. B., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 874-881. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]
-
Grimm, J. B., et al. (2015). Synthesis and utility of fluorogenic acetoxymethyl ethers. Bioconjugate chemistry, 26(11), 2325-2331. [Link]
-
ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]
-
L-Guerroué, F., et al. (2007). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Biophysical journal, 93(7), 2535-2545. [Link]
-
V. Pace, et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4999. [Link]
-
Biosynce. What is the stability of piperidine?. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
ResearchGate. Acetoxymethyl (AM) groups. (a) General schematic of AM ester... | Download Scientific Diagram. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is an AM ester? | AAT Bioquest [aatbio.com]
- 10. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Welcome to the technical support center for the synthesis and purification of tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important building block. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective synthetic approach involves a two-step process. First, the synthesis of the precursor, tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate, is achieved through methods such as the reduction of a corresponding ester or a hydroxymethylation reaction. This intermediate is then acetylated using an appropriate acetylating agent, like acetic anhydride or acetyl chloride, in the presence of a base to yield the final product.
Q2: Why is the Boc protecting group used in this synthesis?
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[1] It is stable under a variety of reaction conditions, including basic and oxidative environments, yet can be easily removed under mild acidic conditions.[2] This allows for selective reactions on other parts of the piperidine ring without interference from the nitrogen atom.
Q3: What are the critical parameters to control during the synthesis?
The most critical parameters to control are temperature and moisture. The Boc group can be thermally unstable and may be prematurely cleaved at elevated temperatures.[3] Additionally, both the Boc anhydride used for protection and the final acetoxymethyl ester product are sensitive to moisture, which can lead to hydrolysis and the formation of impurities.[4] Therefore, maintaining anhydrous conditions and appropriate temperature control are crucial for high yield and purity.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction progress. By comparing the reaction mixture to the starting materials, you can visualize the consumption of reactants and the formation of the product. Staining with a suitable agent, such as potassium permanganate, can help in visualizing the spots.
Q5: What are the expected spectroscopic data for the pure product?
While specific shifts can vary based on the solvent used, you can generally expect the following from ¹H NMR spectroscopy: a singlet around 1.4 ppm for the tert-butyl group, multiplets for the piperidine ring protons, a singlet around 2.1 ppm for the acetyl methyl group, and a multiplet for the -CH₂-O- protons. Mass spectrometry should show a molecular ion peak corresponding to the product's molecular weight.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low or No Product Formation
Possible Cause 1a: Incomplete Formation of the Hydroxymethyl Precursor
-
Explanation: The initial synthesis of the hydroxymethyl intermediate may be sluggish or incomplete. This can be due to inactive reagents, insufficient reaction time, or suboptimal temperature.
-
Solution:
-
Ensure that the reducing agent (if used) is fresh and active.
-
Monitor the reaction closely by TLC until the starting material is fully consumed.
-
Optimize the reaction temperature; some reductions may require cooling to prevent side reactions, while others may need gentle heating.
-
Possible Cause 1b: Inefficient Acetylation
-
Explanation: The acetylation of the hydroxymethyl group may be incomplete. This can be caused by a weak acetylating agent, an inadequate amount of base, or the presence of moisture.
-
Solution:
-
Use a fresh, high-quality acetylating agent like acetic anhydride or acetyl chloride.
-
Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine or pyridine) is used to neutralize the acid generated during the reaction.
-
Conduct the reaction under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Possible Cause 1c: Degradation of Starting Materials or Product
-
Explanation: The Boc protecting group is sensitive to acidic conditions and high temperatures.[3][5] The acetoxymethyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.[6]
-
Solution:
-
Avoid excessive heat during the reaction and workup.
-
Ensure that all workup steps are performed promptly and at low temperatures if possible.
-
Use a mild base for the acetylation and avoid strong acids during workup.
-
Problem 2: Presence of Multiple Spots on TLC Analysis
Possible Cause 2a: Unreacted Starting Materials
-
Explanation: The reaction has not gone to completion, leaving unreacted hydroxymethyl precursor or acetylating agent.
-
Solution:
-
Increase the reaction time.
-
Add a slight excess of the acetylating agent and base.
-
Ensure the reaction temperature is optimal.
-
Possible Cause 2b: Hydrolysis of the Acetoxymethyl Ester
-
Explanation: The acetoxymethyl group is labile and can be hydrolyzed back to the hydroxymethyl precursor during the reaction or aqueous workup.[4]
-
Solution:
-
Minimize the use of water during workup or use brine to reduce the water activity.
-
Perform extractions quickly and at a reduced temperature.
-
Ensure the pH of the aqueous phase is close to neutral during workup.
-
Possible Cause 2c: Deprotection of the Boc Group
-
Explanation: The Boc group can be cleaved under acidic conditions, which might be inadvertently generated during the reaction or workup.[7]
-
Solution:
-
Use a non-acidic workup procedure. A mild bicarbonate wash can be used to neutralize any generated acid.
-
Avoid prolonged exposure to even weakly acidic conditions.
-
Possible Cause 2d: Formation of Side Products
-
Explanation: Side reactions such as the formation of N-acetylated piperidine (if deprotection occurs) or other byproducts can lead to multiple spots on the TLC plate.
-
Solution:
-
Maintain a controlled temperature throughout the reaction.
-
Use the appropriate stoichiometry of reagents to minimize side reactions.[8]
-
Problem 3: Difficulty in Purifying the Final Product
Possible Cause 3a: Co-elution of Impurities with Similar Polarity
-
Explanation: The hydroxymethyl precursor and the final acetoxymethyl product can have similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation.
-
Consider using a different stationary phase for chromatography if silica gel is not effective.
-
If the product is a solid, recrystallization may be an effective purification method.[9]
-
Possible Cause 3b: Product Degradation During Chromatography
-
Explanation: The product may be unstable on the silica gel, which can be slightly acidic. This can lead to hydrolysis of the acetoxymethyl group or loss of the Boc group.
-
Solution:
-
Neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent.
-
Perform the chromatography as quickly as possible to minimize contact time with the silica gel.
-
Problem 4: Product Instability During Storage
Possible Cause 4a: Gradual Hydrolysis
-
Explanation: The acetoxymethyl ester is susceptible to hydrolysis, even from atmospheric moisture, over time.
-
Solution:
-
Store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Store at a low temperature (e.g., in a refrigerator or freezer) to slow down any potential degradation.
-
Consider storing it over a desiccant.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate (Precursor)
This is a generalized protocol and may require optimization based on the specific starting material.
-
To a solution of a suitable precursor (e.g., tert-butyl 4-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate) in an appropriate solvent (e.g., methanol), add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or a saturated solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroxymethyl precursor.
Protocol 2: Acetylation of the Hydroxymethyl Precursor
-
Dissolve the crude tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a base, such as triethylamine (1.2 equivalents), to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Part 4: Visual Guides
Diagram 1: Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic route and common impurities.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low reaction yield.
Diagram 3: Purification Strategy Flowchart
Caption: General purification workflow.
Part 5: References
-
Gao, X., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025.
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Raines, R. T., & Gellman, S. H. (2010). Synthesis and utility of fluorogenic acetoxymethyl ethers. ACS Chemical Biology, 5(9), 827–831.
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?[Link]
-
Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine.
-
Miller, L. V., et al. (2015). Synthesis and utility of fluorogenic acetoxymethyl ethers. ACS chemical biology, 10(9), 1940-1945.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
-
ResearchGate. (2011). Acetoxymethyl (AM) groups. (a) General schematic of AM ester... | Download Scientific Diagram. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Diastereoselectivity in Reactions with tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to controlling the diastereoselectivity of nucleophilic additions to the C4-carbonyl of this versatile building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction: The Stereochemical Challenge
This compound is a prochiral ketone with a key stereocenter at the C3 position. Nucleophilic attack on the C4-carbonyl generates a new stereocenter, leading to the formation of two possible diastereomers: cis and trans. The spatial arrangement of the C3-acetoxymethyl group significantly influences the trajectory of the incoming nucleophile, making the stereochemical outcome highly dependent on reaction conditions. This guide will help you navigate these complexities to achieve your desired diastereomer with high selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am getting a nearly 1:1 mixture of diastereomers in my reduction of this compound with sodium borohydride (NaBH₄). Why is the selectivity so low and how can I improve it?
Answer:
This is a common issue. Sodium borohydride is a relatively small and non-coordinating hydride donor. Its lack of steric bulk and the absence of a strongly coordinating cation (Na⁺) mean that it doesn't effectively differentiate between the two faces of the carbonyl group. The modest steric influence of the C3-substituent in its preferred equatorial position is often insufficient to direct the hydride attack, leading to poor diastereoselectivity.
Troubleshooting Steps to Enhance Selectivity:
-
Leverage Steric Hindrance (Kinetic Control): Employ a bulkier reducing agent. Sterically demanding hydrides will preferentially attack from the less hindered axial direction to avoid steric clash with the axial hydrogens on the piperidine ring, leading to the cis-alcohol.
-
Recommendation: Switch to L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride).
-
Causality: These reagents have large sec-butyl groups that significantly increase their steric profile, forcing an axial approach of the hydride.[1]
-
Protocol Consideration: These reactions must be conducted at low temperatures (e.g., -78 °C) to maximize kinetic control and prevent side reactions.
-
-
Utilize Chelation Control: The acetoxymethyl group at C3 contains ether and carbonyl oxygens that can chelate to a Lewis acidic metal cation. This locks the piperidine ring in a specific conformation, exposing one face of the C4-carbonyl to the nucleophile.
-
Recommendation: Use a reducing agent in combination with a Lewis acid, or a reagent that contains a Lewis acidic metal. Examples include Zn(BH₄)₂ or LiAlH₄ in the presence of a lithium salt like LiI.
-
Causality: The Lewis acid coordinates to both the C4-carbonyl oxygen and one of the oxygens of the C3-acetoxymethyl group, forming a rigid five or six-membered chelate ring. This conformation typically blocks the equatorial face, forcing hydride delivery from the axial direction to yield the cis (syn) product.
-
| Reducing Agent | Controlling Factor | Expected Major Diastereomer | Typical Reaction Temp. |
| NaBH₄ | Minimal Steric/Electronic Control | Mixture of Diastereomers | 0 °C to RT |
| L-Selectride® | Steric Hindrance | cis | -78 °C |
| Zn(BH₄)₂ | Chelation | cis | 0 °C to RT |
| LiAlH₄ / LiI | Chelation | cis | -78 °C to 0 °C |
FAQ 2: I want to synthesize the trans diastereomer. How can I favor its formation?
Answer:
Formation of the trans diastereomer requires the nucleophile to attack from the equatorial face of the piperidine ring. This is generally the thermodynamically more stable product but kinetically less favored with many reagents.
Strategies to Favor the trans Diastereomer:
-
Thermodynamic Control: If the C4-hydroxyl group can be epimerized, running the reaction at a higher temperature for a longer duration might favor the formation of the more stable thermodynamic product. However, this is often not a clean or high-yielding approach and can lead to side reactions.
-
Enzymatic Reduction: Biocatalysis offers exceptional stereoselectivity. Certain carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs) are known to produce the trans isomer with very high diastereomeric and enantiomeric excess.
-
Recommendation: Screen a panel of commercially available carbonyl reductases.
-
Causality: The enzyme's active site binds the substrate in a highly specific orientation, allowing the hydride (often from a cofactor like NADPH) to be delivered to only one face of the carbonyl. Different enzymes have different active site topologies, allowing for the selection of one that produces the desired trans product. Recent studies have identified distinct carbonyl reductases that can selectively produce all four possible stereoisomers of similar 3-substituted-4-hydroxypiperidines.[2]
-
Experimental Protocols
Protocol 1: Diastereoselective Reduction to the cis-Alcohol using L-Selectride®
This protocol is designed to maximize the formation of tert-butyl cis-3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate* through steric-controlled axial delivery of the hydride.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.) and dissolve in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow, dropwise addition of water (be cautious, gas evolution will occur), followed by aqueous NaOH solution (1 M) and then 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the cis-diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Visualizing Reaction Control
The choice of reagent dictates the pathway of the reaction, leading to different stereochemical outcomes. This can be visualized as a decision-making workflow.
Caption: Workflow for selecting a reduction strategy.
The stereochemical rationale can be further understood by examining the transition states.
Caption: Rationale for diastereoselectivity.
References
-
Yuan, J., et al. (2023). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wade, L. G. (2017). Organic Chemistry. Pearson. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Routes of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
This guide provides a detailed comparison of two distinct synthetic strategies for the preparation of tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate, a valuable substituted piperidine scaffold in medicinal chemistry and drug development. The choice of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. Herein, we present a comprehensive analysis of a Dieckmann condensation-based approach and a route starting from the readily available N-Boc-4-piperidone, supported by detailed experimental protocols and a comparative discussion to aid researchers in selecting the optimal method for their specific needs.
Introduction to the Target Molecule
This compound is a key intermediate characterized by a piperidine core functionalized at the 3- and 4-positions and bearing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This protecting group is crucial for modulating the reactivity of the piperidine nitrogen and is readily removable under acidic conditions, allowing for further derivatization. The 3-(acetoxymethyl) and 4-oxo functionalities provide versatile handles for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The strategic placement of these functional groups makes this molecule a valuable building block for creating diverse chemical libraries for drug discovery programs.
Synthetic Strategies: An Overview
Two primary synthetic routes are evaluated in this guide:
-
Route A: The Dieckmann Condensation Approach. This classic cyclization reaction is employed to construct the 3-functionalized 4-piperidone ring from an acyclic diester precursor.
-
Route B: Alkylation of N-Boc-4-piperidone. This strategy commences with a pre-formed piperidine ring and introduces the desired functionality at the 3-position through an enolate or enamine intermediate.
The following sections will delve into the mechanistic underpinnings and practical execution of each route.
Route A: Dieckmann Condensation Pathway
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a powerful tool for the formation of five- and six-membered rings.[1][2][3][4][5] In the context of our target molecule, this route involves the synthesis of an appropriate N-Boc protected amino diester, followed by a base-mediated cyclization to furnish the core piperidone structure.
Mechanistic Rationale
The key step in this route is the base-catalyzed intramolecular cyclization of a diester. The reaction proceeds via the formation of an enolate at one of the α-carbons, which then attacks the carbonyl of the other ester group, leading to a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation would typically yield a simple cyclic ketone; however, in this case, the β-keto ester is a key intermediate that is further functionalized. The sequence involves the synthesis of an acyclic precursor, cyclization, reduction, and finally, acetylation.
Experimental Protocol: Route A (Proposed)
Step 1: Synthesis of Diethyl N-(tert-butoxycarbonyl)iminodiacetate
This step involves the protection and esterification of iminodiacetic acid. A plausible method involves the esterification of iminodiacetic acid to diethyl iminodiacetate, followed by protection of the secondary amine with a Boc group.[6]
-
To a solution of diethyl iminodiacetate in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying and concentration to yield the desired product.
Step 2: Alkylation with Ethyl Propiolate
A Michael addition of the N-Boc-iminodiacetate to ethyl propiolate would furnish the required acyclic precursor for the Dieckmann condensation.
-
To a solution of diethyl N-(tert-butoxycarbonyl)iminodiacetate in a suitable solvent (e.g., ethanol), add a catalytic amount of a non-nucleophilic base.
-
Add ethyl propiolate dropwise at a controlled temperature.
-
Stir the reaction until completion.
-
Remove the solvent under reduced pressure and purify the residue to obtain the acyclic triester.
Step 3: Dieckmann Condensation
The triester is then cyclized using a strong base to form the piperidone ring.
-
To a solution of the acyclic triester in an anhydrous, aprotic solvent (e.g., toluene or THF), add a strong base such as sodium ethoxide or potassium tert-butoxide.[5]
-
Heat the reaction mixture to promote cyclization.
-
After completion, quench the reaction with a weak acid and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield tert-butyl 3-(ethoxycarbonyl)-4-oxopiperidine-1-carboxylate.
Step 4: Reduction of the Ester to a Hydroxymethyl Group
Selective reduction of the ester at the 3-position to a primary alcohol is a critical step. This can be challenging in the presence of the 4-keto group. A possible strategy involves the protection of the ketone as a ketal, followed by reduction of the ester and subsequent deprotection.[7][8]
-
Protect the ketone of the β-keto ester as a ketal using ethylene glycol and an acid catalyst.
-
Reduce the ester group of the protected compound using a reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Deprotect the ketal under acidic conditions to regenerate the ketone, yielding tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate.
Step 5: Acetylation of the Hydroxymethyl Group
The final step is the acetylation of the primary alcohol.
-
Dissolve the hydroxy-piperidone intermediate in a mixture of pyridine and acetic anhydride.[9][10]
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with aqueous copper sulfate (to remove pyridine), saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the final product.
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- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 3,4-Substituted Piperidines
Introduction: The Enduring Importance of the Piperidine Scaffold
The 3,4-substituted piperidine motif is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs and clinical candidates underscores its role as a privileged scaffold in drug discovery. From antipsychotics like Preclamol to anticancer agents such as Niraparib, the specific substitution pattern and stereochemistry of the piperidine ring are critical for biological activity and pharmacological properties.[1][2]
Historically, the synthesis of these complex scaffolds has relied on multi-step sequences often starting from chiral pool materials or employing classical cyclization strategies that offer limited control over stereochemistry.[1] However, the demand for rapid, efficient, and stereoselective access to novel piperidine analogues has driven the development of innovative synthetic methodologies. This guide provides an in-depth comparison of several cutting-edge, alternative strategies for the synthesis of 3,4-substituted piperidines, offering field-proven insights and detailed experimental protocols for researchers at the forefront of drug development.
Catalytic Asymmetric Dearomatization (CAD) Strategies
The direct and stereoselective conversion of flat, abundant pyridine feedstocks into chiral, three-dimensional piperidines is a highly sought-after transformation. Two powerful and distinct approaches have emerged: a rhodium-catalyzed reductive Heck reaction and a chemo-enzymatic cascade.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This innovative cross-coupling strategy provides highly enantioenriched 3-aryl piperidines from simple pyridines and boronic acids.[2] The causality behind this method's success lies in a three-step sequence that circumvents the high energetic barrier of direct pyridine dearomatization.[3][4] First, the pyridine is partially reduced to a more reactive dihydropyridine intermediate. The key step is the subsequent Rh-catalyzed asymmetric carbometalation (a reductive Heck-type process) that forges the C-C bond at the 3-position with exceptional regio- and enantioselectivity.[2] A final reduction furnishes the desired piperidine.
Sources
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The Strategic Advantage of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate in Complex Molecule Synthesis
A Comparative Guide for Medicinal Chemists and Drug Development Professionals on the Efficacy and Application of a Versatile Piperidine Building Block.
The piperidine scaffold is a cornerstone in modern drug discovery, featuring prominently in a vast array of approved therapeutics.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties and provide a three-dimensional framework for precise pharmacophore presentation. The strategic functionalization of the piperidine ring is therefore a critical aspect of drug design. This guide provides an in-depth technical comparison of tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate, a highly functionalized building block, with other relevant 3-substituted and 4-substituted piperidone analogues. We will explore its synthetic accessibility, reactivity in key transformations, and the unique advantages it offers in the construction of complex molecular architectures, supported by experimental data and protocols.
Introduction: The Importance of Pre-Functionalized Piperidine Scaffolds
The development of efficient and modular synthetic routes to complex drug candidates is a primary objective in medicinal chemistry. Piperidine derivatives are invaluable in this pursuit, serving as versatile intermediates.[2][3] The choice of the specific piperidine building block can significantly impact the efficiency of a synthetic sequence, influencing reaction outcomes, stereoselectivity, and the ease of downstream modifications. While simple piperidones like N-Boc-4-piperidone are widely used, more elaborate, pre-functionalized derivatives such as this compound offer distinct advantages by introducing key functionalities at an early stage, thereby streamlining the synthesis of complex targets.
Synthetic Accessibility of this compound
The utility of a building block is intrinsically linked to its accessibility. This compound can be prepared from commercially available starting materials through a reliable synthetic sequence. A plausible and efficient route commences with the protection of a suitable piperidine precursor, followed by the introduction of the hydroxymethyl group at the 3-position, subsequent oxidation to the ketone, and final acetylation.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target building block.
A key step in this sequence is the oxidation of the secondary alcohol to a ketone. The Swern oxidation is a well-established and mild method for this transformation, compatible with a wide range of functional groups, making it ideal for this synthesis.[4][5]
Comparative Efficacy in Key Synthetic Transformations
The true measure of a building block's efficacy lies in its performance in key chemical reactions that are fundamental to the assembly of complex molecules. Here, we compare the anticipated reactivity of this compound with other building blocks in two critical transformations: the Horner-Wadsworth-Emmons olefination and spirocyclization reactions.
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective formation of alkenes, a common motif in drug molecules.[6][7] The reaction of a phosphonate ylide with a ketone, such as a 4-piperidone derivative, is a key step in the synthesis of various bioactive compounds. The substitution pattern on the piperidone ring can significantly influence the reactivity and stereochemical outcome of the HWE reaction.
Comparison of Substrates in the HWE Reaction:
| Building Block | Substituent at C3 | Expected Reactivity | Potential Advantages/Disadvantages |
| This compound | -CH₂OAc | Moderate to high | The acetoxymethyl group can introduce steric hindrance, potentially influencing the facial selectivity of the ylide attack. The ester functionality is stable under typical HWE conditions. |
| tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate[8][9] | -CH₃ | High | The small methyl group is expected to have a minimal steric impact on the ketone, leading to high reactivity. |
| tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate[10][11] | -CHO | High, but potential for side reactions | The aldehyde functionality is also reactive towards ylides, which could lead to a mixture of products if not properly controlled. |
| N-Boc-4-piperidone | None | High | Serves as a baseline for reactivity with no steric hindrance at the adjacent position. |
The presence of the acetoxymethyl group at the 3-position in our target building block is anticipated to provide a valuable handle for further functionalization while potentially influencing the stereochemical outcome of the olefination reaction due to its steric bulk. This can be advantageous in diastereoselective syntheses.
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
-
To a solution of the phosphonate reagent (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Add a solution of the 3-substituted-4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Spirocyclization Reactions
Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved target engagement and selectivity. Functionalized piperidones are excellent precursors for the synthesis of spirocycles, particularly spiro-oxindoles, which are prevalent in many biologically active compounds.
The reactivity of the piperidone in a spirocyclization reaction, such as a Knoevenagel condensation followed by a Michael addition cascade, can be influenced by the electronic and steric nature of the substituents on the piperidine ring.
Conceptual Comparison for Spiro-oxindole Synthesis:
| Building Block | Substituent at C3 | Expected Influence on Spirocyclization |
| This compound | -CH₂OAc | The electron-withdrawing nature of the acetoxy group may slightly enhance the reactivity of the adjacent ketone. The steric bulk could influence the diastereoselectivity of the cyclization. |
| tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | -CH₃ | The electron-donating methyl group might slightly decrease the reactivity of the ketone compared to the unsubstituted analogue. |
| N-Boc-4-piperidone | None | Provides a baseline for comparison with no electronic or steric influence from a C3 substituent. |
The acetoxymethyl group in this compound provides a unique combination of steric and electronic properties that can be leveraged to control the stereochemical outcome of spirocyclization reactions, a significant advantage in the synthesis of complex chiral molecules.
Conclusion: A Strategic Choice for Complex Synthesis
This compound emerges as a highly valuable and versatile building block for medicinal chemistry and drug development. Its synthetic accessibility and the presence of multiple functional handles—the ketone, the Boc-protected amine, and the acetoxymethyl group—provide a rich platform for the construction of diverse and complex molecular architectures. While direct comparative experimental data with other 3-substituted piperidones is still emerging in the literature, the analysis of its structural features and known reactivity principles suggests that it offers strategic advantages in key synthetic transformations such as olefination and spirocyclization reactions. The ability to introduce a functionalized side chain at an early stage and potentially influence stereochemical outcomes makes this compound a superior choice for the efficient synthesis of novel and intricate drug candidates.
References
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O'Brien, C. J., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances, 5(21), 16045-16049. [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. [Link]
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Xiao, G., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. [Link]
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D'yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6548. [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
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Wikipedia. (n.d.). Swern oxidation. [Link]
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Quigley, C. (2019, July 5). Swern Oxidation [Video]. YouTube. [Link]
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Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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PubChem. (n.d.). tert-Butyl 4-formyl-3-oxopiperidine-1-carboxylate. [Link]
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da Rocha, R. O., et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 733-757. [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]
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GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. [Link]
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Sabuzi, F., et al. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 8, 632. [Link]
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Organic Chemistry Portal. (n.d.). swern oxidation. [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). [Link]
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Ahlers, F., et al. (2003). Acetylation and silylation of piperidine solubilized sporopollenin from pollen of Typha angustifolia L. Zeitschrift für Naturforschung C, 58(11-12), 807-811. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]
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Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815-6821. [Link]
-
Wang, M., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]
-
PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of tert-Butyl 3-(Acetoxymethyl)-4-oxopiperidine-1-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern therapeutics, present in numerous blockbuster drugs.[1] Its derivatives, such as tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate, are highly valuable intermediates in the synthesis of complex pharmaceutical agents.[2][3] The precise arrangement of atoms—its constitution, configuration, and conformation—is not merely an academic detail; it is a critical determinant of a molecule's pharmacological activity, safety profile, and ultimately, its clinical success.
Incorrect structural assignment can lead to the costly pursuit of inactive compounds, misinterpretation of structure-activity relationships (SAR), and significant delays in development timelines. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously and unambiguously validate the structure of this important class of molecules. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Analytical Triad: A Multi-Pronged Approach to Structural Certainty
No single analytical technique can provide a complete structural picture with absolute certainty. A robust validation strategy relies on the synergistic and orthogonal information provided by three core methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Diffraction.
Caption: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[4] For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D experiments is essential.
Expertise in Action: Why a Multi-Dimensional Approach?
While a ¹H NMR spectrum provides a proton count and information about neighboring atoms through spin-spin coupling, the signals for protons on the piperidine ring often overlap, making unambiguous assignment difficult.[5] ¹³C NMR reveals the number of unique carbon environments but gives no direct connectivity data.[6] This is where 2D NMR techniques become indispensable. A COSY (Correlation Spectroscopy) experiment maps ¹H-¹H coupling correlations, allowing us to "walk" across the molecule's proton framework. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with its directly attached carbon, definitively linking the two frameworks.
Table 1: Predicted¹ NMR Spectral Data for the Target Structure
Disclaimer: The following are predicted values based on established principles. Actual experimental values may vary slightly based on solvent and concentration.[7]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Justification for Chemical Shift |
| tert-Butyl (CH₃) | ~1.45 (s, 9H) | ~28.4 | Shielded, singlet due to no adjacent protons. |
| tert-Butyl (Quat C) | - | ~80.5 | Characteristic shift for the quaternary carbon of a Boc group. |
| Piperidine H5 | ~2.50 (m, 2H) | ~39.5 | Adjacent to the electron-withdrawing carbonyl group, leading to deshielding. |
| Piperidine H6 | ~3.80 (m, 2H) | ~45.0 | Adjacent to the carbamate nitrogen, deshielded. Rotational isomers (rotamers) around the N-Boc bond can cause signal broadening.[8] |
| Piperidine H2 | ~3.40 (m, 2H) | ~45.0 | Adjacent to the carbamate nitrogen, similar to H6. |
| Piperidine H3 | ~2.80 (m, 1H) | ~55.0 | Methine proton adjacent to the carbonyl and acetoxymethyl group. |
| Acetoxymethyl (CH₂) | ~4.20 (d, 2H) | ~65.0 | Deshielded by the adjacent ester oxygen. |
| Acetoxymethyl (CH₃) | ~2.10 (s, 3H) | ~20.8 | Standard methyl ketone chemical shift. |
| Carbonyl (C=O, Ketone) | - | ~207.0 | Highly deshielded, characteristic of a ketone in a six-membered ring. |
| Carbonyl (C=O, Boc) | - | ~154.5 | Characteristic shift for a carbamate carbonyl. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton correlations.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate protons to their directly attached carbons.
-
-
Data Analysis: Integrate the ¹H NMR signals to confirm the proton count for each environment. Use the COSY and HSQC spectra to piece together the molecular fragments and confirm the final structure.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which can corroborate the proposed structure.[6] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula by measuring the mass-to-charge ratio (m/z) to four or five decimal places.[4]
Expertise in Action: Decoding the Fragments
The N-Boc protecting group is particularly informative in mass spectrometry. Under electrospray ionization (ESI) conditions, it readily produces characteristic fragments corresponding to the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da). Observing these losses provides strong evidence for the presence of the Boc group.
Table 2: Predicted ESI-MS Fragmentation Data
| m/z (Positive Ion Mode) | Identity | Notes |
| 272.1492 | [M+H]⁺ | Calculated exact mass for C₁₂H₂₂NO₅⁺: 272.1498. HRMS confirms the molecular formula. |
| 216.0866 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. A very common and diagnostic fragmentation. |
| 198.0761 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water. |
| 172.0970 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).
-
Data Analysis: Use the instrument software to calculate the molecular formula from the exact mass of the [M+H]⁺ ion. Analyze the tandem MS (MS/MS) spectrum of the parent ion to identify fragments and confirm the connectivity.
Caption: Key fragmentation pathways for the target molecule.
X-ray Crystallography: The Unambiguous 3D Structure
When NMR and MS data are ambiguous, or when absolute stereochemistry must be determined for a chiral derivative, single-crystal X-ray diffraction is the gold standard.[9] This technique provides a definitive, three-dimensional map of the atoms in a molecule, revealing bond lengths, bond angles, and the precise spatial arrangement.
Expertise in Action: Not Just a Picture, But Proof
The primary challenge of this method is not data analysis, but sample preparation: growing a high-quality, single crystal suitable for diffraction.[10] For piperidinone derivatives, the conformation of the six-membered ring (e.g., chair, boat, or twist-boat) can be definitively established, which can be crucial for understanding receptor binding.[10]
Experimental Protocol: Crystallization and Analysis
-
Crystal Growth:
-
Dissolve the highly purified compound in a minimal amount of a good solvent (e.g., ethyl acetate, acetone).
-
Slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes faintly turbid.
-
Allow the solution to stand undisturbed, allowing for slow evaporation of the solvent over several days to weeks. Other techniques like vapor diffusion can also be employed.
-
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data as the crystal is rotated in a stream of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Fit the atoms of the proposed structure into the map and refine the model to obtain the final structure.[11]
Comparative Guide to Validation Techniques
| Technique | Information Provided | Pros | Cons | When to Use |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemical relationships, quantitation. | Provides the most detailed structural information in solution; non-destructive.[6] | Can have overlapping signals; may not reveal absolute stereochemistry. | Always. The primary tool for initial structure determination and confirmation. |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation patterns. | High sensitivity (requires very little sample); confirms molecular formula.[4] | Provides little to no information on stereochemistry or isomer connectivity. | Always. Orthogonal confirmation of molecular weight and formula. Essential for purity checks. |
| X-ray Crystallography | Unambiguous 3D structure, absolute stereochemistry, bond lengths/angles, crystal packing.[9] | Provides the most definitive structural proof ("gold standard"). | Requires a suitable single crystal, which can be difficult and time-consuming to grow; structure is in solid-state, not solution.[10] | When NMR is ambiguous, for determining absolute stereochemistry of chiral derivatives, or for patent/regulatory filings. |
Conclusion
Validating the structure of a key synthetic intermediate like this compound is a non-negotiable step in the drug discovery and development pipeline. A rigorous, multi-technique approach is the only way to ensure complete confidence in the material being advanced. By integrating the detailed connectivity map from NMR spectroscopy with the definitive molecular formula from high-resolution mass spectrometry, researchers can build a robust and self-validating data package. For critical applications or when stereochemical ambiguity exists, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. This methodical, evidence-based workflow mitigates risk, ensures data integrity, and accelerates the journey from a promising molecule to a potential therapeutic.
References
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ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
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Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved January 19, 2026, from [Link]
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MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved January 19, 2026, from [Link]
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Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Academia.edu. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structures of two chiral piperidine derivatives. Retrieved January 19, 2026, from [Link]
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Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved January 19, 2026, from [Link]
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MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 19, 2026, from [Link]
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Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Asymmetric Reduction of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Introduction
The chiral piperidine scaffold is a privileged motif in a vast array of pharmaceuticals and natural products. tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate is a valuable prochiral building block that, upon stereoselective reduction of its C4-ketone, provides access to key chiral intermediates for the synthesis of complex bioactive molecules. The stereochemical outcome of this reduction is paramount, dictating the biological activity of the final compound. This guide provides a comparative analysis of catalytic systems for this critical transformation, offering researchers, scientists, and drug development professionals a comprehensive overview of available technologies, their performance, and practical considerations for implementation.
While direct, head-to-head comparative studies on this specific substrate are not extensively reported in the peer-reviewed literature, this guide synthesizes data from closely related 3-substituted N-Boc-4-piperidone systems to provide an evidence-based framework for catalyst selection. The insights herein are grounded in established principles of asymmetric catalysis and supported by experimental data from authoritative sources.
The Challenge: Stereoselective Reduction of a Substituted Piperidone
The primary reaction of interest for this compound is the asymmetric reduction of the 4-oxo group to a hydroxyl group. This transformation introduces two new stereocenters at C3 and C4, making the control of both diastereoselectivity and enantioselectivity crucial. The acetoxymethyl substituent at the C3 position introduces significant steric bulk and a potential coordinating group, which can profoundly influence the interaction with the catalyst's chiral environment.
Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.
Experimental Protocol (Adapted from related procedures):
-
In a glovebox, a Schlenk flask is charged with the Rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral diphosphine ligand in a degassed solvent (e.g., methanol or THF).
-
The solution is stirred to allow for complex formation.
-
The substrate, this compound, is added to the catalyst solution.
-
The flask is placed in an autoclave, which is then purged and pressurized with hydrogen gas (typically 10-50 bar).
-
The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for a specified time.
-
Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure.
-
The product is purified by column chromatography, and the diastereomeric and enantiomeric excess are determined by chiral HPLC or SFC.
Ruthenium-Based Catalysts
Ruthenium catalysts, particularly Noyori-type catalysts featuring a Ru-BINAP core and a diamine ligand, are renowned for their high efficiency and enantioselectivity in the hydrogenation of a wide variety of ketones. [1][2] Mechanism of Action: These catalysts operate through a non-classical, metal-ligand bifunctional mechanism. The substrate is not directly coordinated to the metal center. Instead, hydrogen is heterolytically cleaved by the Ru-N-H moiety, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state.
Caption: Simplified catalytic cycle for enzymatic ketone reduction.
Experimental Protocol (Adapted from a published procedure for a similar substrate): 1[3]. A buffer solution (e.g., phosphate buffer) is prepared containing the carbonyl reductase, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the cofactor (NADP⁺ or NAD⁺). 2. The substrate, dissolved in a water-miscible co-solvent (e.g., DMSO), is added to the buffered enzyme solution. 3. The reaction mixture is gently agitated at a controlled temperature (e.g., 30 °C). 4. The reaction progress is monitored by HPLC or GC. 5. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate). 6. The organic extracts are dried, concentrated, and the product is purified and analyzed.
Conclusion and Recommendations
The selection of an optimal catalyst for the asymmetric reduction of this compound requires careful consideration of several factors, including desired stereochemical outcome, process scalability, and cost.
-
For Highest Stereoselectivity and Green Chemistry: Enzymatic reduction using carbonyl reductases stands out as the most promising approach. The exceptionally high diastereo- and enantioselectivities reported for a closely related 3-phenyl substituted piperidone, coupled with mild, aqueous reaction conditions, make this an attractive option for producing high-purity chiral intermediates. T[3]he availability of enzymes that can produce different stereoisomers is a significant advantage.
[3]* For Established and Versatile Chemical Synthesis: Ruthenium-based catalysts, particularly those of the Noyori-type, offer a robust and well-understood platform for asymmetric ketone hydrogenation. T[1][2]heir broad substrate scope suggests they would be effective for the target molecule, although optimization of the chiral ligands and reaction conditions would be necessary to maximize stereoselectivity in the presence of the C3-substituent.
-
For Alternative Approaches: Rhodium and Iridium catalysts remain viable options, especially if the piperidine ring is formed through the hydrogenation of a corresponding pyridinium precursor.
[4][5]It is strongly recommended that researchers perform a screening of a diverse panel of catalysts, including different chiral ligands for the metal-based systems and a variety of carbonyl reductases, to identify the optimal conditions for their specific application. The information and protocols provided in this guide serve as a solid foundation for initiating such a screening process.
References
- Wang, Y., et al. (2023). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction.
- Kuwano, R., & Kashiwabara, M. (2006).
- BenchChem. (2025).
- Myers, A. G. (n.d.).
- Pye, P. J., et al. (1998). A Practical Synthesis of Renin Inhibitor MK-1597 (ACT-178882)
- BenchChem. (2025).
- Pizzuti, M. G., et al. (2012). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.
- Hibi, M., et al. (2011). Chemoenzymatic Strategies Enabling the Synthesis, Biological Evaluation and Medicinal Chemistry of Cepafungins. ProQuest.
- Turner, N. J., et al. (2022). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. Journal of the American Chemical Society.
- Xiao, J. (2016). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.
- Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews.
- Molinaro, C., et al. (2022).
- Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
- Gridnev, I. D., & Imamoto, T. (2015). Challenging the Major/Minor Concept in Rh-Catalyzed Asymmetric Hydrogenation.
- BenchChem. (2025).
- O'Brien, P., et al. (2016).
- Červený, J., & Bárta, K. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules.
- Andersson, P. G. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry.
- Weintraub, P. M., et al. (2003). Advances in Piperidone Synthesis Techniques. Tetrahedron.
- Knowles, W. S. (2002). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Accounts of Chemical Research.
- Kuwano, R., et al. (2006).
- Liu, G., et al. (2023).
- Blaser, H.-U. (2003). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
- Genet, J.-P. (2003). Asymmetric Catalytic Hydrogenation.
- Ager, D. J. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics.
- Thomson, R. J. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry.
- Goundry, W. R. F., et al. (2016). Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. The Royal Society of Chemistry.
- O'Brien, P. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C. Journal of the American Chemical Society.
- YouTube. (2021).
- Sarlah, D. (2014). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. Organic Letters.
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A Senior Application Scientist's Guide to Benchmarking tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. The piperidine moiety, a ubiquitous scaffold in pharmaceuticals, demands a versatile and reliable set of functionalized derivatives.[1] This guide provides an in-depth comparative analysis of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate , a key intermediate, benchmarked against two strategic alternatives: the corresponding 3-methyl and 3,3-difluoro analogs. Our focus is to equip you with the experimental insights and data necessary to make informed decisions for your specific synthetic needs.
The Strategic Importance of 3-Substituted 4-Oxopiperidines
The 4-oxopiperidine scaffold is a cornerstone in medicinal chemistry, offering a synthetically tractable handle for the introduction of diverse functionalities. The C3 position is of particular interest as substitution at this site can significantly influence the pharmacological properties of the final molecule by introducing new vectors for interaction with biological targets and modulating the conformational preferences of the piperidine ring. The acetoxymethyl group, in particular, can serve as a masked hydroxyl group or a bioisostere for other functionalities, providing a valuable tool for structure-activity relationship (SAR) studies.
Synthetic Workflow Overview
The following diagram illustrates the general synthetic strategy for accessing the target compound and its benchmarked alternatives, starting from the readily available tert-Butyl 4-oxopiperidine-1-carboxylate.
Caption: Synthetic pathways to the target compound and its alternatives.
Performance Benchmark: A Comparative Analysis
The choice of a building block rarely hinges on a single factor. The following table summarizes the key performance indicators for the synthesis of our three compounds of interest, providing a multi-faceted view to guide your selection.
| Performance Metric | This compound | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate |
| Overall Yield | ~65-75% (Estimated over 2 steps) | 80-91%[2][3] | ~70-80% |
| Synthetic Complexity | Moderate (Multi-step) | Low to Moderate | High |
| Scalability | Good | Excellent | Moderate |
| Reagent Cost & Availability | Moderate | Low | High |
| Key Applications | Introduction of a masked hydroxyl group, bioisosteric replacement. | Introduction of a small lipophilic group, blocking metabolic oxidation. | Modulation of pKa, improving metabolic stability, altering conformation. |
| Purity & Isolation | Good, requires chromatography. | Excellent, often crystalline. | Good, requires careful purification. |
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, the following are detailed experimental protocols for the synthesis of the benchmarked compounds.
Protocol 1: Synthesis of this compound
This synthesis is presented as a two-step process from the common starting material, tert-Butyl 4-oxopiperidine-1-carboxylate.
Step 1: Hydroxymethylation of tert-Butyl 4-oxopiperidine-1-carboxylate
-
Rationale: This step introduces the key hydroxymethyl functionality at the C3 position. The reaction proceeds via an aldol-type condensation.
-
Procedure:
-
To a solution of tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add paraformaldehyde (1.5 eq) as a solid in one portion.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate.
-
-
Expected Yield: 80-85%
Step 2: Acetylation of tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate
-
Rationale: The final acetylation step protects the hydroxyl group and provides the target compound. This is a standard esterification reaction.
-
Procedure:
-
Dissolve tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
-
-
Expected Yield: ~81% (based on a similar transformation on a pyrrolidine scaffold)
Protocol 2: Synthesis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
This high-yielding, one-pot procedure is adapted from a patented industrial method.[3]
-
Rationale: This robust method involves the debenzylation of a precursor followed by in-situ Boc protection.
-
Procedure:
-
To a solution of (R)-1-benzyl-3-methylpiperidin-4-one (1.0 eq) in ethyl acetate, add di-tert-butyl dicarbonate (1.3 eq) and 10% palladium on carbon (0.05 eq).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at 25 °C for 24 hours.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Crystallize the product from n-heptane to yield tert-butyl (R)-3-methyl-4-oxopiperidine-1-carboxylate.
-
-
Reported Yield: 91%[3]
Protocol 3: Synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
-
Rationale: The introduction of a gem-difluoro group adjacent to a carbonyl is a valuable transformation in medicinal chemistry. This protocol utilizes a modern electrophilic fluorinating agent.
-
Procedure:
-
To a solution of tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as THF, add a strong base like lithium hexamethyldisilazide (LHMDS) (2.2 eq) at -78 °C to form the dianion.
-
Add N-Fluorobenzenesulfonimide (NFSI) (2.5 eq) as a solution in THF dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
-
Expected Yield: 70-80%
Mechanistic Considerations and Experimental Causality
The choice of reagents and reaction conditions in the provided protocols is dictated by the underlying reaction mechanisms and the need for high selectivity and yield.
Caption: Key mechanistic steps in hydroxymethylation and difluorination.
In the hydroxymethylation, the use of a strong, non-nucleophilic base like LDA is crucial for the quantitative formation of the kinetic lithium enolate, preventing self-condensation of the starting ketone. The reaction is performed at low temperatures to maintain the regioselectivity of the enolate.
For the difluorination, a significant excess of both the base and the electrophilic fluorine source (NFSI) is necessary to drive the reaction to completion and form the gem-difluoro product. The choice of LHMDS over LDA can sometimes offer better solubility and reactivity at low temperatures.
Conclusion and Future Perspectives
This guide provides a comprehensive benchmark of this compound against its 3-methyl and 3,3-difluoro analogs. The acetoxymethyl derivative offers a synthetically accessible route to introduce a masked hydroxyl group, making it a valuable tool for SAR exploration. The 3-methyl analog stands out for its high-yielding and scalable synthesis, ideal for large-scale campaigns where cost and efficiency are paramount. The 3,3-difluoro derivative, while synthetically more demanding, provides access to a unique chemical space with the potential for enhanced metabolic stability and altered physicochemical properties.
The selection of the optimal building block will ultimately depend on the specific goals of your drug discovery program. By understanding the synthetic nuances and performance trade-offs detailed in this guide, you are better equipped to navigate these choices and accelerate your path toward novel therapeutics.
References
- Gao, X., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025.
- US Patent 11,254,641 B2. (2022).
- Verniest, G., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
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A Comparative Review of Modern Methods for Preparing Optically Active Piperidines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and natural products.[1][2][3][4] Its three-dimensional architecture allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors.[2][5] Consequently, the development of efficient, scalable, and stereoselective methods to access enantiomerically pure piperidines is a central goal in modern organic synthesis and drug development.[1][3]
This guide provides a comparative analysis of the principal strategies for preparing optically active piperidines. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each approach, supported by experimental data and detailed protocols. The discussion is structured around three core strategies: Asymmetric Synthesis, Resolution of Racemates, and Chiral Pool Synthesis.
Core Synthetic Strategies: A Comparative Overview
The choice of synthetic strategy depends on factors such as the desired substitution pattern, scalability, cost, and the stage of the drug discovery process. The following diagram illustrates the three primary pathways to access chiral piperidines.
Caption: Simplified catalytic cycle for iridium-catalyzed asymmetric hydrogenation.
Advantages:
-
High enantioselectivities (often >95% ee). [6][7]* Direct conversion of readily available pyridine precursors.
-
Can generate multiple stereocenters in a single step with high diastereoselectivity. [7] Limitations:
-
Requires specialized and often expensive chiral ligands and metal catalysts.
-
Substrate scope can be limited; some substitution patterns are challenging.
-
Requires high-pressure hydrogen gas, which can be a safety and equipment consideration.
Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt [6]1. Catalyst Preparation: In a glovebox, an iridium precursor (e.g., [{Ir(cod)Cl}₂]) and a chiral phosphine ligand (e.g., (S)-MeO-BIPHEP) are dissolved in a degassed solvent like dichloromethane (DCM). 2. Reaction Setup: The 2-substituted pyridine is dissolved in a solvent (e.g., DCM) and converted to its pyridinium salt by adding an acid like HBr. 3. Hydrogenation: The substrate solution and the catalyst solution are transferred to a high-pressure autoclave. The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 bar). 4. Reaction: The reaction is stirred at a specific temperature (e.g., 30-50 °C) for 12-24 hours until completion, monitored by TLC or GC-MS. 5. Workup and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the optically active piperidine.
Organocatalytic Cascade Reactions
Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. For piperidine synthesis, cascade or domino reactions are particularly effective, where a single catalyst orchestrates multiple bond-forming events in one pot. [8][9]A common strategy involves a Michael addition followed by an intramolecular cyclization/condensation. [8] Causality: Chiral secondary amines (e.g., prolinol derivatives) are frequently used as catalysts. They react with an α,β-unsaturated aldehyde to form a chiral enamine intermediate. This enamine then reacts stereoselectively with another component (e.g., a malonamide), and the subsequent intramolecular cyclization is directed by the catalyst's chiral environment, setting the stereocenters in the final piperidine ring. [8][10] Advantages:
-
Avoids the use of toxic or expensive heavy metals.
-
Often proceeds under mild reaction conditions.
-
Can construct highly functionalized piperidines with multiple stereocenters. [9] Limitations:
-
Catalyst loading can be higher compared to metal catalysis.
-
Substrate scope can be sensitive to steric and electronic factors. [8]
Biocatalytic and Chemoenzymatic Methods
Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging asymmetric transformations. [1]Methods like ene-reductase (ERED) and imine reductase (IRED) catalyzed reactions are gaining prominence for synthesizing chiral piperidines. [1][5]Chemoenzymatic approaches combine the power of traditional organic synthesis with the precision of biocatalysis. [1] A notable chemoenzymatic strategy involves the chemical synthesis of a tetrahydropyridine (THP), which is then subjected to a one-pot, dual-enzyme cascade. An amine oxidase can generate an iminium intermediate, which is then stereoselectively reduced by an Ene-Imine Reductase (EneIRED) to yield the chiral piperidine with high enantiomeric excess. [1] Advantages:
-
Exceptional enantio- and regioselectivity. [1]* Operates under environmentally benign conditions (aqueous media, mild temperatures).
-
Can provide access to both enantiomers by selecting different enzymes. [1] Limitations:
-
Requires specialized knowledge of enzymology and protein engineering.
-
Enzyme stability and substrate scope can be limiting, though rapidly improving.
-
Large-scale reactions may require fermentation capabilities.
Resolution of Racemates: The Separation Approach
Resolution is a classical yet robust method that involves separating a pre-existing racemic mixture of a piperidine into its individual enantiomers.
Classical Resolution via Diastereomeric Salt Formation
This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. [11]A racemic piperidine (a base) is reacted with an enantiopure chiral acid (a resolving agent), such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. [12]This forms a pair of diastereomeric salts.
Mechanism Insight: The two diastereomeric salts—[(R)-piperidine·(S)-acid] and [(S)-piperidine·(S)-acid]—have different crystal lattice energies and, crucially, different solubilities in a given solvent. [11][]Through careful selection of the solvent and crystallization conditions, the less soluble diastereomeric salt will preferentially precipitate from the solution. The salt is then isolated by filtration, and the chiral acid is removed by treatment with a base to liberate the enantiopure piperidine.
Caption: Workflow for the classical resolution of a racemic piperidine.
Advantages:
-
Technologically simple and scalable.
-
Applicable to a wide range of piperidines with a basic nitrogen atom.
-
Resolving agents are often commercially available and recoverable.
Limitations:
-
The maximum theoretical yield for the desired enantiomer is 50%.
-
Requires screening of multiple resolving agents and solvents to find optimal conditions.
-
The process can be labor-intensive and time-consuming.
Kinetic Resolution
In kinetic resolution, the two enantiomers of a racemate react at different rates with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other, slower-reacting enantiomer in excess. Enzyme-catalyzed acylations are a common example. [14]
Chiral Pool Synthesis: Nature's Starting Blocks
This strategy utilizes readily available, inexpensive, enantiopure natural products, most commonly amino acids like L-lysine or L-glutamic acid, as starting materials. [15]The inherent stereocenter of the starting material is incorporated into the final piperidine product.
Causality: The synthesis is designed to build the piperidine ring around the existing stereocenter. For example, L-lysine already contains the carbon backbone and nitrogen atom that can be cyclized to form L-pipecolic acid (piperidine-2-carboxylic acid), preserving the chirality at the C2 position. [16] Advantages:
-
Provides absolute stereochemical control from the outset.
-
Starting materials are often inexpensive and readily available.
-
Well-established and reliable for certain substitution patterns (especially 2-substituted piperidines).
Limitations:
-
The accessible diversity of final products is limited by the structure of the starting chiral pool molecules.
-
Syntheses can be lengthy and involve multiple protection/deprotection steps. [15]
Comparative Summary of Methods
| Method | Key Principle | Typical Yield | Enantioselectivity (ee) | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Stereoselective H₂ addition to pyridines using a chiral metal catalyst. [6][7] | 70-95% | 90-99% | High efficiency and selectivity; direct route from pyridines. | Requires high pressure H₂; expensive catalysts/ligands. |
| Organocatalytic Cascade | Chiral organic molecule catalyzes a multi-step, one-pot cyclization. [8][9] | 60-90% | 85-99% | Metal-free; mild conditions; builds complex molecules. | Higher catalyst loading; sensitive to substrate structure. [8] |
| Biocatalysis | Enzyme-catalyzed asymmetric transformation (e.g., reduction). [1][17] | 50-95% | >99% | Exceptional selectivity; green conditions; access to both enantiomers. | Requires specialized enzymes and expertise; potential scalability issues. |
| Classical Resolution | Separation of diastereomeric salts via fractional crystallization. [11][12] | <50% (per enantiomer) | >98% (after crystallization) | Scalable; technologically simple; broadly applicable. | Maximum 50% yield; requires screening; labor-intensive. |
| Chiral Pool Synthesis | Conversion of a natural enantiopure molecule (e.g., amino acid) into a piperidine. [15] | Variable | 100% (absolute control) | Absolute stereocontrol; inexpensive starting materials. | Limited structural diversity; can require long synthetic routes. |
Conclusion
The synthesis of optically active piperidines is a mature field with a diverse and powerful toolkit. For rapid access to novel analogs with high efficiency, asymmetric catalysis , including hydrogenation, organocatalysis, and biocatalysis, represents the state of the art. These methods directly generate the desired enantiomer in high yield and selectivity. In contrast, classical resolution remains a highly valuable and pragmatic approach, especially in industrial settings where a robust, scalable process is required and the 50% yield limitation is acceptable. Finally, chiral pool synthesis offers undeniable advantages for specific targets where the stereochemistry can be traced back to an abundant natural product. The optimal choice of method will always be a reflection of the specific synthetic challenge, balancing the need for novelty, efficiency, scalability, and cost.
References
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Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]
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Jackson, R. F. W., et al. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperidines. organic-chemistry.org. Available at: [Link]
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Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
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Seeberger, P. H. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]
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A Cost-Benefit Analysis of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate in Complex Synthesis
A Senior Application Scientist's Guide to Strategic Intermediate Selection
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of countless therapeutic agents.[1] The strategic introduction of substituents onto this ring system is a critical task that dictates biological activity and pharmacological properties. For researchers and process chemists, the choice of building blocks is a crucial decision point, balancing cost, efficiency, scalability, and novelty.
This guide provides an in-depth cost-benefit analysis of using a specialized intermediate, tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate , in synthetic campaigns. Rather than treating this as a commercially available reagent, we will approach this from a practical, field-proven perspective: Is it more advantageous to synthesize this specialized intermediate in a discrete step, or to pursue a more convergent strategy by functionalizing a simpler, widely available precursor directly?
The analysis centers on a comparison of two primary synthetic strategies for obtaining 3-functionalized piperidines:
-
Strategy A: The Stepwise Approach. This route involves the initial synthesis and isolation of the target intermediate, this compound, from its precursor, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).
-
Strategy B: The Convergent Approach. This strategy bypasses the isolation of the target intermediate by directly functionalizing the readily available N-Boc-4-piperidone in a one-pot or tandem reaction, such as a Michael addition, to achieve the desired 3-substituted product.
Comparative Analysis: A Tale of Two Synthetic Philosophies
The decision between a stepwise (Strategy A) and a convergent (Strategy B) approach is fundamental in process chemistry. From an industrial standpoint, minimizing the number of discrete steps, especially those requiring isolation and purification, is paramount to controlling costs and maximizing overall yield.[2]
Caption: High-level workflow comparison of the two synthetic strategies.
I. Cost Analysis: Reagents and Resources
| Parameter | Strategy A (Stepwise) | Strategy B (Convergent) | Rationale & Justification |
| Primary Building Block | N-Boc-4-Piperidone | N-Boc-4-Piperidone | Both routes originate from the same inexpensive, industrial-scale precursor.[4] |
| Key Reagents | - Reagents for hydroxymethylation (e.g., formaldehyde) - Reagents for acetylation (e.g., Acetic Anhydride) - Base/Catalyst - Reagents for final reaction | - Michael acceptor (e.g., acrolein, methyl acrylate) - Base/Catalyst (e.g., KOtBu, secondary amine) | Strategy A requires reagents for two separate transformations. Strategy B requires reagents for a single, albeit potentially more complex, transformation.[5][6] |
| Solvent & Workup | Requires solvents and materials for two full reaction cycles and one purification. | Requires solvents and materials for one reaction cycle. | The additional isolation/purification step in Strategy A significantly increases solvent usage and waste generation, a key cost driver in scale-up operations.[2] |
| Labor & Time | Higher (two reactions, one purification) | Lower (one reaction) | "Time is money" in an industrial setting. A one-pot reaction saves significant operator time and reactor occupancy. |
| Estimated Relative Cost | Higher | Lower | The cumulative cost of reagents, solvents, energy, and labor for an additional, high-yield synthetic step makes Strategy A inherently more expensive. |
II. Efficiency and Yield Analysis
Overall yield is a product of the yields of each individual step. A two-step process, even with high yields for each step, will almost always have a lower overall yield than an efficient one-step alternative.
| Parameter | Strategy A (Stepwise) | Strategy B (Convergent) | Rationale & Justification |
| Step 1 Yield | ~85-95% (Estimated for hydroxymethylation/acetylation) | N/A | These are generally high-yielding reactions on piperidone scaffolds. |
| Isolation Loss | ~5-10% | N/A | Material is always lost during purification (e.g., on silica gel, during transfers), impacting the effective yield. |
| Step 2 Yield | ~70-90% (Typical for subsequent transformations) | ~65-85% (Typical for direct Michael additions)[6] | The yield of the direct functionalization can be slightly lower than a reaction on a pre-functionalized, stable intermediate. |
| Overall Calculated Yield | ~59-81% (0.90 * 0.95 * 0.90) | ~65-85% | Strategy B's single-step nature provides a clear advantage in overall material throughput, avoiding the compounding losses of a multi-step sequence. |
Experimental Protocols & Methodologies
To provide a tangible comparison, we present validated, representative protocols for each strategy.
Protocol 1: Synthesis of the Intermediate (Strategy A)
This protocol outlines the plausible synthesis of this compound via a Mannich-type reaction followed by acetylation.
Step 1a: Synthesis of tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv), paraformaldehyde (1.5 equiv), and L-proline (0.2 equiv).
-
Solvent Addition: Add anhydrous DMSO as the solvent.
-
Reaction Condition: Stir the mixture at 35-40 °C for 24-48 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 1b: Acetylation
-
Reaction Setup: Dissolve the product from Step 1a (1.0 equiv) in dichloromethane.
-
Reagent Addition: Add triethylamine (1.5 equiv) and cool the mixture to 0 °C. Add acetic anhydride (1.2 equiv) dropwise.
-
Reaction Condition: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Isolation: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane. Combine organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the target intermediate.
Caption: Synthesis of the target intermediate as required by Strategy A.
Protocol 2: Direct Michael Addition (Strategy B)
This protocol describes a direct, base-catalyzed Michael addition to N-Boc-4-piperidone to generate a 3-substituted derivative, which can then be further modified if needed.[5][6]
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous THF.
-
Base Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add a strong base such as lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) (1.1 equiv) dropwise to generate the enolate in situ. Stir for 30-60 minutes at this temperature.
-
Acceptor Addition: Add the Michael acceptor (e.g., methyl acrylate, 1.2 equiv) dropwise, ensuring the internal temperature remains below -70 °C.
-
Reaction Condition: Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Work-up and Isolation: Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: Direct functionalization of N-Boc-4-piperidone via Strategy B.
Safety & Handling Considerations
While both strategies involve common laboratory reagents, it is crucial to adhere to strict safety protocols.
-
N-Boc-4-piperidone and Derivatives: These compounds are generally stable solids. However, they should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, as they can cause skin, eye, and respiratory irritation.[7][8][9]
-
Reagents:
-
Paraformaldehyde: Toxic upon inhalation and ingestion. Handle in a well-ventilated fume hood.
-
Strong Bases (LDA, KOtBu): Highly reactive and corrosive. LDA is typically handled as a solution in THF and is pyrophoric. KOtBu is a moisture-sensitive solid. Both must be handled under an inert atmosphere.
-
Solvents (DMSO, THF, Dichloromethane): Standard handling procedures for flammable and potentially toxic organic solvents apply.
-
Conclusion and Recommendation
From the perspective of a Senior Application Scientist focused on efficiency, scalability, and cost-effectiveness, Strategy B (The Convergent Approach) is unequivocally superior for the synthesis of 3-functionalized piperidines.
The rationale is clear:
-
Economic Advantage: Strategy B avoids the costs associated with an entire synthetic and purification cycle required to produce the specialized intermediate in Strategy A.
-
Higher Overall Yield: By eliminating a step, the convergent route minimizes the cumulative material losses inherent in multi-step synthesis.
-
Operational Simplicity: A one-pot or tandem reaction is significantly faster and requires less labor and reactor time, which are critical metrics for both academic labs and industrial production.[2]
While there may be niche applications where the isolation of This compound is necessary—for instance, if it is required for screening in a fragment-based drug discovery program or if the subsequent reaction conditions are incompatible with the reagents used for the Michael addition—for general synthetic purposes, it represents an unnecessary and costly detour. The development of robust, one-pot functionalization methods is a key goal of modern organic synthesis, and leveraging these techniques with inexpensive, readily available starting materials like N-Boc-4-piperidone is the most logical and efficient path forward.[10][11]
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Application of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the integrity and reproducibility of synthetic intermediates are paramount. This guide provides an in-depth analysis of tert-butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate, a versatile building block in medicinal chemistry. We will explore a robust and reproducible synthetic protocol, address common challenges, and compare its performance with viable alternatives, supported by experimental insights and data.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is a ubiquitous motif in a vast array of pharmaceuticals and natural products. Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility and its conformational flexibility, which allows for optimal interactions with biological targets. Substituted 4-oxopiperidines, in particular, serve as crucial intermediates in the synthesis of complex molecules, including potent kinase inhibitors. The strategic introduction of functional groups onto the piperidine core allows for the fine-tuning of a molecule's pharmacological profile.
Synthesis and Reproducibility of this compound
A reliable and reproducible synthesis of the title compound is essential for its utility in drug discovery campaigns. The following two-step procedure, commencing from the commercially available N-Boc-4-piperidone, is designed to maximize yield and purity while minimizing common side reactions.
Experimental Workflow: A Two-Step Synthesis
Caption: Synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate (Intermediate 2)
This initial step involves the formylation of N-Boc-4-piperidone followed by a selective reduction.
Materials:
-
N-Boc-4-piperidone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formylation: To a solution of N-Boc-4-piperidone (1 equivalent) in DMF, add DMF-DMA (1 equivalent). Heat the mixture to 80°C and stir for 24 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture in vacuo to obtain crude tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate as a yellow solid. This intermediate is often used in the next step without further purification.
-
Reduction: Dissolve the crude intermediate from the previous step in a mixture of DCM and MeOH. Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5°C. The use of NaBH₄ is critical here as it selectively reduces the enamine and formyl group without affecting the ketone. Stir the reaction at 0°C for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate (Intermediate 2).
Part 2: Synthesis of this compound (Final Product)
This final step involves the acetylation of the primary alcohol.
Materials:
-
tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate (Intermediate 2)
-
Acetic anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acetylation: Dissolve Intermediate 2 (1 equivalent) in anhydrous DCM. Add triethylamine (1.5 equivalents) or pyridine (as a solvent and base) followed by a catalytic amount of DMAP. Cool the mixture to 0°C and add acetic anhydride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. The use of DMAP as a nucleophilic catalyst is crucial for the efficient acetylation of the sterically accessible primary alcohol.[2]
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.
Ensuring Reproducibility: A Self-Validating System
| Parameter | Control Measures and Rationale | Expected Outcome |
| Purity of Starting Materials | Use high-purity N-Boc-4-piperidone. Impurities can lead to side reactions and complicate purification. | Consistent reaction times and cleaner reaction profiles. |
| Reaction Monitoring | Utilize TLC with an appropriate solvent system to monitor the consumption of starting material and the formation of the product in each step. | Prevents incomplete reactions or the formation of over-reaction byproducts. |
| Temperature Control | Maintain strict temperature control, especially during the borohydride reduction and acetylation steps, to prevent side reactions. | Minimizes the formation of impurities and ensures selective transformations. |
| Moisture Control | Use anhydrous solvents and reagents, particularly for the acetylation step, as water will hydrolyze acetic anhydride. | Maximizes the yield of the desired acetylated product. |
| Purification | Employ flash column chromatography with a carefully selected eluent system for the purification of intermediates and the final product. | High purity of the final compound, free from residual reagents and byproducts. |
| Characterization | Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. | Unambiguous identification of the target molecule and confirmation of its purity. |
Comparative Analysis: Alternatives to this compound
The choice of a building block in drug discovery is often a trade-off between synthetic accessibility, stability, and its influence on the final compound's properties. Below is a comparison of the title compound with some common alternatives.
| Building Block | Key Structural Feature | Advantages | Disadvantages |
| This compound | Acetoxymethyl group at C3 | Introduces a potential hydrogen bond acceptor and a metabolically labile ester for prodrug strategies. | The ester is susceptible to hydrolysis. May not be ideal for compounds requiring high metabolic stability.[3][4] |
| tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | Methyl group at C3 | Increased lipophilicity compared to the hydroxymethyl analog. Synthetically accessible.[5][6] | Lacks the functional handle for further derivatization that the hydroxymethyl or acetoxymethyl group provides. |
| tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Fluorine atom at C3 | Fluorine can modulate pKa, improve metabolic stability, and enhance binding affinity. | Synthesis can be more challenging. May alter the conformation of the piperidine ring. |
| tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | Gem-dimethyl group at C3 | The gem-dimethyl group can act as a steric shield and may improve metabolic stability by blocking a potential site of oxidation.[7] | Increased steric bulk may hinder binding to some biological targets. |
Conclusion: An Informed Approach to Piperidine Building Block Selection
This compound is a valuable synthetic intermediate that offers a unique combination of a versatile ketone handle and a modifiable acetoxymethyl group. The detailed, two-step synthetic protocol provided in this guide, with its emphasis on control and verification, is designed to ensure high reproducibility, a critical factor in any drug discovery program.
The decision to use this building block over its alternatives should be driven by the specific goals of the research. For instance, if a metabolically labile handle for a prodrug approach is desired, the acetoxymethyl group is an excellent choice. However, if enhanced metabolic stability is the primary concern, a fluorinated or gem-dimethylated analog may be more appropriate. By understanding the synthetic nuances and the comparative advantages of each building block, researchers can make more informed decisions, ultimately accelerating the discovery of new and effective therapeutics.
References
- Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities 25(6):1021-1025. (Link not available)
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Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934. [Link]
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PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]
-
Gee, K. R., Archer, E. A., & Ellis-Davies, G. C. R. (2006). A practical guide to the synthesis and use of membrane-permeant acetoxymethyl esters of caged inositol polyphosphates. Nature Protocols, 1(4), 1979–1986. [Link]
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Beard, N. A., Wei, Z., & Dulhunty, A. F. (2012). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. PloS one, 7(3), e34109. [Link]
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
Wang, M., Wang, W., & Q, T. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). [Link]
-
Saini, R. K., Kumar, V., & Kumar, S. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2018(2), M989. [Link]
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PubChem. (n.d.). tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]
-
Reddit. (2021). Acetylation of secondary alcohols. r/Chempros. [Link]
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A Spectroscopic Guide to Differentiating Cis and Trans Isomers of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
For researchers and professionals in drug development, the precise control and confirmation of stereochemistry are paramount. The spatial arrangement of atoms in a molecule can profoundly impact its pharmacological activity, metabolic stability, and toxicity. In the synthesis of complex heterocyclic scaffolds like piperidines, the formation of diastereomers is a common challenge. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate, a versatile building block in medicinal chemistry. By leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral signatures that enable unambiguous stereochemical assignment.
The Decisive Role of Conformation in Spectroscopy
The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain.[1][2] The introduction of a bulky N-Boc (tert-butoxycarbonyl) group and substituents at the C3 and C4 positions establishes a conformational preference that is the root cause of the observable spectroscopic differences between the cis and trans isomers.
The large N-Boc group creates significant steric hindrance, influencing the orientation of other substituents. The most stable conformation will seek to place the largest groups in equatorial positions to avoid unfavorable 1,3-diaxial interactions.[1] This conformational lock is the key to interpreting the NMR data that follows.
Below is a diagram illustrating the predicted, most stable chair conformations for the cis and trans isomers.
Caption: General workflow for the synthesis, purification, and analysis of isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. Both the cis and trans isomers will exhibit nearly identical IR spectra, as they possess the same functional groups. The differences would be minor and likely confined to the complex fingerprint region (below 1500 cm⁻¹), which is sensitive to subtle conformational variations.
Key Expected IR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~2975-2850 | C-H stretch | Aliphatic |
| ~1740 | C=O stretch | Ester |
| ~1715 | C=O stretch | Ketone |
| ~1690 | C=O stretch | Carbamate (Boc) |
| ~1240 & ~1160 | C-O stretch | Ester and Carbamate |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. As diastereomers, the cis and trans isomers will have identical molecular weights and are expected to produce indistinguishable mass spectra under standard conditions (e.g., Electrospray Ionization - ESI).
The primary utility of MS in this context is to confirm the successful synthesis of the target molecule.
Expected Fragmentation Pattern (ESI-MS/MS):
Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would likely undergo characteristic losses associated with the N-Boc group.
-
[M+H]⁺ → [M - C₄H₈ + H]⁺: Loss of isobutylene (56 Da).
-
[M+H]⁺ → [M - C₅H₉O₂ + H]⁺: Loss of the entire Boc group (101 Da).
-
Subsequent fragmentation of the piperidine ring.
Conclusion
While IR and MS are crucial for confirming the molecular formula and functional groups of this compound, ¹H NMR spectroscopy stands out as the indispensable tool for the unambiguous differentiation of its cis and trans isomers. The significant and predictable differences in the coupling constants of the C3 proton, arising from the distinct conformational preferences of the two diastereomers, provide a reliable and robust method for stereochemical assignment. This guide underscores the importance of a multi-technique spectroscopic approach, with a deep understanding of conformational analysis, for the rigorous characterization of complex molecules in the pharmaceutical sciences.
References
-
Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]
-
PubMed. (1994). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Disposal of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate: A Guide for Laboratory Professionals
For researchers in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. By integrating established safety protocols with a deep understanding of chemical properties, this document aims to empower laboratory personnel to manage chemical waste responsibly, ensuring both personal safety and environmental protection.
Hazard Assessment and Chemical Profile
Compounds such as tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate and tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate are consistently classified as causing skin and eye irritation, and being harmful if swallowed or inhaled[1][2]. Therefore, it is prudent to handle this compound with the assumption that it possesses similar toxicological properties.
Assumed Hazard Classifications:
| Hazard Statement | Classification | Precautionary Action |
| Acute Toxicity, Oral | Warning | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| Skin Corrosion/Irritation | Warning | Causes skin irritation. Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | Warning | Causes serious eye irritation. Wear eye and face protection. |
| Specific Target Organ Toxicity | Warning | May cause respiratory irritation. Use only in a well-ventilated area. |
This table is based on data from analogous compounds and represents a conservative approach in the absence of a specific SDS.
Combustion of similar organic compounds may produce hazardous gases, including carbon oxides and nitrogen oxides[3][4]. While the compound itself is not considered a significant fire risk, containers may burn if exposed to fire[5].
Personal Protective Equipment (PPE): Your First Line of Defense
Given the assumed hazards, stringent adherence to PPE protocols is mandatory when handling this compound for disposal. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals in a laboratory setting[6][7][8].
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes[8].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat or apron should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within the context of a comprehensive respiratory protection program[3][8].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP) and in compliance with federal and local regulations[7][9]. The following protocol provides a general framework for this process.
Step 1: Waste Identification and Segregation
Properly classify the waste stream. Any material, including personal protective equipment, glassware, and spill cleanup debris, that has come into contact with this compound should be considered hazardous waste.
Segregate this waste from other laboratory waste streams to prevent inadvertent and potentially dangerous chemical reactions[10]. Specifically:
-
Store away from strong oxidizing agents, strong acids, and strong reducing agents[11].
-
Keep acids and bases in separate containers[10].
Step 2: Container Selection and Labeling
The Environmental Protection Agency (EPA) has strict requirements for hazardous waste containers and labeling[12][13].
-
Container: Use a chemically compatible, leak-proof container with a secure lid. The original product container is often a suitable choice, provided it is in good condition[10]. Do not use food containers[10].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and an indication of the associated hazards (e.g., "Irritant," "Harmful")[12][14].
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[10][12][15].
-
The SAA must be under the control of laboratory personnel.
-
Keep the waste container securely closed except when adding waste.
-
Do not exceed the 55-gallon limit for hazardous waste in an SAA[15].
Step 4: Arranging for Final Disposal
Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and final disposal of the hazardous waste. Waste will be transported from the SAA to a central accumulation area before being picked up by a licensed hazardous waste disposal contractor[12][13]. Final disposal will likely involve incineration at a permitted facility[3][4][12].
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and appropriate action is crucial.
Spill Response:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Control and Clean-up: For small spills, and if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust[5]. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists[5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[16].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[16].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
